Benzamide
説明
Structure
3D Structure
特性
IUPAC Name |
benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDAEFPNCMNJSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Record name | BENZAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16057 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
55738-52-8 | |
| Record name | Benzamide, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55738-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0021709 | |
| Record name | Benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzamide is a white powder. (NTP, 1992), Colorless solid; [Hawley] White powder; [MSDSonline], Solid | |
| Record name | BENZAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16057 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3828 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Benzamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004461 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
554 °F at 760 mmHg (NTP, 1992), 288 °C, 290.00 °C. @ 760.00 mm Hg | |
| Record name | BENZAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16057 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BENZAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6360 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004461 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>18.2 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72.5 °F (NTP, 1992), > 10% in benzene, 1 g in 6 ml ethanol; 1 g in 3.3 ml pyridine, Soluble in ammonia, Slightyl soluble in ethyl ether, benzene; very soluble in ethyl alcohol, carbon tetrachloride, carbon disulfide., In water, 1.35X10+4 mg/l @ 25 °C, 13500 mg/L at 25 °C | |
| Record name | SID11532898 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | BENZAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16057 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BENZAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6360 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004461 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.0792 at 266 °F (NTP, 1992) - Denser than water; will sink, 1.341 | |
| Record name | BENZAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16057 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BENZAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6360 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000939 [mmHg] | |
| Record name | Benzamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3828 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Colorless crystals, Monoclinic prisms or plates from water | |
CAS No. |
55-21-0 | |
| Record name | BENZAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16057 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3114 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.207 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X80438640 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BENZAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6360 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004461 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
270 to 271 °F (NTP, 1992), 130 °C, 129.1 °C | |
| Record name | BENZAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16057 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BENZAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6360 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004461 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
What are the fundamental properties of the Benzamide functional group?
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzamide functional group, consisting of a benzene (B151609) ring attached to a carboxamide, is a cornerstone in organic chemistry and medicinal chemistry. Its unique electronic and structural properties confer a range of reactivities and intermolecular interactions that make it a privileged scaffold in drug design. This guide provides an in-depth analysis of the fundamental properties of the this compound group, including its structural characteristics, physicochemical parameters, spectroscopic signatures, and chemical reactivity. Detailed experimental protocols for its characterization and key reactions are provided, alongside visualizations of its electronic nature and reaction workflows to support advanced research and development.
Structural and Electronic Properties
The this compound moiety's characteristics are defined by the interplay between the aromatic benzene ring and the amide group (-CONH₂). The key feature is the delocalization of the nitrogen lone pair into the carbonyl group, creating a resonance hybrid. This resonance imparts partial double bond character to the C-N bond, restricting rotation and influencing the group's planarity.[1] The benzene ring is connected to this carboxamide functional group, which gives this compound its distinct properties.[2]
While the amide group itself is planar, the entire this compound molecule is not perfectly flat. The plane of the amide group is slightly twisted relative to the plane of the aromatic ring, with an angle of about 15°.[3][4] This rotation is attributed to steric repulsion between the amide's hydrogen atoms and the ortho hydrogens of the benzene ring.[3][4]
Resonance
The electronic nature of the this compound group is best described by its resonance structures, which illustrate the delocalization of electrons across the amide and its connection to the phenyl ring.
References
The Discovery and Synthesis of Novel Benzamide Scaffolds: A Technical Guide for Drug Development Professionals
Introduction: The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of approved drugs and clinical candidates. Its synthetic tractability and ability to engage in various biological interactions have made it a focal point for the discovery of novel therapeutics targeting a wide range of diseases, from cancer to central nervous system disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel this compound derivatives, with a focus on their application as enzyme inhibitors and receptor modulators.
I. Novel this compound Scaffolds as Enzyme Inhibitors
Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is implicated in the pathogenesis of various cancers, making them a key therapeutic target. Several this compound derivatives have been identified as potent HDAC inhibitors.
A three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis of a series of this compound derivatives has shed light on their potent inhibitory effects on histone deacetylase 1 (HDAC1).[1] Molecular docking and dynamics simulations have been instrumental in understanding the structural requirements for effective binding to the HDAC1 active site.[1]
Quantitative Data for this compound-based HDAC1 Inhibitors:
| Compound | Target | IC50 (nM) | Binding Energy (kcal/mol) | Reference |
| CPD-60 | HDAC1 | 10-50 | -21.2 | [1] |
| Compound 36 | HDAC1 | - | -19.1 | [1] |
| Compound 37 | HDAC1 | - | -18.5 | [1] |
| Compound 49 | HDAC1 | - | -24.0 | [1] |
| CI-994 | HDAC1 | - | -14.4 | [1] |
| MS275 | HDAC1 | - | -16.1 | [1] |
Experimental Protocol: In Vitro Fluorometric HDAC1 Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against HDAC1. The assay is based on the deacetylation of a fluorogenic substrate by the enzyme.
-
Reagent Preparation:
-
Prepare serial dilutions of the test this compound compound in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Thaw all other reagents, including the diluted recombinant HDAC1 enzyme and the fluorogenic HDAC substrate, on ice.
-
-
Reaction Setup (96-well black microplate):
-
Add HDAC Assay Buffer to each well.
-
Add the test compound at various concentrations (or DMSO for the control).
-
Add the diluted recombinant HDAC1 enzyme.
-
-
Pre-incubation:
-
Gently mix the plate and incubate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Stopping and Development:
-
Add a developer solution containing a stop solution (e.g., Trichostatin A) to each well. This terminates the HDAC reaction and allows for the development of the fluorescent signal.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Read the fluorescence using a microplate reader with excitation at 355-360 nm and emission at 460 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway: Histone Deacetylation
Caption: Histone acetylation and deacetylation pathway.
Bcr-Abl Kinase Inhibitors
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML). This compound derivatives have been developed as potent inhibitors of Bcr-Abl kinase. For instance, a series of 3-substituted this compound derivatives, structurally related to imatinib, have shown high potency against the Bcr-Abl positive leukemia cell line K562.[2]
Quantitative Data for this compound-based Bcr-Abl Kinase Inhibitors:
| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| Imatinib | Bcr-Abl (wild-type) | 25-100 | Ba/F3, K562 | Kinase Assay, Proliferation Assay | |
| Nilotinib | Bcr-Abl (wild-type) | <30 | Ba/F3 | Proliferation Assay | |
| Dasatinib | Bcr-Abl (wild-type) | <1 | K562 | Proliferation Assay | |
| NS-187 (9b) | Bcr-Abl | Potent | K562 | Antiproliferative Activity | [2] |
Experimental Protocol: Bcr-Abl Kinase Activity Assay
This protocol outlines a method for measuring the in vitro kinase activity of Bcr-Abl and its inhibition by test compounds.
-
Reaction Setup:
-
The Bcr-Abl enzyme is incubated with varying concentrations of the this compound inhibitor.
-
The reaction mixture is prepared in a kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
-
Reaction Initiation:
-
The kinase reaction is initiated by the addition of a peptide substrate and ATP.
-
-
Incubation:
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
-
Reaction Termination and Detection:
-
The reaction is stopped, and the amount of phosphorylated substrate is measured. This can be achieved by detecting radioactivity if radiolabeled ATP is used, or through an ELISA-based format using an antibody specific for the phosphorylated substrate.
-
-
Data Analysis:
-
The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined from the resulting dose-response curve.
-
Signaling Pathway: Bcr-Abl Kinase
Caption: Bcr-Abl kinase signaling pathway in CML.
II. Novel this compound Scaffolds as Receptor Modulators
Smoothened (SMO) Antagonists
The Hedgehog (Hh) signaling pathway is crucial for embryonic development and its aberrant activation is linked to several cancers. The Smoothened (SMO) receptor is a key component of this pathway. Novel this compound derivatives have been developed as potent SMO antagonists. For example, compound 10f has been shown to significantly inhibit Hedgehog signaling with potency equivalent to or greater than the known SMO antagonist, GDC-0449.[3]
Quantitative Data for this compound-based SMO Antagonists:
| Compound | Target | Activity | Cell Line | Reference |
| 10f | Smoothened | Potent inhibition of Hedgehog signaling | Daoy (medulloblastoma) | [3] |
| GDC-0449 | Smoothened | Reference compound | Various | [3] |
Experimental Protocol: Cell-Based Smoothened Antagonist Assay
This protocol describes a cell-based assay to measure the ability of compounds to antagonize SMO.
-
Cell Culture and Transfection:
-
HEK293 cells are transfected with a construct expressing the human Smoothened receptor.
-
-
Compound Treatment:
-
24 hours post-transfection, the cells are treated with varying concentrations of the test this compound compound.
-
-
Bodipy-cyclopamine Binding:
-
The cells are then incubated with a fluorescently labeled SMO antagonist, Bodipy-cyclopamine.
-
-
Flow Cytometry:
-
The fluorescent signal from the cells is analyzed by flow cytometry. A decrease in fluorescence indicates that the test compound is competing with Bodipy-cyclopamine for binding to SMO.
-
-
Data Analysis:
-
The IC50 value is determined by plotting the percentage of displacement against the logarithm of the compound concentration.
-
Signaling Pathway: Hedgehog Signaling
Caption: The Hedgehog signaling pathway.
Sigma-1 Receptor Ligands
The sigma-1 receptor (S1R) is a unique intracellular chaperone protein involved in various cellular functions and is a target for the treatment of central nervous system disorders. A series of novel this compound derivatives have been designed and synthesized as potent and selective sigma-1 receptor ligands.[4]
Quantitative Data for this compound-based Sigma-1 Receptor Ligands:
| Compound | Target | Ki (nM) | Selectivity for S2R (Ki, nM) | Reference |
| 7i | Sigma-1 | 1.2-3.6 | up to 1400 | [4] |
| 7w | Sigma-1 | 1.2-3.6 | up to 1400 | [4] |
| 7y | Sigma-1 | 1.2-3.6 | up to 1400 | [4] |
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of test compounds to the sigma-1 receptor.
-
Membrane Preparation:
-
Membranes are prepared from a tissue source rich in sigma-1 receptors, such as guinea pig liver.
-
-
Binding Reaction:
-
The membranes are incubated with a radiolabeled sigma-1 receptor ligand (e.g., [3H]-(+)-pentazocine) and varying concentrations of the test this compound compound.
-
-
Filtration and Washing:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed to remove non-specific binding.
-
-
Scintillation Counting:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The Ki value, representing the inhibitory constant of the test compound, is calculated from the competition binding data.
-
Experimental Workflow: General this compound Synthesis
Caption: A general workflow for this compound synthesis.
III. General Synthesis of this compound Scaffolds
The synthesis of this compound derivatives is typically achieved through the acylation of an amine with a benzoic acid derivative. A common and efficient method involves the reaction of a primary or secondary amine with a benzoyl chloride in the presence of a base to neutralize the HCl byproduct.
General Experimental Protocol: Synthesis of N-Substituted Benzamides
-
Reaction Setup:
-
To a solution of the amine in a suitable solvent (e.g., dichloromethane, THF), add a base (e.g., triethylamine, pyridine).
-
-
Addition of Benzoyl Chloride:
-
Cool the reaction mixture in an ice bath.
-
Slowly add the corresponding benzoyl chloride dropwise to the stirred solution.
-
-
Reaction:
-
Allow the reaction mixture to warm to room temperature and stir for a specified time (typically monitored by TLC).
-
-
Work-up:
-
Wash the reaction mixture with aqueous solutions (e.g., dilute HCl, saturated NaHCO3, and brine) to remove excess reagents and byproducts.
-
-
Isolation and Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to yield the desired this compound derivative.
-
References
Unraveling the Multifaceted Mechanisms of Benzamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Benzamide derivatives represent a versatile class of pharmacologically active compounds with a wide spectrum of therapeutic applications. Their mechanisms of action are diverse, targeting a range of proteins including G-protein coupled receptors, ion channels, enzymes, and components of critical signaling pathways. This in-depth technical guide provides a comprehensive overview of the core mechanisms of action of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological processes to empower researchers in the field of drug discovery and development.
Data Presentation: A Comparative Overview of this compound Derivative Activity
The pharmacological activity of this compound derivatives is quantified by various parameters such as the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Ki), and the half-maximal effective concentration (EC50). The following tables summarize these values for a selection of this compound derivatives across their diverse molecular targets.
Table 1: Dopamine D2 and D3 Receptor Antagonism
| Compound | Receptor | Binding Affinity (Ki) [nM] |
| Amisulpride | D2 | 3.0 |
| D3 | 3.5 | |
| Sulpiride | D2 | Selective Antagonist |
Table 2: Ion Channel Modulation
| Compound Class | Target Ion Channel | Potency (IC50) [nM] |
| Thiophene-based Benzamides | Kv1.3 | 122 - 166 |
| This compound PAC | Kv1.3 | 200 |
| trans-N-propylcarbamoyloxy-PAC | Kv1.3 | 50 |
Table 3: Sigma Receptor Ligand Activity
| Compound ID | Target Receptor | Binding Affinity (Ki) [nM] |
| Compound 7i | Sigma-1 | 1.2 - 3.6 |
| Sigma-2 | up to 1400 | |
| Compound 2 | Sigma-1 | 0.6 |
| Sigma-2 | 190 | |
| Compound 3 | Sigma-1 | 1.7 |
| Sigma-2 | 410 | |
| Compound 6 | Sigma-1 | 5.6 |
| Sigma-2 | 1850 |
Table 4: Enzyme Inhibition and Activation
| Compound Class/ID | Target Enzyme | Potency (IC50/EC50) [nM] |
| N-Benzyl Benzamides | Butyrylcholinesterase (BChE) | Picomolar to Nanomolar |
| Benzohydrazides | Acetylcholinesterase (AChE) | 10.66 - 83.03 |
| Butyrylcholinesterase (BChE) | 32.74 - 66.68 | |
| Acetylenyl this compound (Compound 19) | Glucokinase (GK) | 27 (EC50) |
| This compound Derivatives (Compound 5) | Glucokinase (GK) | 28.3 (EC50) |
| This compound Derivatives (Compound 16b) | Glucokinase (GK) | 44.8 (EC50) |
| YH-GKA | Glucokinase (GK) | 70 (EC50) |
Table 5: Activity on Other Key Signaling Proteins
| Compound Class/ID | Target Protein/Pathway | Potency (IC50/EC50) |
| This compound Derivatives (e.g., Zacopride) | 5-HT4 Receptor | Agonist Activity |
| 2-Methoxythis compound (Compound 21) | Smoothened (Hedgehog Pathway) | 30 nM (IC50) |
| Aryl Amides (e.g., Compound 44) | Prion Protein (PrPSc) Aggregation | < 100 nM (EC50) |
Experimental Protocols: Methodologies for Mechanistic Investigation
The following section details the key experimental protocols employed to elucidate the mechanisms of action of this compound derivatives.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound derivatives for their target receptors (e.g., Dopamine D2/D3, Sigma-1, 5-HT4).
General Protocol:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the target receptor in an appropriate ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a specific radioligand for the target receptor (e.g., [³H]-Spiperone for D2 receptors, [³H]-(+)-Pentazocine for Sigma-1 receptors), and varying concentrations of the unlabeled this compound derivative (competitor).
-
Incubate the mixture at a defined temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of an unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the this compound derivative that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the inhibitory effect (IC50) of this compound derivatives on voltage-gated ion channels (e.g., Nav1.7, Kv1.3).
General Protocol:
-
Cell Preparation:
-
Use a cell line stably expressing the target ion channel (e.g., HEK293 cells).
-
Culture the cells on glass coverslips.
-
-
Electrophysiological Recording:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the cells with an external solution containing physiological ion concentrations.
-
Use a glass micropipette filled with an internal solution to form a high-resistance seal (gigaohm seal) with the cell membrane of a single cell.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Apply a series of voltage steps (voltage clamp) to elicit ionic currents through the target channels.
-
Record the currents using a patch-clamp amplifier.
-
-
Drug Application and Data Analysis:
-
Apply the this compound derivative at various concentrations to the perfusion solution.
-
Measure the peak current amplitude in the presence and absence of the compound.
-
Plot the percentage of current inhibition against the logarithm of the drug concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Enzyme Inhibition/Activation Assays
Objective: To determine the inhibitory (IC50) or activating (EC50) potency of this compound derivatives on specific enzymes (e.g., Butyrylcholinesterase, Glucokinase).
Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method):
-
Reaction Mixture:
-
In a multi-well plate, combine a buffer solution (e.g., phosphate (B84403) buffer, pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the this compound derivative at various concentrations.
-
Add the BChE enzyme solution.
-
Initiate the reaction by adding the substrate, butyrylthiocholine (B1199683).
-
-
Measurement:
-
The enzymatic hydrolysis of butyrylthiocholine produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.
-
Measure the increase in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Glucokinase (GK) Activation Assay:
-
Reaction Mixture:
-
In a multi-well plate, combine a reaction buffer containing ATP, NADP+, glucose, and coupling enzymes (e.g., glucose-6-phosphate dehydrogenase).
-
Add the recombinant human GK enzyme.
-
Add the this compound derivative at various concentrations.
-
-
Measurement:
-
The activation of GK by the compound leads to the phosphorylation of glucose to glucose-6-phosphate.
-
The coupling enzyme then oxidizes glucose-6-phosphate, reducing NADP+ to NADPH.
-
Measure the increase in NADPH concentration by monitoring the absorbance at 340 nm or fluorescence.
-
-
Data Analysis:
-
Plot the reaction rate against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, the concentration at which the compound produces 50% of its maximal activating effect.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding of the mechanism of action of this compound derivatives. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Introduction: The Benzamide Scaffold in Medicinal Chemistry
An In-depth Technical Guide to Benzamide Core Structure Modifications and Their Effects
The this compound moiety, characterized by a benzene (B151609) ring attached to an amide group, is a cornerstone in modern drug discovery. It is considered a "privileged scaffold" because its derivatives can interact with a wide array of biological targets, demonstrating diverse pharmacological activities.[1][2][3][4] These activities include anticancer, antimicrobial, anti-inflammatory, analgesic, cardiovascular, and central nervous system (CNS) effects.[5] The versatility of the this compound core stems from its structural features: the aromatic ring allows for π-π stacking and hydrophobic interactions, while the amide group can act as both a hydrogen bond donor and acceptor.[2] These properties, combined with the relative ease of synthesis and modification, make this compound an attractive starting point for developing novel therapeutic agents.[5] This guide explores the critical modifications to the this compound core, detailing their effects on biological activity, presenting key experimental data, and outlining relevant protocols.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives can be finely tuned by making strategic structural modifications at two primary locations: the benzene ring and the amide nitrogen.
Modifications on the Benzene Ring
Substituents on the phenyl ring significantly influence the molecule's electronic properties, steric profile, and lipophilicity, thereby affecting its binding affinity and selectivity for a target.
-
Anticancer Activity: The nature and position of substituents are critical. For instance, in a series of 4-methylthis compound (B193301) derivatives, the substituent at the 4-position was found to be a key determinant of anticancer activity.[6] Studies on this compound-based Histone Deacetylase (HDAC) inhibitors revealed that increasing the electron density on the this compound ring enhances inhibitory activity.[7][8] Conversely, for certain Mycobacterium tuberculosis inhibitors, electron-withdrawing groups like fluorine at the C-5 position of the this compound core were less tolerated.[9]
-
Receptor Binding: For D4 dopamine (B1211576) receptor ligands, polar substituents at the 4- (para) and 5- (meta) positions of the this compound ring led to enhanced affinity.[10]
-
Antimicrobial Activity: In some N-benzamide derivatives, specific substitutions led to significant antibacterial activity against both Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria.[11]
Modifications on the Amide Nitrogen (N-Substitution)
Altering the substituent on the amide nitrogen is a common strategy to modulate the pharmacological profile of this compound derivatives. This can range from simple alkyl chains to complex heterocyclic systems.
-
CNS-Active Agents: A series of N-[(3S)-pyrrolidin-3-yl]benzamides were developed as dual serotonin (B10506) and noradrenaline reuptake inhibitors, demonstrating that small structural changes could significantly impact CNS penetration.[12] In the development of sigma-1 (S1R) receptor agonists, inverting the amide bond (a retroamide modification) in one analog resulted in a fivefold increase in S1R affinity and selectivity.[13] This highlights how subtle changes in the amide linker's orientation can drastically alter receptor interaction.[13]
-
Enzyme Inhibition: For benzamides designed as acetylcholinesterase (AChE) and carbonic anhydrase (CA) inhibitors, the substitution on the amide portion was crucial. Secondary sulfonamides showed promising AChE inhibition, while primary sulfonamides were more effective against CA isoenzymes.[14]
-
Anticancer and Prokinetic Activity: In a series of bis-benzamides designed to inhibit androgen receptor–coactivator interaction, a nitro group at the N-terminus was found to be essential for biological activity.[15] For 5-HT4 receptor agonists with prokinetic activity, adding a polar substituent to the 1-position of an N-(piperidin-4-ylmethyl) group was a key modification.[16]
Data Presentation: Quantitative Analysis
The following tables summarize the quantitative biological data for various this compound derivatives, illustrating the impact of structural modifications.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | R Group on N-phenyl | R' Group (at 4-position) | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| 7 | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl) | 2,6-dichloropurine-9-yl | K562 (leukemia) | 2.27 | [6] |
| HL-60 (leukemia) | 1.42 | [6] | |||
| OKP-GS (cervical) | 4.56 | [6] | |||
| 9 | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl) | 2-chloro-6-methylpurine-9-yl | K562 (leukemia) | > 50 | [6] |
| HL-60 (leukemia) | > 50 | [6] | |||
| OKP-GS (cervical) | > 50 | [6] | |||
| 14d | Bis-benzamide | Isobutyl side chains | LNCaP (prostate) | 0.016 | [15] |
| 14s | Bis-benzamide | Cyclopentyl side chains | LNCaP (prostate) | 0.024 |[15] |
Key Observation: As shown with compounds 7 and 9, minor changes to the purine (B94841) substituent at the 4-position dramatically alter the anticancer activity, with the 2-chloro-6-methylpurine group leading to a complete loss of potency.[6]
Table 2: Enzyme Inhibition by this compound Derivatives
| Compound ID | Target Enzyme | Ki (nM) | Reference |
|---|---|---|---|
| 3g | hCA I | 4.07 ± 0.38 | [14] |
| 3c | hCA II | 10.68 ± 0.98 | [14] |
| 3f | AChE | 8.91 ± 1.65 |[14] |
Key Observation: These compounds show potent, nanomolar-level inhibition of human carbonic anhydrase (hCA) isoenzymes and acetylcholinesterase (AChE), demonstrating their potential in treating diseases like glaucoma or Alzheimer's.[14]
Table 3: Receptor Binding Affinity of this compound Derivatives
| Compound | Target Receptor | Ki (nM) | Selectivity (σ2 vs σ1) | Reference |
|---|---|---|---|---|
| 1 | σ2 | 8.2 | 1573-fold | [17] |
| 3 | σ2 | - | 1758-fold | [17] |
| Compound 1 (S1R Ligand) | S1R | 15.1 ± 1.1 | 350 | [13] |
| Compound 2 (Retroamide) | S1R | 3.1 ± 0.4 | 1858 |[13] |
Key Observation: Structural modifications in the amine portion of aminobutyl-benzamides can yield compounds with very high selectivity for the σ2 receptor.[17] Furthermore, a simple retroamide modification (Compound 2) significantly enhanced both affinity and selectivity for the Sigma-1 Receptor (S1R).[13]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are summaries of key experimental protocols used in the evaluation of this compound derivatives.
General Synthesis of N-Substituted Benzamides
A common and versatile method for synthesizing this compound derivatives involves the aminolysis of a benzoyl chloride with a desired amine.
-
Step 1: Preparation of Benzoyl Chloride: A substituted benzoic acid is refluxed with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), until the evolution of gas ceases. The excess thionyl chloride is removed under reduced pressure to yield the crude benzoyl chloride, which can be used directly in the next step.
-
Step 2: Amide Coupling: The substituted amine is dissolved in an anhydrous aprotic solvent like dichloromethane (B109758) (CH₂Cl₂) or 1,4-dioxane (B91453) and cooled in an ice bath.[11][18] The benzoyl chloride, dissolved in the same solvent, is added dropwise to the amine solution. A base, such as triethylamine (B128534) or pyridine, is often included to neutralize the HCl byproduct.[18]
-
Step 3: Work-up and Purification: The reaction mixture is stirred at room temperature for several hours.[11] After the reaction is complete, the solvent is removed in vacuo. The residue is typically extracted with an organic solvent (e.g., ethyl acetate), washed sequentially with water and brine, and dried over anhydrous sodium sulfate.[11] The final product is purified by column chromatography on silica (B1680970) gel or by recrystallization.[11]
-
Characterization: The structures of the synthesized compounds are confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[14][19]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.[6]
-
Cell Culture: Cancer cell lines (e.g., K562, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the synthesized this compound compounds and incubated for a specified period (e.g., 48-72 hours).
-
After incubation, the MTT reagent is added to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.
-
The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically ~570 nm).
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[6]
In Vitro Antimicrobial Activity: Disc Diffusion and MIC Determination
These methods are used to evaluate the efficacy of compounds against various bacterial strains.
-
Disc Diffusion Method:
-
A standardized inoculum of the test bacteria (e.g., E. coli, B. subtilis) is uniformly swabbed onto the surface of a Mueller-Hinton agar (B569324) plate.
-
Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
The plates are incubated for 18-24 hours at 37°C.
-
The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented).[11]
-
-
Minimum Inhibitory Concentration (MIC) Determination:
-
A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.
-
Each well is inoculated with a standardized suspension of the test bacteria.
-
The plate is incubated, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]
-
Visualizations: Pathways and Workflows
Hedgehog Signaling Pathway Inhibition
This compound derivatives have been developed as antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway, which is often dysregulated in cancer.[20]
Caption: Inhibition of the Hedgehog pathway by a this compound-based SMO antagonist.
Drug Discovery Workflow for this compound Derivatives
The development of new this compound-based drugs follows a structured workflow from initial design to preclinical evaluation.
Caption: A typical workflow for the discovery of novel this compound drug candidates.
General Structure-Activity Relationship Logic
This diagram illustrates the key points of modification on the this compound core and their general impact on pharmacological activity.
Caption: Logical map of this compound core modifications and their resulting effects.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Comprehensive Structure-Activity Relationship Analysis of this compound Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ring substituents on substituted this compound ligands indirectly mediate interactions with position 7.39 of transmembrane helix 7 of the D4 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nanobioletters.com [nanobioletters.com]
- 12. N-[(3S)-Pyrrolidin-3-yl]benzamides as novel dual serotonin and noradrenaline reuptake inhibitors: impact of small structural modifications on P-gp recognition and CNS penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Novel this compound-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and pharmacological effects of novel benzenesulfonamides carrying this compound moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and pharmacological properties of this compound derivatives as selective serotonin 4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of structural modification in the amine portion of substituted aminobutyl-benzamides as ligands for binding σ1 and σ2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cyberleninka.ru [cyberleninka.ru]
- 19. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and biological evaluation of novel this compound derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the ADMET Properties of New Benzamide Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzamide and its derivatives represent a versatile scaffold in medicinal chemistry, with compounds exhibiting a wide range of biological activities. As with any new chemical entity destined for therapeutic use, a thorough understanding of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount for successful drug development. This technical guide provides an in-depth overview of the core in vitro assays essential for characterizing the ADMET properties of novel this compound compounds. It offers detailed experimental protocols, data presentation formats, and visual workflows to aid researchers in navigating this critical phase of preclinical development. Recent studies have highlighted the development of novel this compound derivatives with promising therapeutic potential, emphasizing the need for robust ADMET profiling.[1][2][3][4][5]
Introduction to ADMET Profiling
ADMET studies are fundamental to drug discovery and development, providing critical insights into the pharmacokinetic and safety profiles of potential drug candidates.[6] Early-stage assessment of these properties helps to identify and mitigate liabilities, reducing the likelihood of costly late-stage failures.[6] This guide focuses on a panel of standard in vitro assays that provide a comprehensive preliminary ADMET profile for new this compound compounds.
Data Presentation: ADMET Profile of Novel this compound Compounds
To facilitate the direct comparison of ADMET properties, all quantitative data should be summarized in clear, structured tables. The following tables present a hypothetical ADMET profile for a series of new this compound compounds (Bz-1, Bz-2, Bz-3) and a reference compound.
Table 1: Physicochemical Properties and Absorption
| Compound | Molecular Weight ( g/mol ) | logP | Aqueous Solubility (µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→B | Efflux Ratio (B→A / A→B) |
| Bz-1 | 350.4 | 2.8 | 75 | 15.2 | 1.1 |
| Bz-2 | 412.5 | 3.5 | 22 | 8.5 | 3.2 |
| Bz-3 | 388.2 | 2.1 | 150 | 2.1 | 0.9 |
| Reference | 294.3 (Propranolol) | 3.1 | >1000 | 20.5 | 1.0 |
Table 2: Distribution and Metabolism
| Compound | Plasma Protein Binding (%) (Human) | Microsomal Stability (t½, min) (Human Liver Microsomes) | Intrinsic Clearance (CLint, µL/min/mg) | Major CYP Isoforms Involved |
| Bz-1 | 92.5 | 45 | 15.4 | CYP3A4, CYP2D6 |
| Bz-2 | 98.1 | 15 | 46.2 | CYP3A4 |
| Bz-3 | 75.3 | >60 | <5.0 | - |
| Reference | 90.0 (Warfarin) | 35 | 19.8 | CYP2C9 |
Table 3: Toxicity Profile
| Compound | hERG Inhibition (IC₅₀, µM) | Ames Test (Mutagenicity) | Cytotoxicity (HepG2, IC₅₀, µM) |
| Bz-1 | 25 | Negative | >100 |
| Bz-2 | 8.2 | Negative | 55 |
| Bz-3 | >50 | Negative | >100 |
| Reference | 0.03 (Cisapride) | Positive (2-AA) | 15 (Doxorubicin) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of ADMET data. The following sections outline the protocols for the key experiments cited in this guide.
Caco-2 Permeability Assay
This assay is widely used as an in vitro model to predict human drug absorption.[7][8]
-
Cell Culture: Caco-2 cells are seeded on semipermeable membranes in a Transwell™ system and cultured for 18-22 days to form a confluent, polarized monolayer.[7]
-
Assay Procedure:
-
On the day of the experiment, the cell monolayers are washed with pre-warmed buffer.
-
The test compound (e.g., 10 µM) is added to the apical (A) side for A to B permeability, or the basolateral (B) side for B to A permeability.[7]
-
A marker for paracellular integrity, such as Lucifer yellow, is co-incubated with the test compound.[7]
-
Samples are taken from the receiver compartment at specific time points (e.g., 2 hours).[7]
-
The concentration of the test compound in the samples is determined by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess active efflux; a ratio greater than two suggests the involvement of efflux transporters.[7]
Microsomal Stability Assay
This assay measures the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.[9]
-
Materials: Pooled human liver microsomes, NADPH regenerating system, and the test compound.[10]
-
Assay Procedure:
-
The test compound (e.g., 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL) at 37°C.[11]
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.[11]
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[11]
-
The reaction is terminated by adding an ice-cold solvent like acetonitrile.[10]
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[10]
-
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) of the compound are calculated from the rate of disappearance of the parent compound.[11]
Plasma Protein Binding Assay
This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and efficacy.[12] The rapid equilibrium dialysis (RED) method is commonly used.[12][13]
-
Assay Procedure:
-
The test compound is added to plasma.
-
The plasma containing the test compound is loaded into one chamber of a RED device, while dialysis buffer is added to the other chamber.[14]
-
The device is incubated at 37°C for a period (e.g., 4 hours) to allow the unbound compound to reach equilibrium across the semipermeable membrane.[12][14]
-
At the end of the incubation, samples are taken from both chambers.[12]
-
The concentration of the compound in both the plasma and buffer chambers is determined by LC-MS/MS.[12]
-
-
Data Analysis: The percentage of unbound compound is calculated based on the concentration of the compound in the buffer-only chamber relative to the plasma chamber.
hERG Safety Assay
The hERG assay is a critical safety screen to assess the potential of a compound to cause cardiac arrhythmias by inhibiting the hERG potassium channel.[15]
-
Methodology: The whole-cell patch-clamp technique is the gold standard and can be performed using automated systems.[16][17]
-
Assay Procedure:
-
A mammalian cell line stably expressing the hERG channel is used.[16]
-
A stable whole-cell recording is established.
-
A specific voltage-clamp protocol is applied to elicit and measure the hERG current, particularly the tail current.[16]
-
The baseline hERG current is recorded, followed by the application of the test compound at various concentrations.[16]
-
A known hERG blocker is used as a positive control.[16]
-
-
Data Analysis: The percentage of current inhibition at each concentration is determined, and a concentration-response curve is generated to calculate the IC₅₀ value.[16]
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[18]
-
Methodology: The test utilizes several strains of Salmonella typhimurium (and sometimes E. coli) that have mutations in the gene required to synthesize the amino acid histidine.[18][19]
-
Assay Procedure:
-
The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).[19][20]
-
The bacteria are then plated on a minimal agar (B569324) medium that lacks histidine.[18]
-
The plates are incubated at 37°C for 48-72 hours.[19]
-
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.[19]
Mandatory Visualizations
Visual representations of workflows and logical relationships can significantly enhance the understanding of complex processes. The following diagrams were created using Graphviz (DOT language).
Caption: Overall workflow for in vitro ADMET assessment of new this compound compounds.
Caption: Experimental workflow for the Caco-2 permeability assay.
Caption: Workflow for the microsomal stability assay.
Conclusion
The in vitro ADMET assays detailed in this guide provide a robust framework for the early-stage evaluation of novel this compound compounds. By systematically assessing absorption, distribution, metabolism, and toxicity, researchers can make informed decisions to select and optimize candidates with the highest probability of success in later stages of drug development. The presented protocols and data organization are intended to serve as a practical resource for scientists dedicated to advancing new this compound-based therapeutics.
References
- 1. Discovery of Novel this compound-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel this compound-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of benzamides as potent human β3 adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 13. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 14. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
- 17. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 18. microbiologyinfo.com [microbiologyinfo.com]
- 19. thesciencenotes.com [thesciencenotes.com]
- 20. Ames Test Protocol | AAT Bioquest [aatbio.com]
A Technical Guide to Computational Modeling of Benzamide-Protein Binding Interactions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for the computational modeling of binding interactions between benzamide derivatives and their protein targets. Benzamides are a versatile class of compounds with a wide range of therapeutic applications, acting as inhibitors for enzymes such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs). Understanding the molecular basis of these interactions is crucial for the rational design of novel and more potent drug candidates.
This guide details the key computational techniques, presents quantitative binding data in a structured format, provides step-by-step experimental protocols for commonly used software, and visualizes a relevant biological pathway to provide a holistic understanding of the broader context of this compound-targeted therapies.
Computational Approaches to Modeling this compound-Protein Interactions
The study of this compound-protein binding heavily relies on a synergistic combination of computational methods. These techniques allow for the prediction of binding modes, estimation of binding affinities, and elucidation of the dynamic nature of the interactions.
Molecular Docking: This method predicts the preferred orientation of a ligand (this compound derivative) when bound to a protein target. The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on a defined scoring function. This allows for the identification of the most likely binding pose and provides an estimation of the binding affinity.
Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic and detailed view of the protein-ligand complex. By simulating the movements of atoms over time, MD can reveal the stability of the docked pose, the role of solvent molecules, and the conformational changes that may occur upon ligand binding. These simulations offer valuable insights into the thermodynamics and kinetics of the binding process.
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR models correlate the biological activity of a series of compounds with their 3D structural properties. These models can be used to predict the activity of novel this compound derivatives and to identify the key structural features that contribute to their potency and selectivity.
Quantitative Data on this compound-Protein Binding
The following tables summarize key quantitative data for the binding of various this compound derivatives to their protein targets, extracted from the scientific literature. This data is essential for validating computational models and for guiding the design of new inhibitors.
Table 1: Inhibitory Activity of this compound Derivatives against Histone Deacetylases (HDACs)
| Compound | Target HDAC Isoform(s) | IC50 (µM) | Reference |
| Entinostat (MS-275) | Class I HDACs (HDAC1, 2, 3) | HDAC1: 0.93, HDAC2: 0.95, HDAC3: 1.8 | [1] |
| Mocetinostat | Class I HDACs | Varies by cell line | [2] |
| Chidamide | Class I HDACs | Varies by HDAC subtype | [3] |
| Compound 7j | HDAC1, HDAC2, HDAC3 | HDAC1: 0.65, HDAC2: 0.78, HDAC3: 1.70 | [1] |
| Compound 13 (2-methylamino this compound) | HDAC3 | 0.041 | [4] |
| Compound 16 (2-methylthiothis compound) | HDAC3 | 0.029 | [4] |
Table 2: Inhibitory Activity and Binding Affinity of this compound Derivatives against Poly(ADP-ribose) Polymerase (PARP)
| Compound | Target PARP Isoform(s) | IC50 | Glide Docking Score (kcal/mol) | Reference |
| This compound | PARP | Varies by study | - | [5][6] |
| 3-Aminothis compound (B1265367) (3-AB) | PARP-1 | - | -8.38 | [7] |
| Nicotinamide (B372718) (NIC) | PARP-1 | - | -7.40 | [7] |
| Taurine (TAU) | PARP-1 | - | -4.30 | [7] |
| Compound 7 | PARP-1, PARP-2 | PARP-2: 59.7 µM | - | [8] |
| Compound 8 | PARP-1, PARP-2 | PARP-2: 51.5 µM | - | [8] |
Experimental Protocols for Computational Modeling
This section provides detailed, step-by-step protocols for performing molecular docking and molecular dynamics simulations of this compound-protein complexes using widely adopted software packages.
Molecular Docking using AutoDock
This protocol outlines the general steps for performing molecular docking using AutoDock.[9][10]
-
Preparation of the Receptor and Ligand:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).[11][12][13][14][15]
-
Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges.
-
Obtain or build the 3D structure of the this compound ligand.
-
Add polar hydrogens and assign partial charges to the ligand.
-
Convert both the receptor and ligand files to the PDBQT format.
-
-
Grid Box Generation:
-
Define a 3D grid box that encompasses the binding site of the protein.
-
AutoGrid is used to pre-calculate grid maps for each atom type in the ligand, which speeds up the docking calculations.
-
-
Docking Simulation:
-
Set the docking parameters, including the number of docking runs, the search algorithm (e.g., Lamarckian Genetic Algorithm), and other relevant settings.
-
Run the AutoDock simulation to dock the ligand into the prepared grid.
-
-
Analysis of Results:
-
Analyze the docking results to identify the lowest energy binding poses.
-
Visualize the docked poses to examine the key interactions between the this compound ligand and the protein's active site residues.
-
Molecular Dynamics Simulation using GROMACS
This protocol provides a general workflow for setting up and running an MD simulation of a protein-benzamide complex using GROMACS.[16][17][18][19][20]
-
System Preparation:
-
Prepare the protein and ligand structures as in the docking protocol.
-
Generate the topology files for both the protein and the ligand using a suitable force field (e.g., CHARMM, AMBER).
-
Combine the protein and ligand coordinates and topologies into a single complex.
-
-
Solvation and Ionization:
-
Create a simulation box and solvate the protein-ligand complex with water molecules.
-
Add ions to neutralize the system's charge.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT equilibration: Heat the system to the desired temperature while keeping the volume constant.
-
NPT equilibration: Bring the system to the desired pressure while maintaining the temperature. Position restraints are often applied to the protein and ligand during equilibration to allow the solvent to relax around them.
-
-
-
Production MD:
-
Run the production MD simulation for a desired length of time (nanoseconds to microseconds) without any restraints.
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to study the stability of the protein-ligand complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bonding patterns, and other dynamic properties.
-
Visualization of a this compound-Relevant Signaling Pathway
This compound derivatives often target proteins that are key components of cellular signaling pathways. For example, some benzamides have been shown to inhibit the Hedgehog signaling pathway, which is aberrantly activated in certain cancers.[21][22][23][24][25] The following diagram illustrates a simplified representation of the Hedgehog signaling pathway.
Caption: A simplified diagram of the Hedgehog signaling pathway.
Conclusion
Computational modeling is an indispensable tool in modern drug discovery and development. For this compound derivatives, techniques like molecular docking and molecular dynamics simulations provide crucial insights into their binding mechanisms, which can be leveraged to design more effective and selective inhibitors. This guide has provided a foundational understanding of these methods, along with practical protocols and relevant biological context, to aid researchers in their efforts to develop the next generation of this compound-based therapeutics.
References
- 1. Key structural requirements of this compound derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted this compound Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, an inhibitor of poly(ADP-ribose) polymerase, attenuates methamphetamine-induced dopamine neurotoxicity in the C57B1/6N mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative study of the binding characteristics to and inhibitory potencies towards PARP and in vivo antidiabetogenic potencies of taurine, 3-aminothis compound and nicotinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 10. ccsb.scripps.edu [ccsb.scripps.edu]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. researchgate.net [researchgate.net]
- 15. rcsb.org [rcsb.org]
- 16. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 17. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 18. LigParGen Server [zarbi.chem.yale.edu]
- 19. Protein-Ligand Complex [mdtutorials.com]
- 20. GROMACS Tutorials [mdtutorials.com]
- 21. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 22. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]
- 23. researchgate.net [researchgate.net]
- 24. File:Hedgehog signaling pathway.jpg - Embryology [embryology.med.unsw.edu.au]
- 25. researchgate.net [researchgate.net]
The Dawn of a New Era: Early-Stage Research on Benzamide Derivatives for Rare Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of rare disease therapeutics is undergoing a significant transformation, with targeted therapies offering unprecedented hope. Among the promising classes of small molecules, benzamide derivatives are emerging as a versatile scaffold for the development of novel drugs against a range of rare disorders. Their unique structural features allow for the fine-tuning of activity against specific molecular targets, paving the way for precision medicine in conditions with high unmet medical needs. This technical guide delves into the core of early-stage research on this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways and experimental workflows.
Quantitative Data Summary: A Comparative Overview
The potency and selectivity of this compound derivatives are critical parameters in their preclinical evaluation. The following tables summarize the in vitro efficacy of representative compounds from different studies, providing a clear comparison of their biological activities.
Table 1: Inhibitory Activity of this compound-Based HDACi for Friedreich's Ataxia
| Compound ID | Target | IC50 (µM) | Cell Line | Reference |
| 4b [N1-(2-aminophenyl)-N7-phenylheptanediamide] | HDAC1/3 | Not specified, but active | Neuronal cells from FRDA iPSCs | [1] |
| MS-275 | HDAC | 4.8 | - | [2] |
| Sodium Butyrate | HDAC | 140 | - | [2] |
| Trichostatin A | HDAC | 0.0046 | - | [2] |
Table 2: Inhibitory Activity of this compound-Based SIRT2 Inhibitors for Huntington's Disease
| Compound ID | Target | IC50 (µM) | Cell Line | Reference |
| AK-1 | SIRT2 | 12.5 | - | [3][4] |
| AK-7 | SIRT2 | 15.5 | - | [3][4] |
| Compound 18 (thioether derivative) | SIRT2 | Potent, specific value not provided | PC12 cells | [3] |
Table 3: Antiproliferative Activity of this compound-Based PARP Inhibitors in BRCA-Mutant Cancer Models (Relevant to Rare Cancers)
| Compound ID | Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Reference |
| Talazoparib | MX-1 | Breast Cancer | BRCA1-deficient | 0.015 | [5] |
| Talazoparib | Capan-1 | Pancreatic Cancer | BRCA2-deficient | 0.003 | [5] |
| Talazoparib | BT-20 | Breast Cancer | BRCA wild-type | 91.6 | [5] |
| Talazoparib | MDA-MB-468 | Breast Cancer | BRCA wild-type | 1000 | [5] |
Experimental Protocols: A Methodological Deep Dive
The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis of this compound Derivatives
General Procedure for N-(2-Aminophenyl)this compound-based HDAC Inhibitors: .[2][6]
-
Carboxylic Acid Activation: Condensation of a suitable carboxylic acid (e.g., 4-(aminomethyl)benzoic acid) with a coupling agent like 1,1'-carbonyldiimidazole (B1668759) in a solvent such as tetrahydrofuran (B95107) (THF).[2]
-
Acyl Chloride Formation: Treatment of the resulting carboxylic acid with oxalyl chloride to form the corresponding acyl chloride hydrochloride.[2]
-
Amide Bond Formation: The acyl chloride is then reacted with 1,2-phenylenediamine in the presence of a base (e.g., triethylamine (B128534) or DIPEA) and a catalyst like trifluoroacetic acid in an appropriate solvent (e.g., THF or DMF).[2][7]
-
Purification: The final product is purified by filtration, extraction, and recrystallization or column chromatography.[2][6]
General Procedure for 3-(Benzylsulfonamido)this compound SIRT2 Inhibitors: .[4]
-
Starting Materials: Commercially available or synthesized substituted benzoic acids and benzylamines.
-
Amidation: The benzoic acid is coupled with the appropriate amine using standard peptide coupling reagents (e.g., HBTU, HOBt, DIPEA) in a solvent like DMF.
-
Sulfonamide Formation: The resulting intermediate is then reacted with a sulfonyl chloride in the presence of a base to yield the final 3-(benzylsulfonamido)this compound derivative.
-
Purification: Purification is typically achieved through column chromatography.
In Vitro Biological Evaluation
HDAC Inhibition Assay: .[2]
-
Enzyme Source: Partially purified histone deacetylase from a suitable source.
-
Substrate: A fluorescently labeled acetylated peptide substrate.
-
Reaction: The enzyme, substrate, and varying concentrations of the this compound inhibitor are incubated together in an assay buffer.
-
Detection: The reaction is stopped, and a developer is added to generate a fluorescent signal that is proportional to the deacetylase activity.
-
Data Analysis: The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is calculated from the dose-response curve.
Cell Viability Assay (MTT Assay):
-
Cell Seeding: Cancer cell lines (e.g., 5,000 cells/well) are seeded in a 96-well plate and allowed to adhere overnight.[5]
-
Treatment: Cells are treated with serial dilutions of the this compound derivative or a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).[5]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control, and the IC50 value is determined.[5]
PARP Inhibition Assay (Western Blot for Cleaved PARP): .[5]
-
Cell Treatment: Cells are treated with the PARP inhibitor at a desired concentration for a set time (e.g., 24-48 hours).[5]
-
Protein Extraction: Cells are lysed, and the protein concentration is determined.[5]
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for cleaved PARP-1.[5] A loading control antibody (e.g., GAPDH) is also used.[5]
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using a chemiluminescence substrate.[5]
Smoothened Antagonist Cell-Based Assay: .[8][9]
-
Cell Line: A cell line engineered to express a tagged Smoothened receptor and a fluorescently labeled β-arrestin.[9]
-
Assay Principle: The assay measures the translocation of β-arrestin to the Smoothened receptor upon pathway activation, which can be inhibited by an antagonist.[9]
-
Procedure: Cells are treated with a Hedgehog pathway agonist (e.g., Shh-conditioned medium or SAG) in the presence of varying concentrations of the this compound derivative.
-
Imaging: The translocation of β-arrestin is visualized and quantified using high-content imaging.
-
Data Analysis: The IC50 value for the inhibition of β-arrestin translocation is determined.
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
Understanding the mechanism of action of this compound derivatives requires a clear visualization of the cellular pathways they modulate. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex relationships.
Conclusion and Future Directions
The early-stage research into this compound derivatives for rare diseases is a testament to the power of targeted drug discovery. The versatility of the this compound scaffold allows for the development of potent and selective inhibitors against key drivers of disease pathology, such as HDACs in Friedreich's ataxia and SIRT2 in Huntington's disease. The data presented in this guide highlight the significant progress made in identifying lead compounds with promising in vitro activity.
The path forward will require a multi-faceted approach. Rigorous preclinical evaluation in relevant animal models of rare diseases is a critical next step to assess in vivo efficacy, pharmacokinetics, and safety.[10][11] Further optimization of the this compound scaffold to enhance drug-like properties, including bioavailability and CNS penetration for neurological disorders, will be essential. Ultimately, the successful translation of these promising early-stage findings into clinically effective therapies will offer new hope to patients and families affected by rare diseases.
References
- 1. friedreichsataxianews.com [friedreichsataxianews.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and Evaluation of 3-(Benzylthio)this compound Derivatives as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of novel this compound class I selective lysine deacetylase inhibitors as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel Hybrid this compound-Peptide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wuxibiology.com [wuxibiology.com]
- 11. Animal Models of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Fragment-Based Drug Design Utilizing a Benzamide Core: A Technical Guide
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application of fragment-based drug design (FBDD) principles with a specific focus on the versatile benzamide core.
Introduction to Fragment-Based Drug Design and the this compound Scaffold
Fragment-based drug design (FBDD) has emerged as a powerful and efficient strategy for the discovery of high-quality lead compounds.[1] Unlike traditional high-throughput screening (HTS), which tests large, complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind to a biological target with low affinity.[2][3] These initial "hits" are then optimized through structure-guided methods to produce potent and selective drug candidates. The key advantage of FBDD lies in its ability to more effectively sample chemical space and generate leads with superior physicochemical properties.[4]
The this compound moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its prevalence stems from its ability to engage in key hydrogen bonding interactions through the amide group and the diverse chemical space that can be explored through substitutions on the aromatic ring. In the context of FBDD, the this compound core provides a robust starting point for fragment elaboration, offering clear vectors for chemical modification and optimization of target engagement.
Biophysical Techniques for Fragment Screening
The weak binding affinities of fragments necessitate the use of sensitive biophysical techniques for their detection and characterization.[5] A multi-pronged approach, employing orthogonal methods, is crucial for hit validation and weeding out false positives.[6]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon ligand binding to an immobilized protein, providing real-time kinetic and affinity data.[7]
Experimental Protocol: SPR Screening of a this compound Fragment Library
-
Protein Immobilization:
-
Immobilize the target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a high immobilization level to maximize the signal for low-molecular-weight fragments.[8]
-
Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the protein solution (typically 10-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) over the activated surface.
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding and bulk refractive index changes.
-
-
Fragment Screening:
-
Prepare stock solutions of this compound fragments in 100% DMSO. Dilute the fragments into the running buffer to the desired screening concentration (e.g., 100-500 µM), ensuring the final DMSO concentration is consistent across all samples and in the running buffer (typically 1-5%).
-
Inject the fragment solutions over the protein and reference surfaces at a constant flow rate (e.g., 30 µL/min).
-
Monitor the change in response units (RU). A higher RU in the protein flow cell compared to the reference cell indicates binding.
-
Regenerate the sensor surface between fragment injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the protein flow cell data to obtain the specific binding signal.
-
For hit confirmation, perform dose-response experiments by injecting the fragment at various concentrations.
-
Determine the dissociation constant (KD) by fitting the steady-state binding responses to a 1:1 binding model.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR-based methods are highly sensitive for detecting weak fragment binding and can provide structural information about the binding event. Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for fragment screening.[9]
Experimental Protocol: STD-NMR for this compound Fragment Hit Validation
-
Sample Preparation:
-
Prepare a solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer (e.g., phosphate (B84403) buffer in D2O).
-
Prepare a stock solution of the this compound fragment in the same deuterated buffer.
-
Prepare two samples: one with the protein and the fragment (e.g., 20 µM protein and 1 mM fragment) and a control sample with only the fragment at the same concentration.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D 1H NMR spectrum of the control sample to identify the fragment's proton resonances.
-
For the protein-fragment sample, set up the STD experiment. This involves acquiring two spectra: an "on-resonance" spectrum where a specific protein resonance is selectively saturated, and an "off-resonance" spectrum where a frequency far from any protein or ligand signal is irradiated.
-
The saturation is transferred from the protein to the bound ligand via spin diffusion.
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Only protons of the fragment that are in close proximity to the protein in the bound state will show signals in the STD spectrum.
-
The intensity of the STD signals is proportional to the binding affinity and the proximity of the fragment protons to the protein. This can be used to generate a "binding epitope map" of the fragment.
-
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of the protein-fragment complex, revealing the precise binding mode and key interactions. This information is invaluable for the subsequent structure-guided optimization of the fragment hit.[10]
Experimental Protocol: Co-crystallization of a Protein with a this compound Fragment
-
Complex Formation:
-
Incubate the purified protein with a 5-10 fold molar excess of the this compound fragment. The fragment should be dissolved in a compatible solvent (e.g., DMSO) and added to the protein solution, ensuring the final solvent concentration does not disrupt protein stability.
-
Allow the complex to equilibrate, typically for 1-2 hours on ice.
-
-
Crystallization Screening:
-
Set up crystallization trials using various commercially available screens and methods (e.g., hanging drop or sitting drop vapor diffusion).
-
The presence of the fragment may alter the optimal crystallization conditions compared to the apo-protein.
-
-
Crystal Soaking (Alternative Method):
-
If crystals of the apo-protein are already available, they can be soaked in a solution containing the this compound fragment.
-
Prepare a soaking solution by adding the fragment to the crystallization mother liquor at a concentration of 1-10 mM.
-
Transfer the apo-crystals to the soaking solution and incubate for a period ranging from minutes to hours.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.[11]
-
Process the diffraction data and solve the structure by molecular replacement using the known apo-protein structure.
-
Refine the model and build the this compound fragment into the observed electron density.[12]
-
Data Presentation: Quantitative Analysis of this compound Fragments
A key aspect of FBDD is the quantitative assessment of fragment properties to guide hit selection and optimization. The following tables summarize representative data for this compound fragments targeting different protein classes.
Table 1: Physicochemical Properties of a Representative this compound Fragment Library
| Fragment ID | Molecular Weight (Da) | cLogP | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds |
| BZ-001 | 121.12 | 0.65 | 1 | 1 | 1 |
| BZ-002 | 151.16 | 1.18 | 1 | 2 | 2 |
| BZ-003 | 165.19 | 1.45 | 1 | 2 | 2 |
| BZ-004 | 135.14 | 0.36 | 2 | 1 | 1 |
| BZ-005 | 180.19 | 1.50 | 2 | 2 | 2 |
Data is hypothetical and representative of typical fragment libraries.
Table 2: In Vitro Activity and Ligand Efficiency of this compound-based Kinase Inhibitors
| Compound | Target Kinase | IC50 (µM) | Ligand Efficiency (LE)a |
| Frag-A | Kinase X | 250 | 0.35 |
| Frag-B | Kinase X | 150 | 0.38 |
| Lead-1 | Kinase X | 0.5 | 0.32 |
| Lead-2 | Kinase X | 0.08 | 0.30 |
aLigand Efficiency (LE) = -1.4 * log(IC50) / N, where N is the number of non-hydrogen atoms.[13]
Table 3: Structure-Activity Relationship of this compound Fragments Targeting HDAC1
| Compound | R1-substitution | R2-substitution | HDAC1 IC50 (nM) |
| 1a | H | H | >10000 |
| 1b | 4-amino | H | 520 |
| 1c | 4-amino | 3-pyridyl | 85 |
| 1d | 4-amino | 4-pyridyl | 32 |
Data adapted from representative studies.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways involving two key targets for which this compound-based inhibitors have been developed.
Caption: HDAC1 Signaling Pathway and Inhibition by this compound Derivatives.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. optibrium.com [optibrium.com]
- 4. The essential roles of chemistry in high-throughput screening triage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sartorius.com [sartorius.com]
- 7. phys.libretexts.org [phys.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ligand efficiency - Wikipedia [en.wikipedia.org]
The Structure-Activity Relationship of Benzamide Analogs: A Technical Guide for Drug Development Professionals
Introduction: The benzamide scaffold represents a privileged structure in medicinal chemistry, forming the core of a diverse range of therapeutic agents. The versatility of the this compound functional group, combined with the potential for substitution on the aromatic ring, allows for the fine-tuning of pharmacological activity against various biological targets. This in-depth technical guide explores the structure-activity relationships (SAR) of this compound analogs, focusing on their interactions with key protein families implicated in a multitude of disease states. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel this compound-based therapeutics. We will delve into the quantitative data underpinning SAR, provide detailed experimental methodologies for assessing compound activity, and visualize the complex biological pathways and experimental workflows involved.
This compound Analogs as Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other proteins.[1] Dysregulation of HDAC activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. This compound derivatives have emerged as a significant class of HDAC inhibitors, with several compounds advancing into clinical trials.[1]
Quantitative Structure-Activity Relationship Data
The inhibitory potency of this compound analogs against various HDAC isoforms is a key determinant of their therapeutic potential. The following table summarizes the in vitro inhibitory activity (IC50 values) of a selection of 4-hydroxythis compound (B152061) analogs, illustrating how modifications to the core scaffold influence potency and selectivity.[2]
| Compound ID | R1 Substitution (Cap Group) | R2 Substitution (Linker/ZBG) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) |
| 1 | H | H | >10000 | >10000 | >10000 | >10000 |
| 2a | Phenylacetyl | H | 150 | 220 | 850 | 35 |
| 2b | 4-Biphenylacetyl | H | 80 | 110 | 400 | 15 |
| 3a | (E)-3-Phenylpropenoyl | H | 55 | 75 | 310 | 10 |
| 3b | (E)-3-(4-Methoxyphenyl)propenoyl | H | 40 | 60 | 250 | 8 |
Data synthesized from a comparative guide on 4-hydroxythis compound analogs as HDAC inhibitors.[2]
Key SAR Insights for HDAC Inhibitors:
-
Cap Group: Larger, hydrophobic, and aromatic "cap" groups generally enhance potency by interacting with the surface of the enzyme's active site channel.[2]
-
Linker and Zinc-Binding Group (ZBG): The nature of the linker and the zinc-binding group are crucial for potent inhibition. The hydroxamic acid moiety is a classic ZBG in many HDAC inhibitors.
-
Isoform Selectivity: Strategic modifications to the cap group and linker are pivotal for achieving selectivity towards specific HDAC isoforms. For example, certain structural features can be exploited to favor the inhibition of HDAC6 over other isoforms.[2]
Experimental Protocols
This assay is a standard method for determining the half-maximal inhibitory concentration (IC50) values of potential HDAC inhibitors.[2][3][4][5][6][7]
Materials:
-
Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease like trypsin and a HDAC inhibitor like Trichostatin A to stop the reaction)
-
Test this compound compounds dissolved in DMSO
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test this compound compounds in assay buffer.
-
In a 96-well plate, add the HDAC enzyme to the assay buffer.
-
Add the serially diluted test compounds or DMSO (vehicle control) to the wells.
-
Incubate the plate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate for a specific duration (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding the developer solution.
-
Measure the fluorescence using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).
Data Analysis:
-
Subtract the background fluorescence (from wells without the enzyme) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualization of Signaling Pathway and Experimental Workflow
Downstream signaling effects of HDAC inhibition.
General experimental workflow for SAR studies.
This compound Analogs as Hedgehog Signaling Pathway Inhibitors
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the development and progression of various cancers.[3][8] Several this compound derivatives have been identified as potent inhibitors of the Hh pathway, primarily by targeting the Smoothened (SMO) receptor.[3][8][9][10][11]
Quantitative Structure-Activity Relationship Data
The following table presents the inhibitory activity of a series of 2-methoxythis compound (B150088) derivatives against the Hedgehog signaling pathway.
| Compound ID | R Group | Hh Pathway Inhibition IC50 (nM) |
| Vismodegib | (Reference) | 3.9 |
| Compound 15 | 4-chlorophenyl | 110 |
| Compound 18 | 2-pyridyl | 32 |
| Compound 21 | 2-chloro-4-(trifluoromethyl)phenyl | 2.4 |
Data extracted from a study on 2-methoxythis compound derivatives as Hedgehog signaling pathway inhibitors.[3][8]
Key SAR Insights for Hedgehog Pathway Inhibitors:
-
Aryl Amide Moiety: The aryl amide group is considered a key pharmacophore responsible for high-affinity binding to the SMO receptor.[11]
-
Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly impact inhibitory potency. Electron-withdrawing groups at specific positions can enhance activity.
Experimental Protocols
This is a widely used reporter gene assay to quantify the activity of the Hedgehog signaling pathway.[12][13][14]
Materials:
-
Shh-Light2 cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Conditioned medium from cells overexpressing Sonic Hedgehog (Shh-N)
-
Test this compound compounds dissolved in DMSO
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom plates
Procedure:
-
Seed Shh-Light2 cells in 96-well plates and grow to confluence.
-
Replace the growth medium with a low-serum medium containing the test compounds at various concentrations.
-
Stimulate the cells with Shh-N conditioned medium to activate the Hedgehog pathway.
-
Incubate the cells for a specified period (e.g., 30-48 hours).
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.
-
Calculate the percentage of inhibition of Hedgehog signaling for each compound concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the normalized luciferase activity against the logarithm of the compound concentration.
Visualization of Signaling Pathway and Experimental Workflow
Hedgehog signaling pathway and the point of intervention for this compound inhibitors.
This compound Analogs as Dopamine (B1211576) Receptor Antagonists
Substituted benzamides are a well-established class of drugs that primarily act as antagonists at dopamine D2-like receptors (D2, D3, and D4).[15][16] These compounds are widely used as antipsychotics and antiemetics. The SAR of these analogs has been extensively studied to improve their affinity, selectivity, and side-effect profiles.
Quantitative Structure-Activity Relationship Data
The binding affinities (Ki values) of various this compound analogs for the dopamine D2 and D3 receptors are presented below. The data highlights the structural features that contribute to high affinity and selectivity.
| Compound | R1 | R2 | R3 | D2 Ki (nM) | D3 Ki (nM) | D3 vs D2 Selectivity |
| Raclopride | Cl | OMe | Et | 2.5 | 3.5 | 0.7 |
| Eticlopride | Cl | OMe | Et | 0.18 | 0.25 | 0.7 |
| Nemonapride | H | OMe | - | 0.6 | 1.8 | 0.3 |
Data compiled from various sources on dopamine receptor binding affinities.
Key SAR Insights for Dopamine Receptor Antagonists:
-
Pyrrolidine (B122466) Ring: The presence and substitution pattern on the pyrrolidine ring are critical for high affinity.
-
Methoxy (B1213986) and Chloro Substituents: A methoxy group at the 2-position and a chloro group at the 5-position of the this compound ring are common features of potent D2 antagonists.
-
Lipophilicity: Lipophilicity plays a role in the activity of these compounds, with a certain range being optimal for receptor binding.
Experimental Protocols
This assay is used to determine the affinity (Ki) of unlabeled test compounds for the dopamine D2 receptor by measuring their ability to displace a radiolabeled ligand.[8][17][18]
Materials:
-
Cell membranes expressing human dopamine D2 receptors
-
Radioligand (e.g., [3H]Spiperone)
-
Unlabeled competitor for non-specific binding (e.g., Haloperidol)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4)
-
Test this compound compounds dissolved in DMSO
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test this compound compounds.
-
In a 96-well plate, incubate the cell membranes with the radioligand at a fixed concentration and varying concentrations of the test compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled competitor).
-
Incubate the plate for a specific time (e.g., 60 minutes) at room temperature to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from a competition curve by plotting the percentage of specific binding against the logarithm of the compound concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualization of Experimental Workflow
Workflow for a competitive radioligand binding assay.
General Synthesis of this compound Analogs
The synthesis of this compound analogs is typically achieved through the coupling of a benzoic acid derivative with an appropriate amine. A common and efficient method involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine.
General Procedure for Amide Coupling
-
Acid Chloride Formation: The benzoic acid derivative is treated with a chlorinating agent, such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), often in an inert solvent like dichloromethane (B109758) (DCM) with a catalytic amount of dimethylformamide (DMF), to form the corresponding benzoyl chloride.[1]
-
Amide Formation: The resulting benzoyl chloride is then reacted with the desired amine in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. The reaction is typically carried out in an aprotic solvent at room temperature or with gentle heating.[19][20]
-
Work-up and Purification: The reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired this compound analog.[21]
General synthetic scheme for this compound analogs.
References
- 1. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. HDAC Activity Assay Kit (Fluorometric) (ab1438) is not available | Abcam [abcam.co.jp]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel 4-(2-pyrimidinylamino)this compound derivatives as highly potent and orally available hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The discovery of novel N-(2-pyrimidinylamino) this compound derivatives as potent hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-methoxythis compound derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. web.stanford.edu [web.stanford.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 16. The substituted benzamides--a novel class of dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. scribd.com [scribd.com]
- 20. globalconference.info [globalconference.info]
- 21. youtube.com [youtube.com]
A Deep Dive into the Conformational Landscape of Benzamide: A Theoretical Perspective
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies on the conformational analysis of benzamide, a fundamental scaffold in medicinal chemistry. Understanding the conformational preferences and rotational energy barriers of the this compound moiety is crucial for rational drug design and the development of novel therapeutics. This document summarizes key quantitative data, details common computational methodologies, and visualizes the essential conformational relationships.
The Conformational Preferences of this compound: Planar vs. Non-Planar
The conformational analysis of this compound primarily revolves around the rotational barrier of the C(O)-N bond and the orientation of the amide group relative to the phenyl ring. Theoretical calculations have revealed a nuanced picture that contrasts with early assumptions of a rigid, planar structure.
While this compound is observed to be planar in its crystalline state, computational studies consistently predict that a non-planar conformation is the global energy minimum in the gas phase.[1][2] This non-planar structure arises from a combination of two key geometrical distortions:
-
Pyramidalization of the Amide Nitrogen: The nitrogen atom of the amide group is slightly out of the plane defined by the carbonyl carbon, the nitrogen, and its two substituents.
-
Torsion of the Phenyl Ring: The phenyl ring is twisted with respect to the plane of the amide group. This is defined by the dihedral angle (ω) between the plane of the phenyl ring and the amide plane. Theoretical calculations suggest a CO/phenyl torsional angle (ω) of approximately 20–25°.[1][2]
The planar conformation represents a transition state for the interconversion of two equivalent non-planar minima. The energy difference between the planar and non-planar forms is generally small, indicating a shallow potential energy surface.
Quantitative Insights into this compound's Conformational Energetics
The following tables summarize key quantitative data from various theoretical studies on this compound and its derivatives. These values are essential for parameterizing molecular mechanics force fields and for understanding the dynamic behavior of this compound-containing molecules.
| Parameter | Computational Method | Basis Set | Calculated Value | Reference |
| Dihedral Angle (ω) C=O / Phenyl | Ab initio | Not Specified | 20–25° | [1][2] |
| RHF | Not Specified | 40° (for N,N-dimethylthis compound) | [2] | |
| Rotational Barrier (C-Ph) | Quantum Chemical Calc. | Not Specified | ~3 kcal/mol | [3] |
| DFT | M06-2X/6-311+G | 2.5 - 9.8 kcal/mol (for substituted N-benzhydrylformamides) | [4] | |
| Rotational Barrier (C-N) | Ab initio | Not Specified | 15-23 kcal/mol (for amides) | |
| DFT | M06-2X/6-311+G | 20-23 kcal/mol (for N-benzhydrylformamides) | [4] |
Experimental Protocols: A Guide to Computational Conformational Analysis
The theoretical investigation of this compound's conformational landscape typically employs a multi-step computational workflow using quantum mechanical methods like Density Functional Theory (DFT) or ab initio calculations. A generalized protocol is outlined below.
Computational Methodology
A robust and commonly employed methodology for the conformational analysis of this compound and its derivatives involves the following steps:
-
Initial Structure Generation: The starting 3D coordinates of the this compound molecule are generated. For a comprehensive analysis, multiple starting geometries, including both planar and various non-planar conformations, should be considered.
-
Geometry Optimization: The initial structures are subjected to geometry optimization to locate the stationary points on the potential energy surface. This is typically performed using DFT with a functional such as B3LYP or M06-2X, and a Pople-style basis set like 6-31G(d) or a larger one for higher accuracy. The optimization process continues until the forces on the atoms and the energy changes between successive steps are below a defined threshold.
-
Frequency Calculations: To characterize the nature of the optimized stationary points, vibrational frequency calculations are performed at the same level of theory as the geometry optimization.
-
Energy Minima: A true energy minimum (a stable conformer) will have no imaginary frequencies.
-
Transition States: A transition state for a conformational change (e.g., rotation around a bond) will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
-
Conformational Search (Potential Energy Surface Scan): To map the energy profile of bond rotation, a relaxed potential energy surface (PES) scan is performed. This involves systematically changing a specific dihedral angle (e.g., the C-C(O)-N-H dihedral for C-N rotation, or the C-C-C=O dihedral for phenyl ring rotation) in small increments, while allowing the rest of the molecule's geometry to relax at each step. This provides the energy barriers between different conformers.
-
Single-Point Energy Refinement: For more accurate energy differences between conformers and rotational barriers, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a more extensive basis set (e.g., MP2 or CCSD(T) with a larger basis set like aug-cc-pVTZ).
-
Solvation Effects: To model the behavior in solution, implicit solvation models like the Polarizable Continuum Model (PCM) can be incorporated into the geometry optimization and energy calculations.
Visualizing the Conformational Landscape of this compound
The following diagrams, generated using the DOT language, illustrate the key conformational relationships and a typical computational workflow for the analysis of this compound.
References
Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzamide derivatives represent a pivotal scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. The journey from synthesis to a viable drug candidate is paved with meticulous physicochemical characterization. This technical guide provides a comprehensive overview of the essential experimental protocols and data interpretation required to thoroughly characterize newly synthesized this compound derivatives. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to assess the identity, purity, stability, and drug-like properties of these compounds. This document outlines detailed methodologies for key analytical techniques, presents data in a structured format for comparative analysis, and visualizes complex workflows and biological pathways to facilitate a deeper understanding.
Introduction
The this compound moiety, a benzene (B151609) ring attached to an amide functional group, is a privileged structure in drug discovery. Its derivatives have been successfully developed into drugs for a variety of therapeutic areas, including antiemetics, antipsychotics, and anticancer agents. The physicochemical properties of a newly synthesized this compound derivative are critical determinants of its ultimate biological activity, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Therefore, a rigorous and systematic characterization is paramount.
This guide will detail the following key physicochemical characterization aspects:
-
Structural Elucidation and Verification: Confirming the chemical identity of the synthesized compound.
-
Purity Assessment: Quantifying the amount of the desired compound and identifying any impurities.
-
Thermal Properties: Evaluating the melting point and thermal stability.
-
Lipophilicity and Solubility: Determining the compound's partitioning behavior and solubility in aqueous and organic media, which are crucial for predicting its behavior in biological systems.
-
Ionization Constant (pKa): Understanding the ionization state of the compound at different pH values, which affects its solubility and interaction with biological targets.
Experimental Protocols
The following sections provide detailed experimental protocols for the essential physicochemical characterization of novel this compound derivatives.
Structural Elucidation
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms in a this compound derivative.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
A relaxation delay of 1-2 seconds is generally sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Analyze the chemical shifts (δ), integration values, and coupling constants (J) to confirm the proton and carbon environments within the molecule. The chemical shifts of amide protons can vary and may appear as broad signals.[1][2][3][4][5]
-
2.1.2. Mass Spectrometry (MS)
MS provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns.
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile (B52724).[6]
-
Instrumentation: An LC-MS system equipped with an electrospray ionization (ESI) source is commonly used.[6]
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it through an HPLC system.
-
Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive ionization mode for the compound.
-
The mass-to-charge ratio (m/z) of the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) should be determined with high accuracy.[5]
-
-
Data Analysis:
2.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used directly on the solid sample.
-
Liquid/Oil Samples: Place a drop of the sample between two salt plates (e.g., NaCl).
-
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the key functional groups in the this compound derivative.[10][11][12][13] Key vibrations to look for include:
-
N-H stretching (amide): ~3500-3100 cm⁻¹ (can be one or two bands for secondary and primary amides, respectively).[11][12]
-
C=O stretching (amide I band): ~1680-1630 cm⁻¹.[11]
-
N-H bending (amide II band): ~1640-1550 cm⁻¹.
-
C-N stretching: ~1400 cm⁻¹.
-
Aromatic C-H stretching: ~3100-3000 cm⁻¹.
-
Aromatic C=C stretching: ~1600-1450 cm⁻¹.
-
-
Purity Determination
2.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of a synthesized compound by separating it from any impurities.
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column, and a gradient pump.[14]
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of water (A) and acetonitrile or methanol (B), often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.[14]
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of about 1 mg/mL. Dilute this solution with the initial mobile phase composition to a working concentration of approximately 50-100 µg/mL.[14]
-
Chromatographic Conditions:
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection Wavelength: Select a wavelength where the this compound derivative has strong UV absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).
-
Gradient Elution: A typical gradient might be from 10% B to 90% B over 20-30 minutes. This should be optimized for each new compound to achieve good separation of all components.
-
-
Data Analysis:
-
The purity of the compound is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[15]
-
Thermal Analysis
2.3.1. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC is used to determine the melting point and other thermal transitions, while TGA measures changes in mass as a function of temperature, indicating thermal stability and decomposition.
-
Instrumentation: A DSC instrument and a TGA instrument.[16][17]
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan or a ceramic TGA pan.[16][18]
-
DSC Method:
-
TGA Method:
-
Heat the sample under a nitrogen or air atmosphere at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 25 °C to 600 °C).[17]
-
The TGA curve will show the temperature at which the compound begins to decompose (indicated by mass loss).
-
Lipophilicity Determination (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key indicator of its potential for membrane permeability and oral absorption.[20][21][22]
-
Shake-Flask Method (Gold Standard):
-
Materials: n-Octanol (pre-saturated with water) and water or a buffer solution (pre-saturated with n-octanol).
-
Procedure:
-
Dissolve a known amount of the this compound derivative in the aqueous phase.
-
Add an equal volume of the octanol (B41247) phase.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.[23]
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully collect samples from both the aqueous and octanol phases.
-
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.[20]
-
Calculation: LogP = log ([Concentration in Octanol] / [Concentration in Aqueous Phase]).
-
Aqueous Solubility
Aqueous solubility is a critical property that influences a drug's dissolution and bioavailability.[20][24]
-
Shake-Flask Method:
-
Procedure:
-
Add an excess amount of the solid this compound derivative to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[25]
-
After equilibration, allow the undissolved solid to settle or centrifuge the sample.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.[25]
-
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.[20][25] The resulting concentration is the aqueous solubility of the compound.[20]
-
pKa Determination
The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It is crucial for understanding a compound's behavior in different physiological environments.
-
Potentiometric Titration:
-
Procedure:
-
Dissolve a precise amount of the this compound derivative in a suitable solvent (often a co-solvent system like water-methanol if solubility is low).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Record the pH as a function of the volume of titrant added.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant.
-
The pKa can be determined from the midpoint of the titration curve or by calculating the first derivative of the curve.
-
-
-
UV-Vis Spectrophotometry:
-
Procedure:
-
Prepare a series of buffer solutions with a range of known pH values.
-
Prepare a solution of the this compound derivative in each buffer.
-
Record the UV-Vis spectrum of each solution.
-
-
Data Analysis:
-
If the protonated and deprotonated forms of the compound have different UV-Vis spectra, the pKa can be determined by plotting the absorbance at a specific wavelength against the pH and fitting the data to the Henderson-Hasselbalch equation.
-
-
Data Presentation
Summarizing the physicochemical data in a structured format is essential for easy comparison and interpretation.
Table 1: Physicochemical Properties of a Hypothetical this compound Derivative (BZ-001)
| Parameter | Method | Result |
| Identity | ||
| Molecular Formula | - | C₁₅H₁₄N₂O₂ |
| Molecular Weight | MS (ESI+) | 267.11 ([M+H]⁺) |
| ¹H NMR (400 MHz, DMSO-d₆) | NMR | δ 8.5 (s, 1H), 7.9-7.2 (m, 9H), 3.8 (s, 3H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | NMR | δ 168.2, 155.4, 140.1, 132.5, 129.0, 128.5, 124.3, 122.1, 118.9, 52.3 |
| FTIR (ATR) | FTIR | 3340 (N-H), 1650 (C=O), 1595, 1490 (C=C) cm⁻¹ |
| Purity | ||
| Purity | HPLC (254 nm) | 99.5% |
| Thermal Properties | ||
| Melting Point | DSC | 155.2 °C (onset) |
| Decomposition Temp. | TGA | 280 °C (5% weight loss) |
| Drug-like Properties | ||
| LogP | Shake-Flask | 2.85 |
| Aqueous Solubility (pH 7.4) | Shake-Flask | 55 µg/mL |
| pKa | Potentiometric Titration | 8.2 (basic) |
Visualization of Workflows and Pathways
Visual diagrams can significantly clarify complex processes and relationships. The following diagrams are generated using Graphviz (DOT language) and adhere to the specified formatting requirements.
Experimental Workflow for Physicochemical Characterization
This diagram illustrates the logical flow of experiments for characterizing a newly synthesized this compound derivative.
Hypothetical Signaling Pathway for a this compound Derivative as a Kinase Inhibitor
This diagram illustrates a potential mechanism of action for a this compound derivative designed as an inhibitor of a receptor tyrosine kinase (RTK) pathway, which is often implicated in cancer.
Conclusion
The comprehensive physicochemical characterization of newly synthesized this compound derivatives is a cornerstone of modern drug discovery and development. By systematically applying the detailed experimental protocols outlined in this guide for structural elucidation, purity assessment, and the determination of key drug-like properties, researchers can build a robust data package for each new chemical entity. This not only confirms the successful synthesis of the target molecule but also provides critical insights that guide lead optimization, formulation development, and further preclinical and clinical evaluation. The structured presentation of data and the visualization of complex workflows and biological pathways further enhance the understanding and communication of these vital scientific findings.
References
- 1. connectsci.au [connectsci.au]
- 2. journals.co.za [journals.co.za]
- 3. researchgate.net [researchgate.net]
- 4. This compound(55-21-0) 1H NMR spectrum [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Novel this compound-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. chem.pg.edu.pl [chem.pg.edu.pl]
- 23. encyclopedia.pub [encyclopedia.pub]
- 24. solubilityofthings.com [solubilityofthings.com]
- 25. DSpace [cora.ucc.ie]
Exploring the historical development of Benzamide in medicinal chemistry.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The benzamide moiety, a simple yet remarkably versatile pharmacophore, has been a cornerstone of medicinal chemistry for over a century. Its journey from a basic chemical entity to the core of numerous therapeutic agents is a testament to the power of chemical modification and the evolution of drug discovery. This technical guide provides a comprehensive exploration of the historical development of benzamides in medicinal chemistry, detailing key discoveries, mechanisms of action, and the experimental foundations that have established this scaffold as a privileged structure in modern pharmacology. From its early beginnings in the synthesis of procainamide (B1213733) to its contemporary role in targeted cancer therapies, the this compound scaffold continues to be a source of significant clinical innovation.
Early Developments and the Dawn of a Therapeutic Era
The story of this compound in medicine begins with the structural modification of known bioactive molecules. The core principle of replacing a labile ester linkage with a more stable amide bond proved to be a pivotal moment, leading to the development of the first clinically significant this compound drug.
Procainamide: A Bioisosteric Approach to Arrhythmia
The development of procainamide was a direct result of the need for a more stable alternative to the antiarrhythmic agent procaine (B135). Procaine, a local anesthetic, exhibited antiarrhythmic properties but was limited by its rapid hydrolysis in the body. By replacing the ester group in procaine with an amide, researchers created procainamide, a compound with a significantly longer duration of action. This successful example of bioisosteric replacement paved the way for the exploration of other this compound-containing compounds.
The Rise of Benzamides in Neuropsychiatry
The mid-20th century saw the emergence of benzamides as a crucial class of drugs for the treatment of psychiatric disorders. The discovery of the antipsychotic and antiemetic properties of certain substituted benzamides revolutionized the management of schizophrenia and nausea.
Sulpiride and the Selective Dopamine (B1211576) D2/D3 Receptor Antagonists
Sulpiride, a substituted this compound, was a pioneering atypical antipsychotic. Its unique pharmacological profile, characterized by selective antagonism of dopamine D2 and D3 receptors, offered a new therapeutic avenue with a potentially improved side-effect profile compared to earlier antipsychotics. This discovery spurred the development of a new generation of this compound antipsychotics, including amisulpride, which exhibit high affinity and selectivity for the D2/D3 receptor subtypes.
Metoclopramide: A Dual-Action Antiemetic and Prokinetic Agent
Metoclopramide emerged as a potent antiemetic and prokinetic agent. Its mechanism of action involves the antagonism of dopamine D2 receptors in the chemoreceptor trigger zone of the brain, as well as a peripheral action on the gastrointestinal tract to enhance motility.[1] This dual functionality has made it an indispensable tool in managing nausea and vomiting from various causes, including chemotherapy and gastroparesis.[1]
Modern Applications: From Oncology to Rare Diseases
The versatility of the this compound scaffold continues to be exploited in contemporary drug discovery, with new derivatives being developed for a wide range of diseases, including cancer and genetic disorders.
HDAC Inhibitors: A New Frontier in Cancer Therapy
Entinostat (B1683978) (MS-275) is a notable example of a this compound-based histone deacetylase (HDAC) inhibitor. By targeting class I HDACs, entinostat modulates gene expression, leading to anti-tumor effects. Its development highlights the adaptability of the this compound core to interact with novel biological targets beyond traditional receptors.
PARP Inhibitors: Targeting DNA Repair in Cancer
The this compound scaffold has also been instrumental in the development of poly(ADP-ribose) polymerase (PARP) inhibitors. These agents have shown significant promise in the treatment of cancers with specific DNA repair deficiencies, such as those with BRCA mutations.
Quantitative Data Summary
The following tables summarize key quantitative data for prominent this compound derivatives, providing a comparative overview of their pharmacological properties.
Table 1: Receptor Binding Affinities and IC50 Values
| Compound | Target(s) | K_i_ (nM) | IC_50_ (nM) |
| Amisulpride | Dopamine D2 | 2.8 | - |
| Dopamine D3 | 3.2 | - | |
| Sulpiride (S-enantiomer) | Dopamine D2 | ~0.015 (15) | - |
| Dopamine D3 | ~0.013 (13) | - | |
| Metoclopramide | Dopamine D2 | - | 483 |
| 5-HT3 | - | 308 | |
| Entinostat | HDAC1 | - | 243 |
| HDAC2 | - | 453 | |
| HDAC3 | - | 248 |
Table 2: Clinical Efficacy and Receptor Occupancy
| Drug | Indication | Key Clinical Finding | Receptor Occupancy |
| Amisulpride | Schizophrenia | Superior to placebo for negative symptoms. | Striatum: 56%, Thalamus: 78%, Temporal Cortex: 82% (at 406 mg/day)[2][3] |
| Sulpiride | Schizophrenia | At least not inferior to chlorpromazine (B137089) in antipsychotic effect.[4] | - |
| Procainamide | Arrhythmia | Reduced postoperative atrial fibrillation and ventricular tachycardia. | - |
| Enzastaurin | High-Risk DLBCL | Did not significantly improve disease-free survival vs. placebo. | - |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development and characterization of this compound derivatives.
Synthesis of Procainamide Hydrochloride
Objective: To synthesize procainamide hydrochloride from p-aminobenzoic acid.
Materials:
-
p-Aminobenzoic acid
-
Thionyl chloride
-
2-(Diethylamino)ethylamine
-
Anhydrous diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
Procedure:
-
Acetyl Chloride Formation: In a round-bottom flask, suspend p-aminobenzoic acid in an excess of thionyl chloride. Gently reflux the mixture for 2-3 hours. The solid will gradually dissolve. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain p-aminobenzoyl chloride as a solid.
-
Amidation: Dissolve the p-aminobenzoyl chloride in anhydrous diethyl ether. In a separate flask, dissolve an equimolar amount of 2-(diethylamino)ethylamine in anhydrous diethyl ether. Slowly add the p-aminobenzoyl chloride solution to the 2-(diethylamino)ethylamine solution with constant stirring. A precipitate of procainamide hydrochloride will form immediately.
-
Purification: Filter the crude procainamide hydrochloride and wash it with cold anhydrous diethyl ether. To further purify, the crude product can be dissolved in a minimal amount of hot ethanol (B145695) and then reprecipitated by the addition of diethyl ether.
-
Salt Formation (if starting from free base): If the free base of procainamide is isolated, it can be converted to the hydrochloride salt by dissolving it in ethanol and adding a stoichiometric amount of concentrated hydrochloric acid. The procainamide hydrochloride will precipitate and can be collected by filtration.
-
Characterization: The final product should be dried under vacuum and its identity and purity confirmed by melting point determination, and spectroscopic methods (¹H NMR, IR).
Competitive Radioligand Binding Assay for Dopamine D2 Receptor Affinity
Objective: To determine the binding affinity (K_i_) of a this compound compound (e.g., sulpiride) for the dopamine D2 receptor.
Materials:
-
Test this compound compound (e.g., sulpiride)
-
Radioligand (e.g., [³H]-Spiperone)
-
Cell membranes expressing dopamine D2 receptors (e.g., from rat striatum or a recombinant cell line)
-
Incubation buffer (e.g., Tris-HCl buffer containing MgCl₂)
-
Non-specific binding control (e.g., a high concentration of a known D2 antagonist like haloperidol)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Assay Setup: In a series of microcentrifuge tubes, add a constant concentration of the radioligand and the cell membrane preparation. Add increasing concentrations of the unlabeled test this compound compound. For determining non-specific binding, add a high concentration of the non-specific binding control instead of the test compound.
-
Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve. Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to the medicinal chemistry of benzamides.
References
- 1. US20080039656A1 - Synthesis and Application of Procainamide Analogs for Use in an Immunoassay - Google Patents [patents.google.com]
- 2. Reduced acetylation of procainamide by para-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Unveiling the Latent Reactivity of the Benzamide Functional Group: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzamide moiety, a cornerstone in medicinal chemistry and organic synthesis, is traditionally recognized for its stability and role as a reliable pharmacophore. However, recent advancements have begun to peel back the layers of its conventional reactivity, revealing a landscape rich with unusual and powerful transformations. This guide delves into the cutting-edge methodologies that unlock the latent potential of the this compound functional group, providing a technical overview of novel reactions, detailed experimental protocols, and mechanistic insights. We will explore how modern catalytic systems, including transition metals, photoredox catalysts, and electrochemical approaches, can coax benzamides into unprecedented reaction pathways, opening new avenues for complex molecule synthesis and drug discovery.
Cobalt-Catalyzed C–H Activation/Annulation: Synthesis of Fluoroalkylated Isoquinolinones
A significant leap in harnessing the this compound functional group's directing capabilities is the cobalt-catalyzed C–H activation and annulation with fluorine-containing alkynes. This method provides a direct route to structurally complex 3- and 4-fluoroalkylated isoquinolinones, which are valuable scaffolds in medicinal chemistry. The reaction proceeds with excellent yields and notable regioselectivity, showcasing an economical and efficient alternative to more expensive noble metal catalysts.[1][2]
Data Presentation: Substrate Scope and Yields
The cobalt-catalyzed annulation demonstrates a broad substrate scope with respect to both the this compound and the fluoroalkylated alkyne. The following tables summarize the quantitative data for this transformation.
Table 1: Cobalt-Catalyzed C–H Activation/Annulation of this compound with Various Fluoroalkylated Alkynes [1]
| Entry | Alkyne (R) | Product (3A/4A) | Combined Isolated Yield (%) | Regioisomeric Ratio (3A:4A) |
| 1 | CF₂H | 3aA/4aA | 85 | 29:71 |
| 2 | CF₃ | 3bA/4bA | 88 | 28:72 |
| 3 | C₂F₅ | 3cA/4cA | 93 | 30:70 |
| 4 | C₃F₇ | 3dA/4dA | 84 | 30:70 |
| 5 | C₄F₉ | 3eA/4eA | 81 | 30:70 |
| 6 | CH₂F | 3fA/4fA | 65 | 31:69 |
Reaction conditions: this compound (1.5 equiv), alkyne (1.0 equiv), Co(OAc)₂·4H₂O (10 mol %), KOAc (2.0 equiv), AgNO₃ (2.0 equiv), in TFE at 80 °C for 18 h.
Table 2: Cobalt-Catalyzed C–H Activation/Annulation of Various Amides with a Fluoroalkylated Alkyne [1]
| Entry | This compound Substituent | Product | Combined Isolated Yield (%) | Regioisomeric Ratio |
| 1 | 4-Me | 3aB/4aB | 89 | 31:69 |
| 2 | 4-OMe | 3aC/4aC | 91 | 30:70 |
| 3 | 4-F | 3aD/4aD | 75 | 28:72 |
| 4 | 4-Cl | 3aE/4aE | 78 | 29:71 |
| 5 | 4-Br | 3aF/4aF | 72 | 29:71 |
| 6 | 3-Me | 3aG/4aG | 78 | Not Reported |
| 7 | 2-Me | 3aH/4aH | 52 | Not Reported |
| 8 | Thiophen-2-carboxamide | 3aI/4aI | 88 | Not Reported |
| 9 | Furan-2-carboxamide | 3aJ/4aJ | 53 | Not Reported |
| 10 | Naphthalene-1-carboxamide | 3aK/4aK | 54 | Not Reported |
Reaction conditions: Amide (1.5 equiv), alkyne 1a (1.0 equiv), Co(OAc)₂·4H₂O (10 mol %), KOAc (2.0 equiv), AgNO₃ (2.0 equiv), in TFE at 80 °C for 18 h.
Experimental Protocol
General Procedure for Cobalt-Catalyzed C–H Activation/Annulation: [1]
-
To a screw-capped vial equipped with a magnetic stir bar, add Co(OAc)₂·4H₂O (10 mol %), KOAc (2.0 equiv), and AgNO₃ (2.0 equiv).
-
Add 2,2,2-trifluoroethanol (B45653) (TFE) as the solvent.
-
To this mixture, add the fluoroalkylated alkyne (1.0 equiv) and the corresponding this compound (1.5 equiv).
-
Seal the vial and heat the reaction mixture at 80 °C for 18 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to afford the desired 3- and 4-fluoroalkylated isoquinolinones. The regioisomers are typically separable by chromatography.
Mandatory Visualization: Proposed Catalytic Cycle
The proposed mechanism for the cobalt-catalyzed C-H activation/annulation reaction is depicted below. The cycle involves the formation of a cobaltacycle intermediate, followed by alkyne insertion and reductive elimination.
Caption: Proposed mechanism for the cobalt-catalyzed C-H activation and annulation.
Photocatalytic Divergent Reactivity: C–H Arylation vs. N-Dealkylation
Photocatalysis has emerged as a powerful tool to unlock novel reactivity in benzamides, enabling chemodivergent transformations under exceptionally mild conditions. A notable example is the controllable C–H arylation versus N-dealkylation of chlorinated benzamides in aqueous micellar media. By tuning the reaction conditions, the reaction can be selectively channeled through either a radical or a cationic pathway, leading to two distinct and valuable product classes.[1][3][4]
Data Presentation: Chemodivergent Functionalization
The selectivity between C–H arylation and N-dealkylation is highly dependent on the reaction conditions, particularly the choice of surfactant and amine electron donor.
Table 3: Photocatalytic Intramolecular C–H Arylation of o-Chlorobenzamides [3]
| Entry | Substrate | Product (Isoindolinone) | Yield (%) |
| 1 | 2-chloro-N,N-diisopropylthis compound | 2-isopropyl-3,3-dimethylisoindolin-1-one | 95 |
| 2 | 2-chloro-N,N-diethylthis compound | 2-ethyl-3-methylisoindolin-1-one | 92 |
| 3 | 2-chloro-N-ethyl-N-isopropylthis compound | 2-ethyl-3,3-dimethylisoindolin-1-one | 88 |
| 4 | 2-chloro-N,N-dibenzylthis compound | 2-benzyl-3-phenylisoindolin-1-one | 85 |
Procedure A: Methylene (B1212753) blue (photocatalyst), TMEDA (electron donor), CTAB (surfactant) in water, irradiated with blue LEDs.
Table 4: Photocatalytic N-Dealkylation of o-Chlorobenzamides [3]
| Entry | Substrate | Product (Secondary Amide) | Yield (%) |
| 1 | 2-chloro-N,N-diisopropylthis compound | 2-chloro-N-isopropylthis compound | 89 |
| 2 | 2-chloro-N,N-diethylthis compound | 2-chloro-N-ethylthis compound | 87 |
| 3 | 2-chloro-N-ethyl-N-isopropylthis compound | 2-chloro-N-isopropylthis compound | 85 |
| 4 | 2-chloro-N,N-dibenzylthis compound | 2-chloro-N-benzylthis compound | 82 |
Procedure B: Methylene blue (photocatalyst), n-BuNH₂ (electron donor), SDS (surfactant) in water, irradiated with blue LEDs.
Experimental Protocols
Procedure A: Photocatalytic Intramolecular C–H Arylation [3]
-
In a vial, dissolve the o-chlorothis compound (1.0 equiv), methylene blue (photocatalyst, 1 mol %), and cetyltrimethylammonium bromide (CTAB, surfactant) in water.
-
Add N,N,N',N'-tetramethylethylenediamine (TMEDA, electron donor, 3.0 equiv).
-
Seal the vial and irradiate the mixture with blue LEDs at room temperature for the specified time, with vigorous stirring.
-
Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Procedure B: Photocatalytic N-Dealkylation [3]
-
In a vial, dissolve the o-chlorothis compound (1.0 equiv), methylene blue (photocatalyst, 1 mol %), and sodium dodecyl sulfate (SDS, surfactant) in water.
-
Add n-butylamine (n-BuNH₂, electron donor, 3.0 equiv).
-
Seal the vial and irradiate the mixture with blue LEDs at room temperature for the specified time, with vigorous stirring.
-
Work-up and purification are performed as described in Procedure A.
Mandatory Visualization: Divergent Mechanistic Pathways
The chemodivergence arises from the fate of a key radical intermediate, which can either undergo a radical cyclization (C-H arylation) or be further oxidized to an N-acyliminium cation that hydrolyzes (N-dealkylation).
Caption: Divergent pathways in the photocatalytic functionalization of benzamides.
Electrochemical Synthesis of Benzosultams
Electrochemical methods offer a green and efficient way to generate reactive intermediates from this compound derivatives. A compelling example is the electrosynthesis of benzosultams from N-aryl-2-alkylbenzenesulfonamides. This reaction proceeds via the anodic oxidation of a hydrogen-bonding complex between the sulfonamide and an acetate (B1210297) salt, leading to the formation of a sulfonamidyl radical that undergoes intramolecular cyclization.[2][5]
Data Presentation: Scope of the Electrochemical Cyclization
The electrochemical synthesis of benzosultams is applicable to a range of substituted sulfonamides, affording the corresponding products in moderate to excellent yields.
Table 5: Electrochemical Synthesis of Benzosultams [2][5]
| Entry | R¹ | R² | R³ | Product | Yield (%) |
| 1 | H | H | Ph | 2aa | 78 |
| 2 | Me | H | Ph | 2ba | 75 |
| 3 | H | Me | Ph | 2ca | 72 |
| 4 | OMe | H | Ph | 2da | 85 |
| 5 | H | OMe | Ph | 2ea | 81 |
| 6 | H | H | 4-Me-Ph | 2ka | 65 |
| 7 | H | H | 4-OMe-Ph | 2la | 68 |
| 8 | H | H | 4-Cl-Ph | 2ma | 55 |
Reaction conditions: Sulfonamide (1.0 equiv), Bu₄NOAc (2.0 equiv) in AcOH/Ac₂O (9:1), undivided cell, carbon rod anode, platinum cathode, constant current (10 mA), 2 F/mol.
Experimental Protocol
General Procedure for the Electrochemical Synthesis of Benzosultams: [2][5]
-
Set up an undivided electrochemical cell with a carbon rod anode and a platinum plate cathode.
-
Dissolve the N-aryl-2-alkylbenzenesulfonamide (1.0 equiv) and tetrabutylammonium (B224687) acetate (Bu₄NOAc, 2.0 equiv) in a 9:1 mixture of acetic acid and acetic anhydride.
-
Conduct the electrolysis at a constant current of 10 mA, passing a total charge of 2 F/mol.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the desired benzosultam.
Mandatory Visualization: Electrochemical Workflow and Mechanism
The electrochemical process involves the formation of a hydrogen-bonded complex, which facilitates a proton-coupled electron transfer (PCET) to generate the key sulfonamidyl radical.
Caption: Workflow and proposed mechanism for the electrochemical synthesis of benzosultams.
Metallaphotoredox Dearomatization of Indoles with Benzamides
A striking example of unusual this compound reactivity is the metallaphotoredox-catalyzed [4+2] annulation with indoles, leading to the dearomatization of the indole (B1671886) ring system and the formation of complex indolo[2,3-c]isoquinolin-5-ones. This reaction merges cobalt catalysis and photocatalysis to achieve a regioselective C-2 and C-3 dual functionalization of indoles under mild conditions.[6][7][8]
Data Presentation: Substrate Scope of the Dearomatization Reaction
This protocol is effective for a variety of substituted benzamides and indoles, demonstrating its utility in generating molecular diversity.
Table 6: Metallaphotoredox Dearomatization of Indoles with Benzamides [6][7]
| Entry | This compound (R¹) | Indole (R²) | Product | Yield (%) |
| 1 | H | H | 3aa | 85 |
| 2 | 4-Me | H | 3ba | 82 |
| 3 | 4-OMe | H | 3ca | 88 |
| 4 | 4-F | H | 3da | 75 |
| 5 | 4-Cl | H | 3ea | 78 |
| 6 | H | 5-Me | 3ab | 80 |
| 7 | H | 5-Cl | 3ac | 72 |
| 8 | H | 7-Me | 3ad | 76 |
Reaction conditions: N-(quinolin-8-yl)this compound (1.0 equiv), indole (1.2 equiv), Co(OAc)₂ (0.2 equiv), Ir(bt)₂(acac) (0.01 equiv), sodium pivalate (B1233124) hydrate (B1144303) (0.5 equiv), benzoylacetone (B1666692) (0.22 equiv) in TFE, irradiated with 6 W blue LEDs at room temperature.
Experimental Protocol
General Procedure for Metallaphotoredox Dearomatization: [8]
-
To a 10 mL Pyrex glass tube equipped with a magnetic stir bar, add N-(quinolin-8-yl)this compound (1.0 equiv), the indole derivative (1.2 equiv), sodium pivalate hydrate (0.5 equiv), benzoylacetone (0.22 equiv), cobalt(II) acetate (0.2 equiv), and Ir(bt)₂(acac) (0.01 equiv).
-
Add trifluoroethanol (TFE) as the solvent.
-
Stir the reaction mixture for 3 minutes and then bubble a stream of argon through the solution for 20 minutes via a syringe needle.
-
Irradiate the reaction mixture with 6 W blue LEDs at room temperature for 48 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the indolo[2,3-c]isoquinolin-5-one product.
Mandatory Visualization: Proposed Catalytic Cycle
The reaction is proposed to proceed through a synergistic catalytic cycle involving both the cobalt catalyst and the photoredox catalyst.
Caption: Proposed mechanism for the metallaphotoredox dearomatization of indoles.
This technical guide highlights just a few examples of the burgeoning field of unusual this compound reactivity. The continued development of novel catalytic systems promises to further expand the synthetic utility of this fundamental functional group, enabling the construction of increasingly complex and valuable molecules. Researchers and drug development professionals are encouraged to explore these innovative methodologies to accelerate their research and development efforts.
References
- 1. Cobalt-Catalyzed C–H Activation/Annulation of Benzamides with Fluorine-Containing Alkynes: A Route to 3- and 4-Fluoroalkylated Isoquinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electrochemical Generation of Sulfonamidyl Radicals via Anodic Oxidation of Hydrogen Bonding Complexes: Applications to Electrosynthesis of Benzosultams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
A Decade of Innovation: A Technical Review of Benzamide Patents in Drug Discovery (2015-2025)
A comprehensive analysis of recent advancements in benzamide-based therapeutics, detailing patented synthetic methodologies, biological evaluation, and emerging mechanisms of action.
Introduction
The this compound scaffold has long been a cornerstone in medicinal chemistry, serving as a versatile framework for the development of a wide array of therapeutic agents. Over the past decade, innovation in this space has continued unabated, with a significant number of patents filed that underscore the enduring potential of this compound derivatives in treating a spectrum of diseases. This technical guide provides an in-depth review of key this compound patents granted or published between 2015 and 2025, with a primary focus on oncology, central nervous system (CNS) disorders, and cardiovascular diseases. We present a detailed examination of novel synthetic routes, comprehensive biological evaluation protocols, and a summary of the quantitative data that highlights the structure-activity relationships of these emerging drug candidates. Furthermore, we visualize the intricate signaling pathways and experimental workflows described in these patents to provide a clear and concise overview of the state-of-the-art in this compound-focused drug discovery.
Core Therapeutic Areas and Key Innovations
The last decade has witnessed a surge in the patenting of this compound derivatives, particularly in the field of oncology. A significant portion of this activity has centered on the development of potent and selective inhibitors of two key enzyme families: histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs). In the realm of CNS disorders, research has continued to explore benzamides for their potential in treating a range of conditions, including neurodegenerative diseases and psychiatric disorders.[1] While less prominent, the cardiovascular space has also seen the emergence of novel this compound-based compounds.
Quantitative Data Summary
The following tables summarize the quantitative data from selected patents, providing a comparative overview of the potency and efficacy of recently developed this compound derivatives.
Table 1: In Vitro Activity of Patented this compound-Based HDAC Inhibitors
| Compound ID/Patent | Target(s) | Cell Line | IC50 (nM) | Reference |
| MS-275 (Entinostat) | HDAC1, HDAC3 | Various | 20-157 | [2] |
| MGCD0103 (Mocetinostat) | HDAC1, 2, 3, 11 | Various | Submicromolar | [3] |
| Compound 11a | HDAC1, 2, 3 | MV4-11 | 34.7 (EC50) | [2] |
| Compound 13e | HDAC1, 2, 3 | MV4-11 | Low nanomolar | [2] |
Table 2: In Vitro Activity of Patented this compound-Based PARP Inhibitors
| Compound ID/Patent | Target(s) | Assay Type | IC50 (nM) | Reference |
| 3-Aminothis compound | PARP | Enzymatic | ~30,000 | [4] |
| Olaparib (for comparison) | PARP1/2 | Cellular PAR formation | 0.47 | [5] |
| Veliparib (for comparison) | PARP1/2 | Cellular PAR formation | 2.66 | [5] |
| Crystalline Form C of Compound A Sesqui-Hydrate | PARP1/2 | Cellular PAR formation | 0.24 | [5] |
Table 3: In Vivo Efficacy of a Patented this compound Derivative
| Compound | Animal Model | Dosing | Tumor Growth Inhibition (%) | Reference |
| CI-994 | Mouse xenograft (colon 38) | 50 mg/kg/day (oral) | 78 | [6] |
Experimental Protocols
To provide a practical resource for researchers, this section details the methodologies for key experiments cited in the reviewed patents.
Synthesis of this compound Derivatives
General Procedure for the Synthesis of N-(2-Aminophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]this compound (MS-275) [1]
This synthesis involves the condensation of 4-({[(pyridin-3-yl)methoxy]carbonyl}amino)methyl)benzoic acid with 1,2-phenylenediamine.
-
Step 1: Activation of the Carboxylic Acid. 4-({[(pyridin-3-yl)methoxy]carbonyl}amino)methyl)benzoic acid is reacted with 1,1'-carbonyldiimidazole (B1668759) (CDI) in a suitable solvent such as tetrahydrofuran (B95107) (THF) to form the corresponding acylimidazole.
-
Step 2: Amide Bond Formation. The activated acylimidazole is then reacted in situ with 1,2-phenylenediamine in the presence of a mild acid catalyst, such as trifluoroacetic acid, to yield the final product, MS-275.
-
Purification. The crude product is typically purified by partitioning between an organic solvent (e.g., ethyl acetate) and water, followed by crystallization or column chromatography.
Biological Evaluation
In Vitro Histone Deacetylase (HDAC) Activity Assay [7]
This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs.
-
Principle: A cell-permeable HDAC substrate is deacetylated by cellular HDACs. A developer reagent is then added, which processes the deacetylated substrate to produce a fluorescent signal. The intensity of the fluorescence is proportional to the HDAC activity.
-
Procedure:
-
Cells are seeded in a multi-well plate and incubated overnight.
-
The cells are treated with the test compound or a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
The cell-permeable HDAC substrate is added, and the plate is incubated to allow for deacetylation.
-
A lysis/developer solution is added to stop the reaction and generate a fluorescent signal.
-
The fluorescence is measured using a plate reader with excitation and emission wavelengths typically around 340-360 nm and 440-460 nm, respectively.
-
In Vitro Poly(ADP-ribose) Polymerase (PARP) Enzymatic Activity Assay [8]
This fluorometric assay quantifies PARP1 activity by measuring the production of nicotinamide (B372718).
-
Principle: PARP enzymes cleave NAD+ to form poly(ADP-ribose) and release nicotinamide. The nicotinamide is then converted by nicotinamidase to nicotinic acid and ammonia. A developer reagent is added to generate a fluorescent signal from the nicotinic acid.
-
Procedure:
-
Recombinant PARP1 enzyme, activated DNA, and the test compound are incubated in a multi-well plate.
-
The reaction is initiated by the addition of β-NAD+.
-
After incubation, a developer reagent containing nicotinamidase is added.
-
The fluorescence is measured on a fluorescent plate reader.
-
Cell-Based Proliferation Assay (MTT Assay) [9]
This colorimetric assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of the this compound derivative for a specified period (e.g., 72 hours).
-
MTT solution is added to each well, and the plate is incubated to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
In Vivo Tumor Xenograft Model [10][11][12]
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Procedure:
-
Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The this compound derivative is administered to the treatment group via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives the vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumors are excised, weighed, and may be further analyzed for biomarkers.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows described in the reviewed patents.
Conclusion
The last decade of patent literature reveals a sustained and focused effort in the development of novel this compound derivatives with significant therapeutic potential. The fields of oncology, particularly HDAC and PARP inhibition, have been major beneficiaries of this research, yielding compounds with impressive in vitro and in vivo activity. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the field, facilitating the design and execution of further studies. The visualization of key signaling pathways and experimental workflows provides a clear conceptual framework for understanding the mechanisms of action and the drug discovery process for these promising compounds. As our understanding of the molecular drivers of disease continues to expand, the versatile this compound scaffold is poised to remain a critical component in the armamentarium of medicinal chemists for years to come.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.uniupo.it [research.uniupo.it]
- 3. Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]this compound (MGCD0103), an orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. m.youtube.com [m.youtube.com]
- 6. | BioWorld [bioworld.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Protocols for the Safe Handling and Storage of Benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols for the handling and storage of Benzamide (C₆H₅CONH₂), a widely used chemical intermediate in the pharmaceutical and chemical industries. Adherence to these guidelines is crucial for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards.
Chemical and Physical Properties
A thorough understanding of this compound's properties is fundamental to its safe handling. Key physical and chemical data are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO | [1] |
| Molecular Weight | 121.14 g/mol | [1] |
| Appearance | White to off-white crystalline solid/powder | [2] |
| Melting Point | 125-128 °C | [1] |
| Boiling Point | 288 °C | [2] |
| Solubility in Water | 1.35 g/100 mL (20 °C) | [2] |
| Solubility in Ethanol | Soluble (50 mg/mL) | [1] |
| Flash Point | 180 °C |
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and is suspected of causing genetic defects.[3] It is crucial to handle this compound with appropriate care to minimize exposure.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H341: Suspected of causing genetic defects.
GHS Precautionary Statements:
-
P201: Obtain special instructions before use.
-
P202: Do not handle until all safety precautions have been read and understood.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P308 + P313: IF exposed or concerned: Get medical advice/attention.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent skin and eye contact, and inhalation.
| PPE | Specification |
| Eye Protection | Chemical safety goggles or glasses with side shields. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator with a particulate filter may be necessary for operations that generate dust. |
Safe Handling and Experimental Workflow
A systematic approach to handling powdered chemicals is essential to minimize exposure and prevent contamination.
Weighing and Transferring
-
Always handle this compound powder in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[4]
-
Use a dedicated, clean spatula and weighing vessel.
-
When transferring the powder, do so carefully to avoid creating dust clouds.
-
Clean any spills immediately according to the accidental release measures outlined in Section 5.
Storage Requirements
Proper storage of this compound is critical to maintain its stability and prevent hazardous situations.
-
Containers: Store in a tightly closed, properly labeled container.[5]
-
Location: Keep in a cool, dry, and well-ventilated area.[5]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[6]
-
Ignition Sources: Keep away from sources of ignition, such as heat, sparks, and open flames.[3]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[7]
-
Ventilate: Ensure adequate ventilation.
-
Personal Protection: Wear appropriate PPE as described in Section 2.1.
-
Containment: Prevent further leakage or spillage if it is safe to do so.
-
Cleanup: For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Stability and Reactivity
-
Chemical Stability: this compound is stable under recommended storage conditions.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[6]
-
Hazardous Decomposition Products: Upon combustion, this compound may produce toxic gases, including carbon oxides and nitrogen oxides.
Toxicological Information
This compound is harmful if swallowed and is suspected of causing genetic defects.[3]
| Toxicity Data | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 1160 mg/kg | Mouse | [6] |
Mechanism of Action and Signaling Pathways
This compound and its derivatives have been studied for their roles in various cellular processes. Notably, they have been investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP) and inosine (B1671953) monophosphate dehydrogenase (IMPDH), and have been shown to affect the NF-κB signaling pathway.
Experimental Protocols
Ames Test for Mutagenicity (General Protocol for a Solid Compound)
Given that this compound is suspected of causing genetic defects, the Ames test is a relevant preliminary screen for mutagenic potential.
Methodology:
-
Preparation: Prepare a sterile solution of this compound in a suitable solvent (e.g., DMSO). Prepare cultures of histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100).[8]
-
Exposure: In a test tube, combine the this compound solution, the bacterial culture, and, if metabolic activation is being tested, a liver extract (S9 fraction).[8]
-
Plating: Pour the mixture onto a minimal glucose agar plate that lacks histidine.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[8]
-
Analysis: Count the number of revertant colonies (colonies that have mutated to regain the ability to produce histidine). A significant, dose-dependent increase in the number of revertant colonies compared to a negative control indicates mutagenic potential.[9]
Thermal Stability Analysis by Thermogravimetric Analysis (TGA)
TGA can be used to determine the thermal stability and decomposition profile of this compound.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of this compound (typically 5-10 mg) into a TGA sample pan.[10]
-
Instrument Setup: Place the sample pan in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidation.[10]
-
Heating Program: Heat the sample from ambient temperature to a desired final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[10]
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to identify the onset temperature of decomposition and the percentage of mass loss at different temperature ranges.
Disposal Considerations
All this compound waste, including contaminated materials, must be treated as hazardous waste.
-
Segregation: Collect this compound waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless explicitly approved.[11]
-
Disposal Route: Dispose of waste through a licensed chemical waste disposal company in accordance with local, state, and federal regulations.[11]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[11]
This technical guide is intended to provide foundational safety protocols for the handling and storage of this compound. It is imperative that all personnel working with this chemical are thoroughly trained on these procedures and have access to the complete Safety Data Sheet (SDS). Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.
References
- 1. 苯甲酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. safety.duke.edu [safety.duke.edu]
- 5. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. etamu.edu [etamu.edu]
- 7. thesciencenotes.com [thesciencenotes.com]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. researchgate.net [researchgate.net]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. N-substituted benzamides inhibit NFkappaB activation and induce apoptosis by separate mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Benzamides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of substituted benzamides, a crucial structural motif in numerous pharmaceutical agents and a fundamental building block in organic synthesis.[1][2] The methods outlined below are standard, reliable, and scalable for applications in research and drug development.
Introduction
The amide bond is one of the most important functional groups in medicinal chemistry and the life sciences.[3] Benzamides, in particular, are a cornerstone in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including antiemetic, antipsychotic, and anticancer properties.[4] The synthesis of benzamides is typically achieved through the coupling of a benzoic acid derivative with an amine. This document details two of the most common and versatile methods for this transformation: the reaction of an amine with a benzoyl chloride and the direct coupling of a carboxylic acid with an amine using a coupling reagent.
Method 1: Synthesis of Substituted Benzamides via Acyl Chlorides (Schotten-Baumann Conditions)
This method involves the acylation of a primary or secondary amine with a benzoyl chloride. Benzoyl chlorides are highly reactive carboxylic acid derivatives, leading to a generally fast and high-yielding reaction.[5] A base is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[5]
Experimental Protocol
Materials:
-
Substituted Benzoyl Chloride (1.0 eq)
-
Primary or Secondary Amine (1.0-1.2 eq)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or aqueous Sodium Hydroxide) (1.1-2.0 eq)[5]
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))[6]
-
Deionized Water
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and the base (if using an amine base like TEA or DIPEA, 1.1-1.5 eq) in the chosen anhydrous solvent.[5]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is important as the reaction can be highly exothermic.[5][7]
-
Addition of Benzoyl Chloride: Dissolve the substituted benzoyl chloride (1.0 eq) in a minimal amount of anhydrous solvent and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-16 hours.[5] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction by adding deionized water.
-
Work-up: Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.[5]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., hot water or ethanol/water mixture) or by column chromatography on silica (B1680970) gel.[5][8]
Troubleshooting and Optimization
-
Hydrolysis of Benzoyl Chloride: Benzoyl chlorides are moisture-sensitive. Ensure all glassware is oven-dried and use anhydrous solvents to prevent the formation of the corresponding benzoic acid.[5][7]
-
Over-acylation: Using a large excess of the benzoyl chloride can sometimes lead to the formation of N,N-dibenzoylamine byproducts.[7]
-
Exothermic Reaction: The slow, controlled addition of the benzoyl chloride at low temperatures is crucial to manage the reaction's exothermicity and prevent side reactions.[5]
Experimental Workflow Diagram
Caption: Workflow for this compound Synthesis via Acyl Chlorides.
Method 2: Synthesis of Substituted Benzamides via Carboxylic Acid-Amine Coupling
This method directly couples a carboxylic acid and an amine using a coupling reagent. This approach avoids the need to prepare the often moisture-sensitive acyl chloride. A wide variety of coupling reagents are available, with common examples including carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions such as racemization.[6][9] Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU, HBTU) reagents are also highly effective.[10]
Experimental Protocol (Using EDC/HOBt)
Materials:
-
Substituted Benzoic Acid (1.0 eq)
-
Primary or Secondary Amine (1.0-1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.1-1.5 eq)[6]
-
1-Hydroxybenzotriazole (HOBt) (1.0-1.2 eq)[6]
-
Non-nucleophilic base (e.g., DIPEA or TEA) (2.0-3.0 eq)[6]
-
Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF), DCM)[6]
-
Deionized Water
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the substituted benzoic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in the anhydrous solvent.[6]
-
Cooling: Cool the stirred solution to 0 °C in an ice bath.
-
Addition of Base and Coupling Reagent: Add the base (DIPEA, 2.0-3.0 eq) to the mixture, followed by the slow, portion-wise addition of solid EDC·HCl (1.2 eq).[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.[6] Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The aqueous washes help remove the water-soluble urea (B33335) byproduct from EDC and other water-soluble reagents.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Troubleshooting and Optimization
-
N-acylurea Formation: A common side product with carbodiimide (B86325) reagents is the N-acylurea, formed by the rearrangement of the O-acylisourea intermediate. The use of additives like HOBt traps this intermediate as a more stable active ester, minimizing this side reaction.[6]
-
Solubility: Ensure that both the carboxylic acid and the amine are soluble in the chosen solvent system. DMF is a common choice for its excellent solvating properties.[6]
-
Steric Hindrance: For sterically hindered substrates, more powerful coupling reagents like HATU may be required, or reaction times and temperatures may need to be increased.[6]
Experimental Workflow Diagram
Caption: Workflow for this compound Synthesis via Amide Coupling.
Data Presentation
The following tables summarize quantitative data for the synthesis of various substituted benzamides, providing a comparative overview of different synthetic approaches.
Table 1: Synthesis of Benzamides via Acyl Chlorides
| Starting Benzoyl Chloride | Amine | Base | Solvent | Yield (%) | Reference |
| Benzoyl Chloride | Aqueous Ammonia | - | Water | ~70-95% | [7] |
| 4-Nitrobenzoyl Chloride | 2-Chloroaniline | Pyridine | - | High (not specified) | [4] |
| Benzoyl Chloride | Aniline | NaOH | Water | High (not specified) | [11] |
Table 2: Synthesis of Benzamides via Carboxylic Acid-Amine Coupling
| Starting Benzoic Acid | Amine | Coupling System | Solvent | Yield (%) | Reference |
| Piperonylic Acid | Piperidine | NHS-TFA | - | 85% | [12] |
| 3,4-Dimethoxybenzoic Acid | - (intermediate) | NHS-TFA | - | 84% | [12] |
| 4-Methoxybenzoic Acid | - (intermediate) | NHS-TFA | - | 86% | [12] |
| 3,4,5-Trimethoxybenzoic Acid | - (intermediate) | NHS-TFA | - | 80% | [12] |
| Benzoic Acid | Benzylamine | EDC/HOBt | DMF/Water | High (not specified) | [6] |
| Vanillic Acid Derivative | Aromatic Amines | DCC | - | Not specified | [13] |
*NHS-TFA = N-hydroxysuccinimidyl trifluoroacetate, which forms an active ester intermediate.
Table 3: Characterization Data for Selected Benzamides
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Analytical Data Reference |
| N-(3,4-methylenedioxybenzoyl) morpholine | C₁₂H₁₃NO₄ | 80% | 82-84 | [12] |
| 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine | C₁₃H₁₅NO₃ | 85% | 76-78 | [12] |
| N-(4-(tert-butyl)phenyl)-2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)this compound | C₂₄H₁₈Cl₂N₄O₂ | 69% | 208-210 | [14] |
| 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(2-fluorophenyl)this compound | C₂₀H₉Cl₃FN₄O₂ | 60% | 203-207 | [14] |
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound synthesis by direct electrophilic aromatic substitution with cyanoguanidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. hepatochem.com [hepatochem.com]
- 10. peptide.com [peptide.com]
- 11. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 12. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application of Benzamide Derivatives in High-Throughput Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamide derivatives are a versatile class of compounds with significant applications in drug discovery and development. Their unique structural features allow them to interact with a variety of biological targets, making them valuable scaffolds for the development of novel therapeutics. High-throughput screening (HTS) plays a pivotal role in identifying and characterizing the biological activities of large libraries of compounds, and this compound derivatives are frequently employed in these campaigns. This document provides detailed application notes and protocols for the use of this compound derivatives in HTS assays, with a focus on their application as inhibitors of Poly (ADP-ribose) Polymerase (PARP) and Histone Deacetylases (HDACs), two important classes of enzymes implicated in cancer and other diseases.
Application I: Inhibition of Poly (ADP-ribose) Polymerase (PARP)
Poly (ADP-ribose) Polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway.[1] In conjunction with HPF1, it recognizes single-strand DNA breaks and catalyzes the formation of poly(ADP-ribose) (PAR) chains on itself and other proteins, a process known as PARylation.[1] This PARylation event serves as a scaffold to recruit other DNA repair proteins.[1] Inhibition of PARP is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the concept of synthetic lethality.[2][3] this compound derivatives are a well-established class of PARP inhibitors.[1]
Signaling Pathway: PARP1-HPF1 in DNA Damage Response
Upon DNA damage, PARP1, in complex with HPF1, is activated and synthesizes PAR chains on various acceptor proteins. This signaling cascade ultimately leads to the recruitment of the DNA repair machinery. Inhibiting this process leads to an accumulation of DNA damage, which can be cytotoxic to cancer cells with compromised DNA repair mechanisms.[1]
High-Throughput Screening Assays for PARP Inhibitors
Several HTS-compatible assays have been developed to identify and characterize PARP inhibitors. These assays are typically designed to be homogeneous (mix-and-read), robust, and automatable.
This assay is based on the principle of measuring the change in polarization of fluorescently labeled DNA when it binds to the PARP1-HPF1 complex. Small molecule inhibitors that disrupt this interaction will result in a decrease in fluorescence polarization.
Experimental Workflow:
Experimental Protocol (384-well format): [1]
-
Reagent Preparation:
-
Assay Procedure:
-
Add 100 nL of this compound library compounds or DMSO controls to the wells of a 384-well, low-volume, black, non-binding surface microplate.[4]
-
Add 10 µL of the 2x PARP1-HPF1 complex solution to each well.[4]
-
Add 10 µL of the 2x FITC-labeled DNA tracer solution to each well.[4]
-
Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.[1][4]
-
Read the fluorescence polarization on a suitable plate reader.[1]
-
This assay measures the FRET signal between a terbium cryptate-labeled anti-tag antibody and a fluorescently labeled peptide substrate. Inhibition of the enzyme results in a decrease in the HTRF signal.
Experimental Protocol (384-well format): [1]
-
Reagent Preparation:
-
Prepare a 4x solution of the 6xHis-SIRT2 enzyme in assay buffer.
-
Prepare a 4x solution of the FAM-myristoyl-H4K16 peptide substrate in assay buffer.[1]
-
Prepare a 4x solution of the anti-6xHis terbium cryptate-labeled antibody in assay buffer.[1]
-
Prepare serial dilutions of this compound derivatives in DMSO.
-
-
Assay Procedure:
-
Add 5 µL of the this compound compound dilutions or controls to the wells of a 384-well plate.[1]
-
Add 5 µL of the 4x 6xHis-SIRT2 enzyme solution to the wells.[1]
-
Add 5 µL of the 4x FAM-myristoyl-H4K16 peptide solution to the wells.[1]
-
Add 5 µL of the 4x anti-6xHis terbium cryptate-labeled antibody solution to initiate the FRET reaction.[1]
-
Incubate the plate at room temperature for 60 minutes, protected from light.[1]
-
Read the HTRF signal (emission at 665 nm and 620 nm with excitation at 320 nm).[1]
-
Data Presentation: PARP Inhibitors
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Olaparib | Multiple PARPs | Varies | Varies | [4] |
| Dimethylacrylshikonin | PARP1/2-HPF1 Interaction | FRET | µM range | [5] |
| Alkannin | PARP1/2-HPF1 Interaction | FRET | µM range | [5] |
Application II: Inhibition of Histone Deacetylases (HDACs)
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins.[6] This deacetylation leads to a more condensed chromatin structure, repressing the transcription of genes, including tumor suppressor genes.[6] Aberrant HDAC activity is implicated in the development of various cancers, making them an attractive therapeutic target.[6] this compound derivatives, such as Entinostat, are a well-known class of HDAC inhibitors.[6][7]
Signaling Pathway: HDACs in Gene Expression Regulation
HDACs are recruited by transcription factors to gene promoters, where they deacetylate histones, leading to transcriptional repression. HDAC inhibitors block this activity, resulting in histone hyperacetylation, chromatin relaxation, and the re-expression of tumor suppressor genes, which can lead to cell cycle arrest and apoptosis in cancer cells.[1][6]
High-Throughput Screening Assays for HDAC Inhibitors
Luminescence-based and fluorescence-based assays are commonly used for HTS of HDAC inhibitors.
This assay measures the activity of Class I and II HDACs. The HDAC enzyme deacetylates a substrate, and a developer reagent is added that contains a peptidase that digests the deacetylated substrate, releasing a substrate for a luciferase. The resulting luminescence is proportional to the HDAC activity.
Experimental Workflow:
Experimental Protocol (96- or 384-well format): [6]
-
Compound Plating: Serially dilute the test compounds in DMSO and dispense 100 nL into the wells of a white, opaque assay plate.[6]
-
Enzyme/Substrate Addition: Add the HDAC enzyme and the luminogenic substrate to the wells.
-
Incubation: Incubate the plate for the desired time period.
-
Developer Addition: Add the developer reagent to each well.
-
Development Incubation: Mix the plate and incubate at room temperature for 15-30 minutes.[6]
-
Luminescence Reading: Measure the luminescence signal using a microplate reader.[6]
This in vitro assay uses a fluorogenic peptide substrate derived from p53 (Ac-RHKK[acetyl]-AMC).[8] Deacetylation of the substrate by HDAC allows for proteolytic cleavage and release of the fluorophore, resulting in a fluorescent signal.
-
Reagent Preparation:
-
Assay Procedure:
-
Pre-incubate the inhibitors at various concentrations with the respective HDAC enzymes (e.g., 10 nM HDAC1, 3 nM HDAC2, or 3 nM HDAC3) for at least 5 minutes at 37°C.[8][9]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to a final concentration of 20 µM.[8][9]
-
Incubate the reaction mixture for 30-90 minutes, depending on the enzyme.[8][9]
-
Stop the reaction by adding a solution of trypsin and a potent HDAC inhibitor (like SAHA).[8][9]
-
Measure the fluorescence intensity at an excitation wavelength of 390 nm and an emission wavelength of 460 nm.[9][10]
-
Data Presentation: HDAC Inhibitors
| Compound | Target | IC50 (µM) | Reference |
| Entinostat | HDAC1 | 0.93 | [8] |
| HDAC2 | 0.95 | [8] | |
| HDAC3 | 1.80 | [8] | |
| Compound 7j | HDAC1 | 0.65 | [8] |
| HDAC2 | 0.78 | [8] | |
| HDAC3 | 1.70 | [8] | |
| MS-275 (Entinostat) | HDAC | 2-50 (range for active compounds) | [7] |
| Compound 12b | HDAC | 3.8 | [11] |
Conclusion
This compound derivatives represent a privileged scaffold in medicinal chemistry, with significant potential for the development of novel inhibitors for a range of therapeutic targets. The high-throughput screening assays and protocols detailed in this document provide a robust framework for the identification and characterization of new this compound-based drug candidates. The adaptability of these assays to automated HTS platforms enables the rapid screening of large compound libraries, accelerating the pace of drug discovery. Careful consideration of potential off-target effects and the use of orthogonal assays are crucial for the successful progression of hits from primary screens to lead compounds.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. benchchem.com [benchchem.com]
- 5. High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and histone deacetylase inhibitory activity of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Key structural requirements of this compound derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis and docking studies on this compound derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Benzamide as a Ligand in X-ray Crystallography Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of benzamide and its derivatives as ligands in X-ray crystallography. This document outlines the protocols for co-crystallization, data collection, and structure determination, supported by quantitative data from studies on key drug targets such as Histone Deacetylases (HDACs) and Poly(ADP-ribose) Polymerases (PARPs).
Introduction
This compound is a versatile scaffold in medicinal chemistry, frequently incorporated into ligands targeting a variety of enzymes. Its ability to form key hydrogen bonding and hydrophobic interactions makes it a valuable moiety in drug design. X-ray crystallography provides high-resolution three-dimensional structures of this compound-based ligands in complex with their protein targets, offering invaluable insights into the molecular basis of their interaction. This detailed structural information is crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors.
Applications in Drug Discovery
This compound derivatives have been successfully developed as inhibitors for several important enzyme families, most notably:
-
Histone Deacetylases (HDACs): HDACs are critical epigenetic regulators, and their dysregulation is implicated in various cancers. This compound-containing HDAC inhibitors, such as Entinostat, act as zinc-binding groups, chelating the active site zinc ion and blocking substrate deacetylation.[1][2]
-
Poly(ADP-ribose) Polymerases (PARPs): PARP enzymes are key players in DNA repair. This compound-based PARP inhibitors mimic the nicotinamide (B372718) portion of the NAD+ substrate, competitively inhibiting the enzyme and leading to synthetic lethality in cancer cells with deficient DNA repair pathways.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for representative this compound-based inhibitors from X-ray crystallography and binding affinity studies.
Table 1: Crystallographic Data for this compound-Protein Complexes
| PDB ID | Target Protein | This compound Ligand | Resolution (Å) | R-work | R-free | Reference |
| HDAC Inhibitors | ||||||
| 7KBG | Human HDAC2 | 2-hydroxy-N-(2-aminophenyl)this compound derivative | 1.26 | 0.184 | 0.196 | [4] |
| 4LY1 | Human HDAC2 | 4-(acetylamino)-N-[2-amino-5-(thiophen-2-yl)phenyl]this compound | 1.57 | 0.169 | 0.187 | [5] |
| PARP Inhibitors | ||||||
| 6BHV | Human PARP-1 | This compound adenine (B156593) dinucleotide (BAD) | 2.30 | 0.198 | 0.222 | [6] |
| 3L3M | Human PARP-1 | (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide | 2.50 | 0.202 | 0.275 | [7] |
| 6NRF | Human PARP-1 | 3-oxo-2,3-dihydrobenzofuran-7-carboxamide derivative | Not specified | Not specified | Not specified | [8] |
| Other Kinases | ||||||
| 3O50 | Aurora A | N-{3-methyl-4-[(3-pyrimidin-4-ylpyridin-2-yl)oxy]phenyl}-3-(trifluoromethyl)this compound | 2.00 | 0.285 | 0.351 | [9] |
Table 2: In Vitro Inhibitory Activity of this compound Derivatives
| Target Protein | This compound Derivative | IC50 (nM) | Assay Type | Reference |
| HDACs | ||||
| HDAC1 | Compound 7j | 650 | Enzymatic | [2] |
| HDAC2 | Compound 7j | 780 | Enzymatic | [2] |
| HDAC3 | Compound 16 | 30 | Enzymatic | [10] |
| HDAC3 | Compound 13 | 41 | Enzymatic | [10] |
| PARPs | ||||
| PARP-1 | This compound | 3300 | Enzymatic | [11] |
| Other | ||||
| CK1δ | Compound 23 | 98.6 | Kinase Assay | [12] |
| MDA-MB-468 cells | Nimesulide-dimethoxy this compound derivative | 3.89 | MTT Assay | [13] |
| DU145 cells | Nimesulide-dimethoxy this compound derivative | 2.298 | MTT Assay | [13] |
Experimental Protocols
Protocol 1: Co-crystallization of a Target Protein with a this compound Ligand
This protocol describes a general workflow for obtaining protein-ligand complex crystals suitable for X-ray diffraction.
1. Materials and Reagents:
-
Purified target protein (>95% purity as assessed by SDS-PAGE) at a concentration of 5-20 mg/mL.
-
This compound ligand of interest (high purity).
-
Stock solution of the this compound ligand (e.g., 10-100 mM in a suitable solvent like DMSO).
-
Crystallization screening kits (e.g., Hampton Research Crystal Screen).
-
Crystallization plates (e.g., 96-well sitting or hanging drop plates).
-
Cryoprotectant solution.
2. Procedure:
-
Complex Formation:
-
Prepare a solution of the target protein.
-
Add the this compound ligand stock solution to the protein solution to achieve a final molar ratio of protein to ligand between 1:2 and 1:10. The final concentration of the organic solvent (e.g., DMSO) should ideally be kept below 5% (v/v) to avoid interference with crystallization.
-
Incubate the protein-ligand mixture on ice for at least 30 minutes to allow for complex formation. Some protocols may require incubation at room temperature.[14]
-
-
Crystallization Screening:
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).
-
Pipette 0.5-2 µL of the protein-ligand complex solution and mix it with an equal volume of the reservoir solution from the screening kit on the crystallization drop post.
-
Seal the wells and incubate the plates at a constant temperature (e.g., 4°C or 20°C).
-
Monitor the drops for crystal growth regularly over several days to weeks.
-
-
Crystal Optimization:
-
Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the pH, precipitant concentration, and salt concentration around the initial hit condition.
-
Microseeding can be employed to improve crystal size and quality.
-
-
Crystal Harvesting and Cryo-protection:
-
Carefully transfer a single crystal from the drop into a cryoprotectant solution to prevent ice formation during flash-cooling. The cryoprotectant is often the reservoir solution supplemented with 20-30% (v/v) glycerol, ethylene (B1197577) glycol, or another cryoprotectant.
-
Soak the crystal in the cryoprotectant for a few seconds to a minute.
-
Loop the crystal and flash-cool it by plunging it into liquid nitrogen.
-
Protocol 2: X-ray Diffraction Data Collection and Processing
This protocol outlines the general steps for collecting and processing X-ray diffraction data from a cryo-cooled protein-benzamide ligand complex crystal.
1. Data Collection:
-
Mount the cryo-cooled crystal on the goniometer of a synchrotron beamline or an in-house X-ray source.
-
Center the crystal in the X-ray beam.
-
Collect a few test diffraction images to assess crystal quality, diffraction limit, and to determine the optimal data collection strategy (e.g., oscillation range, exposure time).
-
Collect a full dataset by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.
2. Data Processing:
-
Indexing and Integration: Use software such as XDS or MOSFLM to determine the unit cell parameters, space group, and to integrate the intensities of the diffraction spots.
-
Scaling and Merging: Use software such as SCALA or AIMLESS to scale and merge the integrated intensities from all diffraction images to generate a unique set of reflections with their corresponding intensities and standard uncertainties.
3. Structure Solution and Refinement:
-
Phase Determination: If a structure of the target protein is already known, molecular replacement (MR) can be used to solve the phase problem using programs like PHASER or MOLREP.
-
Model Building and Refinement:
-
Build an initial model of the protein-ligand complex into the electron density map using software like Coot. The this compound ligand can often be placed into clear difference density (Fo-Fc).
-
Refine the atomic coordinates, temperature factors, and occupancies against the experimental data using refinement programs such as PHENIX or REFMAC5.
-
Iterate between manual model building in Coot and automated refinement until the model converges and has good stereochemistry and agreement with the diffraction data (low R-work and R-free values).
-
-
Validation: Validate the final structure using tools like MolProbity to check for geometric and stereochemical quality. The final coordinates and structure factors should be deposited in the Protein Data Bank (PDB).
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways in which this compound-based inhibitors of HDACs and PARPs play a crucial role.
Experimental Workflow
The following diagram provides a high-level overview of the experimental workflow for a typical X-ray crystallography study involving a this compound ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. Key structural requirements of this compound derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted this compound Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Toxicity Assays of Benzamide Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamide and its derivatives are a versatile class of compounds with a wide range of applications in pharmaceuticals, agriculture, and material science. As with any chemical entity intended for biological applications, a thorough toxicological assessment is paramount to ensure safety and efficacy. These application notes provide a comprehensive overview and detailed protocols for conducting essential toxicity assays for this compound compounds. The protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data reliability and regulatory acceptance.
General Considerations
Before initiating any toxicity testing, it is crucial to characterize the physicochemical properties of the specific this compound compound, including its solubility, stability, and potential for reactivity. A thorough literature search for existing toxicological data on structurally related compounds is also recommended.
Key considerations include:
-
Compound Solubility: Prepare stock solutions in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and determine the final concentration that is soluble in the cell culture medium without causing solvent-induced toxicity (typically ≤ 0.5% v/v).
-
Positive and Negative Controls: Include appropriate positive and negative (vehicle) controls in all assays to ensure the validity of the results.
-
Dose-Response Relationship: Test a range of concentrations to establish a clear dose-response relationship for any observed toxicity.
-
Metabolic Activation: For genotoxicity assays, it is essential to include a metabolic activation system (e.g., rat liver S9 fraction) to detect metabolites that may be genotoxic.
Cytotoxicity Assays
Cytotoxicity assays are fundamental for determining the concentration at which a compound induces cell death. The MTT assay is a widely used colorimetric method to assess cell viability.
MTT Cell Viability Assay
Principle: This assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compound in culture medium.
-
Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the compound.
-
Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Genotoxicity Assays
Genotoxicity assays are designed to detect compounds that can induce genetic damage, such as gene mutations and chromosomal aberrations. The Ames test and the in vitro micronucleus assay are standard tests for evaluating genotoxic potential.
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
Principle: The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The assay detects the ability of a test compound to cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow on an amino acid-deficient medium. The test is performed with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.[1][2][3][4][5]
Protocol Outline:
-
Strain Selection: Use a minimum of five tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102).
-
Dose Range Finding: Perform a preliminary toxicity test to determine the appropriate concentration range of the this compound compound.
-
Main Experiment (Plate Incorporation or Pre-incubation Method):
-
Expose the bacterial strains to various concentrations of the test compound, a vehicle control, and positive controls, both with and without S9 mix.[1]
-
Plate the treated bacteria onto minimal glucose agar (B569324) plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies, typically a two- to three-fold increase over the background, in one or more strains.[2]
In Vitro Mammalian Cell Micronucleus Assay (OECD 487)
Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that originate from chromosome fragments or whole chromosomes that lag behind during cell division.[6][7][8][9] An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.
Protocol Outline:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human lymphocytes.
-
Compound Exposure: Treat the cells with at least three concentrations of the this compound compound, along with negative and positive controls, for a short (3-6 hours) and a long (e.g., 24 hours) exposure period.[6] The assay should be performed with and without metabolic activation (S9 mix) for the short exposure.
-
Cytokinesis Block (Optional but Recommended): Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A compound is considered genotoxic if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Metabolic Stability Assays
Metabolic stability assays are crucial for predicting the in vivo half-life and clearance of a compound. These assays measure the rate at which a compound is metabolized by liver enzymes.
Liver Microsomal Stability Assay
Principle: This in vitro assay measures the intrinsic clearance of a compound by incubating it with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[10][11][12][13][14] The disappearance of the parent compound over time is monitored, typically by LC-MS/MS.
Protocol:
-
Preparation:
-
Prepare a stock solution of the this compound compound.
-
Thaw pooled liver microsomes (human, rat, mouse, etc.) on ice.
-
Prepare a NADPH-regenerating system solution.
-
-
Incubation:
-
Pre-warm the microsomal suspension and the this compound compound solution at 37°C.
-
Initiate the reaction by adding the NADPH-regenerating system. The final incubation mixture should contain the test compound (e.g., 1 µM), microsomes (e.g., 0.5 mg/mL protein), and the NADPH-regenerating system in a suitable buffer.
-
-
Time Points:
-
Collect aliquots of the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[10]
-
-
Reaction Termination:
-
Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t₁/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) = (0.693 / t₁/₂) / (mg microsomal protein/mL).
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of this compound Compounds (IC₅₀ in µM)
| Compound ID | Cell Line 1 | Cell Line 2 | Cell Line 3 |
| This compound-001 | 15.2 | 25.8 | 18.5 |
| This compound-002 | > 100 | > 100 | 95.3 |
| Positive Control | 0.5 | 1.2 | 0.8 |
Table 2: Genotoxicity of this compound Compounds
| Compound ID | Ames Test (TA100, +S9) | Micronucleus Assay (CHO cells, -S9) |
| This compound-001 | Negative | Positive (at ≥ 10 µM) |
| This compound-002 | Negative | Negative |
| Positive Control | Positive | Positive |
Table 3: Metabolic Stability of this compound Compounds in Human Liver Microsomes
| Compound ID | Half-life (t₁/₂, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) |
| This compound-001 | 45 | 15.4 |
| This compound-002 | > 60 | < 11.6 |
| Positive Control | 10 | 69.3 |
Mandatory Visualizations
Signaling Pathways
The toxicity of this compound compounds can be mediated through various mechanisms depending on their specific structure and target. Below are diagrams of three potential signaling pathways that may be perturbed by different classes of this compound derivatives.
References
- 1. nib.si [nib.si]
- 2. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 3. enamine.net [enamine.net]
- 4. biosafe.fi [biosafe.fi]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. criver.com [criver.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
High-Performance Liquid Chromatography (HPLC) Methods for Benzamide Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of benzamide using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for quantitative analysis, impurity profiling, and stability testing of this compound in various matrices.
Introduction
This compound and its derivatives are important structural motifs in a wide range of pharmaceuticals and agrochemicals. Accurate and reliable analytical methods are therefore essential for quality control, pharmacokinetic studies, and metabolite identification. HPLC is a powerful and versatile technique widely employed for the separation, identification, and quantification of this compound and related compounds. This document details several reversed-phase HPLC (RP-HPLC) methods, providing a comprehensive resource for researchers in the field.
Quantitative Data Summary
The following table summarizes the key quantitative parameters from various HPLC methods for this compound analysis, allowing for easy comparison of their performance characteristics.
| Method | Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Linearity (µg/mL) | r² |
| Method 1 | N-phenylthis compound & Aniline (B41778) | C18 | Acetonitrile (B52724):10mM Sodium Acetate (B1210297) Buffer (pH 5) (50:50) | 0.7 | UV at 254 nm | N-phenylthis compound: ~7.60, Aniline: ~4.10 | 10-100 | N-phenylthis compound: 0.9998, Aniline: 0.9992[1] |
| Method 2 | This compound | XTerra RP18 (4.6 x 50 mm, 5 µm) | H₂O:ACN:100 mM NH₄HCO₃ (pH 10.0) (80:10:10) | 1.0 | UV at 270 nm | Not Specified | Not Specified | Not Specified |
| Method 3 | Zonisamide | Enable ODS C18G (250 x 4.6 mm, 5 µm) | 0.1% Ortho Phosphoric Acid:Methanol (B129727) (30:70) | 1.0 | UV at 285 nm | ~3.5 | 10-70 | >0.9999[2] |
| Method 4 | Hydroxythis compound Isomers | Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) | Gradient: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile | 1.0 | UV at 230 nm | o-hydroxythis compound: 5.2, m-hydroxythis compound: 6.0, p-hydroxythis compound: 6.8[3] | Not Specified | Not Specified |
Experimental Protocols
Method 1: Isocratic RP-HPLC for Simultaneous Determination of N-phenylthis compound and Aniline[1]
This method is designed for the simultaneous quantification of N-phenylthis compound and its precursor, aniline, often used in reaction monitoring.
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and 10mM sodium acetate buffer, with the pH adjusted to 5.
-
Elution: Isocratic.
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Prepare stock solutions of N-phenylthis compound and aniline in the mobile phase.
-
Create a series of calibration standards by diluting the stock solutions to concentrations ranging from 10 to 100 µg/mL.
-
Method 2: Analysis of this compound Using a High pH Mobile Phase[4]
This application brief demonstrates the analysis of this compound using a high pH mobile phase, which can be beneficial for the retention and peak shape of basic compounds.
-
Instrumentation: Alliance 2695 HPLC system with a 2996 PDA detector or equivalent.
-
Chromatographic Conditions:
-
Column: XTerra RP18, 4.6 x 50 mm, 5 µm particle size.
-
Mobile Phase: A mixture of Water, Acetonitrile, and 100 mM Ammonium Bicarbonate (NH₄HCO₃) at pH 10.0 in a ratio of 80:10:10.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 270 nm.
-
Injection Volume: 5 µL of a 250 µg/mL sample solution.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a final concentration of 250 µg/mL.
-
Method 3: Stability-Indicating HPLC Method for Zonisamide[2]
This rapid and precise isocratic RP-HPLC method is suitable for the determination of Zonisamide in bulk and pharmaceutical dosage forms and can be used for stability studies.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: Enable ODS reverse phase C18G column (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% (v/v) ortho-phosphoric acid and Methanol in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 285 nm.
-
-
Sample Preparation:
-
Prepare a standard stock solution of Zonisamide in the mobile phase.
-
Forced degradation studies can be performed by exposing the drug to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal, and photolytic stress conditions to demonstrate the stability-indicating nature of the method.
-
Method 4: Separation of Hydroxythis compound Isomers[3]
This method is optimized for the separation of o-, m-, and p-hydroxythis compound isomers using a Phenyl-Hexyl stationary phase.
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 20-50% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound isomer mixture in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a final concentration of 50 µg/mL.
-
Visualizations
The following diagrams illustrate the general workflow of an HPLC analysis and the logical relationships between key method parameters.
References
Application Notes and Protocols for the NMR Characterization of Benzamide Structures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing a suite of Nuclear Magnetic Resonance (NMR) techniques for the structural characterization and analysis of benzamide and its derivatives. Detailed protocols for key experiments are outlined to ensure reproducible and high-quality data acquisition.
Introduction to NMR in this compound Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This suite of techniques is critical in drug discovery and development for confirming molecular structures, assessing purity, and studying intermolecular interactions.
A systematic approach employing a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing a comprehensive understanding of the this compound scaffold.
Quantitative NMR Data for this compound
The following tables summarize the key quantitative NMR parameters for this compound in commonly used deuterated solvents.
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound.
| Proton | Chemical Shift (δ) in DMSO-d6 (ppm)[1][2] | Chemical Shift (δ) in CDCl3 (ppm)[3] | Multiplicity | Coupling Constants (J) in Hz |
| NH₂ | 7.99 (s, 1H), 7.38 (s, 1H) | 6.33 (br s, 2H) | Singlet / Broad Singlet | N/A |
| H-2/H-6 | 7.89 | 7.77-7.57 (m, 2H) | Doublet / Multiplet | ~7.0[2] |
| H-3/H-5 | 7.45 | 7.48-7.36 (m, 2H) | Triplet / Multiplet | ~7.3[2] |
| H-4 | 7.51 | 7.48-7.36 (m, 1H) | Triplet / Multiplet | ~7.3[2] |
Note: The signals for the aromatic protons in CDCl3 are often complex and overlapping multiplets.
Table 2: ¹³C NMR Chemical Shifts (δ) for this compound.
| Carbon | Chemical Shift (δ) in DMSO-d6 (ppm)[2] | Chemical Shift (δ) in CDCl3 (ppm)[3] |
| C=O | 167.9 | 169.91 |
| C-1 | 134.3 | 132.81 |
| C-2/C-6 | 127.5 | 127.51 |
| C-3/C-5 | 128.2 | 128.65 |
| C-4 | 131.2 | 132.23 |
Table 3: Other Relevant Coupling Constants for this compound.
| Coupling Type | Typical Value (Hz) | Notes |
| ¹J(¹³C-¹H) aromatic | ~160 | One-bond coupling between aromatic carbons and their attached protons. |
| ³J(¹H-¹H) ortho | 7-9 | Three-bond coupling between adjacent aromatic protons. |
| ⁴J(¹H-¹H) meta | 2-3 | Four-bond coupling between aromatic protons in a meta relationship. |
| ⁵J(¹H-¹H) para | <1 | Five-bond coupling between aromatic protons in a para relationship. |
| ¹J(¹³C-¹⁵N) | 16 | One-bond coupling between the carbonyl carbon and the amide nitrogen (for ¹⁵N labeled this compound).[4] |
T₁ and T₂ Relaxation Times
Specific T₁ (spin-lattice) and T₂ (spin-spin) relaxation times for this compound are not extensively reported in the literature under standardized conditions. These values are crucial for setting up quantitative NMR (qNMR) experiments and for studying molecular dynamics. T₁ values for amides can vary significantly depending on factors like molecular tumbling, solvent viscosity, and temperature. It is therefore recommended to measure these parameters experimentally for the specific conditions of interest. A general protocol for T₁ measurement is provided in the experimental section.
Experimental Protocols
3.1. Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.
-
Transfer to NMR Tube: Filter the solution through a small plug of glass wool or a syringe filter into a clean, high-quality 5 mm NMR tube.
-
Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane (B1202638) (TMS) or a suitable reference compound with non-overlapping signals) should be added.
3.2. 1D ¹H NMR Spectroscopy
This is the foundational NMR experiment for determining the number of different types of protons and their chemical environments.
-
Instrument Setup: Tune and match the probe for the ¹H frequency. Lock the field using the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve optimal resolution and lineshape.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width (SW): Typically 12-16 ppm, centered around 5-6 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. For quantitative measurements, D1 should be at least 5 times the longest T₁ of interest.
-
Number of Scans (NS): 8-16 scans, depending on the sample concentration.
-
-
Processing:
-
Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Fourier transform the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (TMS at 0 ppm).
-
Integrate the signals.
-
3.3. 1D ¹³C NMR Spectroscopy
This experiment provides information on the carbon skeleton of the molecule.
-
Instrument Setup: Tune and match the probe for the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): Typically 200-240 ppm, centered around 100 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 128 scans or more, as ¹³C has a low natural abundance and sensitivity.
-
-
Processing: Similar to ¹H NMR, with a typical line broadening of 1-2 Hz.
3.4. DEPT (Distortionless Enhancement by Polarization Transfer)
DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups.
-
DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.
-
DEPT-90: Only CH signals are observed.
-
Acquisition: Performed as separate experiments with specific pulse angle settings. The setup is similar to a standard ¹³C NMR experiment.
3.5. 2D COSY (Correlation Spectroscopy)
COSY identifies protons that are spin-spin coupled, typically through two or three bonds.
-
Acquisition Parameters:
-
Pulse Program: A standard COSY sequence (e.g., cosygpqf on Bruker instruments).
-
Spectral Width (SW): Same as the ¹H NMR spectrum in both dimensions.
-
Number of Increments (TD in F1): 256-512.
-
Number of Scans (NS): 2-8 per increment.
-
-
Processing: Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform. The resulting spectrum shows diagonal peaks corresponding to the 1D ¹H spectrum and cross-peaks indicating coupled protons.
3.6. 2D HSQC (Heteronuclear Single Quantum Coherence)
HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation).
-
Acquisition Parameters:
-
Pulse Program: A standard HSQC sequence with gradient selection (e.g., hsqcedetgpsisp2.3 on Bruker instruments for an edited HSQC that distinguishes CH/CH₃ from CH₂).
-
Spectral Width (SW): The full proton range in the direct dimension (F2) and the full carbon range in the indirect dimension (F1).
-
Number of Increments (TD in F1): 128-256.
-
Number of Scans (NS): 4-16 per increment.
-
-
Processing: 2D Fourier transform with appropriate window functions. The spectrum shows peaks at the coordinates of the ¹H and ¹³C chemical shifts of directly bonded pairs.
3.7. 2D HMBC (Heteronuclear Multiple Bond Correlation)
HMBC reveals correlations between protons and carbons over two to three bonds, and is crucial for identifying connectivity across quaternary carbons.
-
Acquisition Parameters:
-
Pulse Program: A standard HMBC sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
Spectral Width (SW): Full proton range in F2 and full carbon range in F1.
-
Long-range Coupling Delay: Optimized for an average long-range coupling constant (e.g., 8 Hz).
-
Number of Increments (TD in F1): 256-512.
-
Number of Scans (NS): 8-32 per increment.
-
-
Processing: 2D Fourier transform. The spectrum shows correlations between protons and carbons separated by multiple bonds.
3.8. T₁ Relaxation Time Measurement (Inversion-Recovery)
-
Pulse Program: Use an inversion-recovery pulse sequence (e.g., t1ir on Bruker instruments).
-
Experimental Setup: Acquire a series of 1D ¹H spectra with a variable delay (VD) list. The delays should range from very short (e.g., 0.01 s) to a value at least 5 times the expected longest T₁.
-
Data Analysis: The intensity of each peak is measured as a function of the delay time. The T₁ value for each proton is then calculated by fitting the data to an exponential recovery function.
Visualizations
The following diagrams illustrate the workflow and relationships between the different NMR experiments for the characterization of this compound.
Caption: Experimental workflow for this compound characterization.
Caption: Relationships between key NMR techniques.
Data Interpretation and Structural Elucidation
A systematic analysis of the data from these experiments leads to the complete structural assignment of this compound:
-
¹H NMR: The integration of the aromatic region corresponds to five protons, and the downfield broad signals to the two amide protons. The splitting patterns (doublets and triplets) suggest a monosubstituted benzene (B151609) ring.
-
¹³C NMR and DEPT: The ¹³C spectrum shows the expected number of carbon signals. DEPT experiments confirm the presence of CH groups in the aromatic ring and distinguish them from the quaternary carbon and the carbonyl carbon.
-
COSY: Cross-peaks in the COSY spectrum establish the connectivity between adjacent aromatic protons (H-2 with H-3, H-3 with H-4, etc.), confirming the spin system of the phenyl group.
-
HSQC: The HSQC spectrum correlates each aromatic proton signal to its directly attached carbon signal, allowing for the unambiguous assignment of the protonated aromatic carbons.
-
HMBC: HMBC is key to confirming the overall structure. Correlations from the ortho protons (H-2/H-6) to the carbonyl carbon (C=O) and the ipso-carbon (C-1) firmly establish the connection of the amide group to the phenyl ring.
By integrating the information from all these experiments, a complete and confident structural characterization of this compound can be achieved. These protocols and application notes serve as a robust framework for the analysis of this compound and its derivatives in various research and development settings.
References
Application Notes and Protocols for the Identification of Benzamide Metabolites by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamide, a simple aromatic amide, serves as a structural motif in numerous pharmaceuticals and is a subject of interest in drug metabolism studies. Understanding the biotransformation of this compound is crucial for elucidating the pharmacokinetic and pharmacodynamic properties of this compound-containing drugs. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a highly sensitive and specific platform for the identification and quantification of its metabolites in biological matrices.
This document offers detailed application notes and protocols for the analysis of this compound and its primary metabolites. The primary metabolic transformations of this compound involve Phase I hydroxylation of the aromatic ring, followed by Phase II conjugation reactions such as glucuronidation and sulfation.[1]
Metabolic Pathway of this compound
This compound undergoes a series of metabolic reactions, primarily categorized as Phase I and Phase II metabolism, to facilitate its excretion from the body.[2][3]
-
Phase I Metabolism (Functionalization): The initial phase of this compound metabolism involves the introduction of polar functional groups, primarily through hydroxylation. This reaction is typically catalyzed by cytochrome P450 (CYP) enzymes in the liver.[4][5] The hydroxylation can occur at various positions on the benzene (B151609) ring, leading to the formation of hydroxythis compound isomers (e.g., 2-hydroxythis compound, 3-hydroxythis compound, and 4-hydroxythis compound).
-
Phase II Metabolism (Conjugation): Following Phase I hydroxylation, the newly introduced hydroxyl group serves as a site for conjugation reactions. These reactions further increase the water solubility of the metabolites, aiding in their renal excretion. The main Phase II reactions for hydroxythis compound include:
Below is a diagram illustrating the metabolic pathway of this compound.
Quantitative Data Summary
The following tables summarize the expected mass spectrometric parameters for the analysis of this compound and its primary hydroxylated metabolites using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. It is important to note that the optimal collision energies and other instrument-specific parameters should be determined empirically for the specific instrument being used.
Table 1: Expected MRM Transitions for this compound and its Metabolites
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Putative Fragmentation |
| This compound | 122.1 | 105.1 | [M+H-NH₃]⁺ |
| This compound | 122.1 | 77.1 | [M+H-NH₃-CO]⁺ |
| Hydroxythis compound | 138.1 | 121.1 | [M+H-NH₃]⁺ |
| Hydroxythis compound | 138.1 | 93.1 | [M+H-NH₃-CO]⁺ |
Note: The fragmentation of this compound typically involves the loss of ammonia (B1221849) (NH₃) to form the benzoyl cation (m/z 105.1), which can further lose carbon monoxide (CO) to yield the phenyl cation (m/z 77.1).[8][9] A similar fragmentation pattern is expected for hydroxythis compound, with a mass shift corresponding to the addition of an oxygen atom.
Table 2: Example LC-MS/MS Parameters for Method Development
| Parameter | Recommended Starting Condition |
| LC Conditions | |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 450 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Note: These are general starting conditions and should be optimized for the specific LC-MS/MS system in use.
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma Samples
This protocol is a common and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis.[10][11]
Materials:
-
Plasma samples
-
Acetonitrile (ice-cold)
-
Internal Standard (IS) solution (e.g., isotopically labeled this compound)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Method
This protocol outlines a starting point for the chromatographic separation of this compound and its metabolites.[10][12]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-6 min: Linear ramp to 95% B
-
6-8 min: Hold at 95% B
-
8.1-10 min: Return to 5% B and re-equilibrate.
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Method
This protocol describes the general settings for a triple quadrupole mass spectrometer for the targeted analysis of this compound metabolites using MRM.[13][14]
Instrumentation:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
MS/MS Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Refer to Table 1. Collision energies and other compound-specific parameters should be optimized for each analyte by infusing a standard solution of each compound.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 450 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the identification and quantification of this compound metabolites from a biological sample.
Conclusion
The protocols and data presented provide a comprehensive guide for the identification and quantification of this compound and its key metabolites using LC-MS/MS. The high sensitivity and specificity of this technique make it an invaluable tool for researchers and professionals in the field of drug development and metabolic research. The provided methods can be adapted and optimized for specific instrumentation and biological matrices to achieve reliable and reproducible results.
References
- 1. Sulfation and glucuronidation as competing pathways in the metabolism of hydroxamic acids: the role of N,O-sulfonation in chemical carcinogenesis of aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of antidiabetic drugs from this compound derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Correction of precursor and product ion relative abundances in order to standardize CID spectra and improve Ecom50 accuracy for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of benzamidoxime (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. courses.washington.edu [courses.washington.edu]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biotransformation and kinetics of selected benzimidazole synthetic opioids in human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application of Benzamide-Based Inhibitors in Enzyme Kinetics Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamide and its derivatives represent a versatile class of molecules that have garnered significant attention in medicinal chemistry and drug discovery due to their ability to inhibit a range of enzymes with therapeutic relevance. This document provides detailed application notes and protocols for the use of this compound-based inhibitors in enzyme kinetics studies, with a focus on Poly(ADP-ribose) polymerase (PARP), Histone Deacetylases (HDACs), and Sirtuin 2 (SIRT2). These enzymes are critical regulators of cellular processes such as DNA repair, gene expression, and cell cycle control, making them attractive targets for the development of novel therapeutics for cancer and neurodegenerative diseases.
The this compound scaffold often serves as a key pharmacophore, mimicking the nicotinamide (B372718) moiety of NAD+, a common substrate for these enzymes. Understanding the kinetic properties of these inhibitors, including their potency (IC50), binding affinity (Ki), and mechanism of inhibition, is crucial for their development and optimization. This guide offers a comprehensive resource for researchers, providing standardized protocols, data presentation formats, and visualizations to facilitate the study of this compound-based enzyme inhibitors.
Data Presentation: Quantitative Analysis of this compound-Based Inhibitors
The following tables summarize the inhibitory activities of representative this compound-based inhibitors against their target enzymes. This structured presentation allows for a clear comparison of their potencies.
Table 1: Inhibitory Activity of this compound-Based PARP Inhibitors
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| Olaparib | 1 | 1.2 | [1] |
| Rucaparib | 0.5 - 1 | 0.2 - 0.3 | [1] |
| Niraparib | 3.8 | 2.1 | [1] |
| Talazoparib | 0.57 | 1.0 | [1] |
Table 2: Inhibitory Activity of this compound-Based HDAC Inhibitors
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | Reference |
| Entinostat (MS-275) | 0.93 | 0.95 | 1.80 | [2] |
| Mocetinostat (MGCD0103) | 0.59 | 0.86 | 1.6 | [3] |
| Chidamide | 0.094 | 0.16 | 0.067 | [3] |
| Compound 7j | 0.65 | 0.78 | 1.70 | [1][2] |
Table 3: Inhibitory Activity of this compound-Based SIRT2 Inhibitors
| Compound | SIRT2 IC50 (µM) | SIRT1 IC50 (µM) | SIRT3 IC50 (µM) | Reference |
| AK-1 | 12.5 - 15.5 | > 40 | > 40 | [4] |
| AK-7 | 15.5 | > 50 | > 50 | [4] |
| Compound 2a | ~10 | > 50 | > 50 | [5] |
| Compound 4a | ~10 | > 50 | > 50 | [5] |
Signaling Pathways and Experimental Workflows
PARP Inhibition in DNA Damage Response
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR).[3] They recognize single-strand breaks (SSBs) in DNA and, upon binding, catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other acceptor proteins. This PARylation process acts as a scaffold to recruit DNA repair machinery.[3] In cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during replication, ultimately resulting in cell death through a mechanism known as synthetic lethality.[3]
HDAC Inhibition and Gene Expression
Histone Deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[6] This deacetylation leads to a more compact chromatin structure, which is generally associated with transcriptional repression.[6] HDAC inhibitors, including many this compound derivatives, block the activity of HDACs, leading to an accumulation of acetylated histones (hyperacetylation).[6] This relaxes the chromatin structure, allowing for the expression of previously silenced genes, such as tumor suppressor genes.[7] This can result in cell cycle arrest, differentiation, and apoptosis in cancer cells.[7]
SIRT2 Inhibition in Cellular Processes
Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that is predominantly located in the cytoplasm.[8] It has a diverse range of substrates and is implicated in various cellular processes, including cell cycle regulation, microtubule dynamics, and the cellular stress response.[8][9] In the context of neurodegenerative diseases, such as Parkinson's and Huntington's disease, inhibition of SIRT2 has shown neuroprotective effects.[9] This is thought to be mediated, in part, by the deacetylation of substrates like α-tubulin and transcription factors such as FOXO3a.[9] In cancer, the role of SIRT2 is more complex, acting as either a tumor suppressor or an oncogene depending on the cellular context.[10][11]
Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay for IC50 Determination
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a this compound-based inhibitor against a target enzyme (e.g., PARP, HDAC, or SIRT2) using a fluorometric or colorimetric assay.
Materials:
-
Purified recombinant human enzyme (PARP, HDAC, or SIRT2)
-
Enzyme-specific substrate (e.g., biotinylated NAD+ for PARP, acetylated peptide for HDAC/SIRT2)
-
Assay buffer specific to the enzyme
-
This compound-based inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well or 384-well assay plates (black for fluorescence, clear for absorbance)
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Compound Dilution:
-
Prepare a serial dilution of the this compound inhibitor in the assay buffer. A typical starting concentration range would be from 100 µM down to 0.1 nM.
-
Include a vehicle control (e.g., DMSO in assay buffer) and a positive control inhibitor if available.
-
-
Enzyme Preparation:
-
Dilute the enzyme to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically to give a robust signal within the linear range of the assay.
-
-
Assay Reaction:
-
Add a small volume (e.g., 2-5 µL) of the serially diluted inhibitor or vehicle control to the wells of the assay plate.
-
Add the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature (e.g., 30-37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to each well. For PARP assays, this will be NAD+ and activated DNA. For HDAC and SIRT2 assays, this will be the acetylated peptide substrate and NAD+ (for SIRT2).
-
-
Signal Detection:
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at the optimal temperature.
-
Stop the reaction, if necessary, by adding a stop solution. For many commercial kits, a developer solution is added which also terminates the reaction and generates a measurable signal.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
-
Data Analysis:
-
Subtract the background signal (wells without enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Determination of Mechanism of Inhibition using Lineweaver-Burk Plot
This protocol outlines the procedure to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) of a this compound-based inhibitor using steady-state enzyme kinetics and Lineweaver-Burk plot analysis.
Materials:
-
Same as Protocol 1.
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare the enzyme at a fixed concentration.
-
Prepare the this compound inhibitor at several fixed concentrations (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki).
-
-
Kinetic Measurements:
-
For each inhibitor concentration (including zero), perform a series of enzyme reactions with varying substrate concentrations. The substrate concentrations should typically range from 0.2 x Km to 5 x Km (or higher) of the enzyme.
-
Measure the initial reaction velocity (V₀) for each substrate concentration. This is usually done by measuring the product formation over a short period where the reaction is linear.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the initial velocity (V₀) against the substrate concentration ([S]) to generate Michaelis-Menten curves.
-
Transform the data by taking the reciprocal of the initial velocity (1/V₀) and the reciprocal of the substrate concentration (1/[S]).
-
Plot 1/V₀ versus 1/[S] for each inhibitor concentration on the same graph. This is the Lineweaver-Burk plot.
-
-
Interpretation of the Lineweaver-Burk Plot:
-
Competitive Inhibition: The lines will intersect on the y-axis (1/Vmax is unchanged), but will have different x-intercepts (-1/Km increases with inhibitor concentration).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (-1/Km is unchanged), but will have different y-intercepts (1/Vmax increases with inhibitor concentration).
-
Uncompetitive Inhibition: The lines will be parallel (both 1/Vmax and -1/Km are affected proportionally).
-
Mixed Inhibition: The lines will intersect at a point other than on the axes.
-
Conclusion
This compound-based inhibitors are a promising class of compounds for targeting enzymes involved in critical cellular pathways. The application notes and protocols provided in this document offer a framework for researchers to systematically evaluate the kinetic properties of these inhibitors. By employing standardized assays for IC50 determination and mechanism of inhibition studies, researchers can generate robust and comparable data. The visualization of signaling pathways and experimental workflows further aids in understanding the biological context and experimental design. This comprehensive approach is essential for the rational design and development of novel this compound-based therapeutics for a range of diseases.
References
- 1. Key structural requirements of this compound derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comprehensive Structure-Activity Relationship Analysis of this compound Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors [mdpi.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Sirtuins and Neurodegeneration [jneurology.com]
- 10. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sirtuins as Therapeutic Targets for Treating Cancer, Metabolic Diseases, and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assay Protocols for Evaluating Benzamide Anticancer Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzamide derivatives have emerged as a versatile and promising class of small molecules in oncology.[1] Their structural scaffold allows for diverse chemical modifications, enabling them to target a wide array of biological pathways crucial for cancer cell proliferation, survival, and metastasis.[1] Many this compound compounds exert their anticancer effects by inhibiting key enzymes involved in epigenetic regulation and DNA repair, such as Histone Deacetylases (HDACs) and Poly(ADP-ribose) Polymerases (PARPs).[2][3]
This document provides detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of novel this compound anticancer agents. The described methods will enable researchers to assess cytotoxicity, induction of apoptosis, effects on cell cycle progression, and target engagement.
Key Signaling Pathways Targeted by this compound Derivatives
This compound agents often function by inhibiting enzymes that are critical for cancer cell survival. Understanding these pathways is essential for designing and interpreting efficacy studies.
Histone Deacetylase (HDAC) Inhibition
A significant number of this compound derivatives function as HDAC inhibitors.[1][2] HDACs remove acetyl groups from histones, leading to chromatin condensation and the repression of tumor suppressor genes.[2][4] By inhibiting HDACs, these benzamides cause histone hyperacetylation, which relaxes the chromatin structure and restores the expression of genes that can trigger cell cycle arrest, differentiation, and apoptosis.[4]
Poly(ADP-ribose) Polymerase (PARP) Inhibition
This compound derivatives are also prominent as inhibitors of PARP, a family of enzymes essential for DNA single-strand break repair.[3] In cancer cells with defects in other DNA repair pathways like homologous recombination (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of DNA damage.[3][5] This overload of damage results in cell death through a concept known as synthetic lethality.[3]
Cell Viability and Cytotoxicity Assays (MTT/XTT)
These colorimetric assays are fundamental for determining the dose-dependent cytotoxic effects of a compound. They measure the metabolic activity of cells, which is an indicator of cell viability.[6][7]
Principle
Viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce tetrazolium salts to colored formazan (B1609692) products.[8][9]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to a purple, insoluble formazan that must be dissolved before measurement.[8]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is reduced to an orange, water-soluble formazan, simplifying the protocol.[8]
Experimental Workflow: MTT/XTT Assays
Detailed Protocol: MTT Assay
-
Cell Seeding: Culture cancer cells in the appropriate medium.[6] Harvest and count the cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[10] Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8][10]
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the compound.[8] Include appropriate controls: a vehicle control (cells treated with the solvent, e.g., <0.5% DMSO) and a medium-only blank.[6][8] Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[9] Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[7][8]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[7][8] Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8][11]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings.[6] Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[6]
Data Presentation: Cytotoxicity
Summarize the calculated IC₅₀ values in a table for clear comparison across different cell lines or against known reference compounds.
| Compound | Cell Line | IC₅₀ (µM) after 48h |
| This compound Agent X | MCF-7 (Breast Cancer) | 9.2[12] |
| This compound Agent X | A549 (Lung Cancer) | 8.9[12] |
| This compound Agent X | HCT116 (Colon Cancer) | 0.30[3] |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.8 |
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
Principle
In early apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[13]
Detailed Protocol: Annexin V/PI Staining
-
Cell Culture and Treatment: Seed 1-5 x 10⁵ cells in 6-well plates and allow them to attach.[15] Treat the cells with the this compound agent at various concentrations (e.g., 1x and 2x the IC₅₀) for a specified time (e.g., 24 hours). Include an untreated or vehicle-treated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.[14]
-
Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cell pellet once with ice-cold PBS.[15]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[15] The binding buffer typically contains calcium, which is required for Annexin V to bind to PS.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.[15]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[15]
Data Presentation: Apoptosis Induction
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) |
| Vehicle Control | 95.2 | 2.1 | 2.7 |
| This compound X (IC₅₀) | 60.5 | 25.3 | 14.2 |
| This compound X (2x IC₅₀) | 35.8 | 40.1 | 24.1 |
Cell Cycle Analysis (Propidium Iodide Staining)
This assay is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing if a compound induces cell cycle arrest.[16][17]
Principle
Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to double-stranded DNA.[18] The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Flow cytometry can measure this fluorescence, allowing for the differentiation of cell populations:
-
G0/G1 phase: Cells have a normal (2N) amount of DNA.
-
S phase: Cells are actively synthesizing DNA and have a DNA content between 2N and 4N.
-
G2/M phase: Cells have a doubled (4N) amount of DNA, having completed DNA replication.
Detailed Protocol: Cell Cycle Analysis
-
Cell Seeding and Treatment: Seed cells in 6-well plates to be 70-80% confluent at the time of harvest.[16] Treat with the this compound agent for a desired period (e.g., 24 hours).
-
Cell Harvesting: Collect and wash cells with ice-cold PBS as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in a small amount of residual PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells and permeabilize the membranes.[16] This step is critical to prevent cell clumping.[16] Incubate the cells at -20°C for at least 2 hours (or overnight).[16]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet twice with PBS.[16] Resuspend the final cell pellet in 500 µL of PI staining solution, which typically contains PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[16][18]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[16]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.[16] Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation: Cell Cycle Arrest
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 55.1 | 24.6 | 20.3 |
| This compound X (IC₅₀) | 75.8 | 10.2 | 14.0 |
| This compound Y (IC₅₀) | 25.3 | 20.1 | 54.6 |
Data indicates this compound X induces G0/G1 arrest, while this compound Y induces G2/M arrest.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. New Imidazole-Based N-Phenylthis compound Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. benchchem.com [benchchem.com]
- 17. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for In Vivo Experimental Design of Benzamide Derivatives in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design and testing of novel benzamide derivatives in various animal models. The protocols outlined below cover essential studies for evaluating the pharmacokinetic profile, toxicity, and efficacy of these compounds for a range of therapeutic applications, including oncology, central nervous system (CNS) disorders, and inflammation.
General Considerations for In Vivo Studies
Successful in vivo evaluation of this compound derivatives requires careful planning and adherence to ethical guidelines for animal research. Key considerations include the selection of an appropriate animal model, determination of the optimal route of administration, and establishment of a suitable dosing regimen.
-
Animal Models: The choice of animal model is dictated by the therapeutic target of the this compound derivative. Common models include various strains of mice (e.g., BALB/c, C57BL/6, nude mice for xenografts) and rats (e.g., Wistar, Sprague-Dawley).[1][2][3] For specific diseases, genetically engineered models or induced disease models are often employed.[4][5][6]
-
Route of Administration: The intended clinical route of administration should be used whenever possible. Common routes for preclinical studies include oral (PO) gavage, intraperitoneal (IP) injection, and intravenous (IV) injection.[7]
-
Formulation: this compound derivatives should be formulated in a vehicle that ensures solubility and stability. Common vehicles include saline, phosphate-buffered saline (PBS), or mixtures containing dimethyl sulfoxide (B87167) (DMSO) and Tween 80.[7] Solubility testing is a critical first step.[7]
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound derivatives.[7][8] These parameters are essential for determining the dosing schedule and predicting the compound's behavior in humans.
Protocol: Pharmacokinetic Profiling in Rodents
-
Animal Allocation: Assign healthy adult mice or rats to different groups for each route of administration (e.g., IV and PO) and for each time point. A typical study might use 3-4 animals per time point.[2]
-
Dosing:
-
Intravenous (IV): Administer a single bolus dose of the this compound derivative solution via the tail vein.
-
Oral (PO): Administer the compound formulation via oral gavage.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-administration).[2][7] Blood is typically collected via retro-orbital bleeding or from the tail vein.
-
Plasma Preparation: Process the blood samples to separate plasma by centrifugation.
-
Bioanalysis: Quantify the concentration of the this compound derivative in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
-
Data Analysis: Calculate key pharmacokinetic parameters using specialized software.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| t1/2 | Half-life of the compound |
| AUC | Area under the plasma concentration-time curve |
| Bioavailability (F%) | The fraction of the administered dose that reaches systemic circulation |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time |
| Volume of Distribution (Vd) | The apparent volume into which the drug is distributed |
Source: Adapted from pharmacokinetic study principles.[8][9][10]
Toxicology Studies
Toxicology studies are performed to identify potential adverse effects of the this compound derivative and to determine a safe dose range for efficacy studies.
Protocol: Acute Toxicity Study in Rodents
-
Animal Groups: Use an equal number of male and female rodents (e.g., mice or rats) for a control group (vehicle only) and at least three dose level groups (low, medium, and high).
-
Dosing: Administer a single dose of the this compound derivative or vehicle via the intended route of administration.
-
Observation: Monitor the animals for clinical signs of toxicity and mortality at regular intervals for up to 14 days. Observations should include changes in skin, fur, eyes, and behavior.
-
Body Weight: Record the body weight of each animal before dosing and at specified intervals throughout the study.
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy on all animals. Collect major organs (e.g., liver, kidneys, heart, lungs, spleen) for histopathological examination to identify any treatment-related changes.[1] A study on a this compound derivative showed that increasing doses up to 100mg/kg induced histopathological changes in the kidneys of Balb-C mice.[1]
Table 2: Common Endpoints in an Acute Toxicity Study
| Parameter | Measurement |
| Mortality | Number of deaths in each group |
| Clinical Signs | Observations of abnormal physical or behavioral changes |
| Body Weight Changes | Percentage change from baseline |
| Gross Pathology | Macroscopic abnormalities observed at necropsy |
| Histopathology | Microscopic examination of tissues |
Source: Based on general toxicology study designs.[1][11]
Efficacy Studies
Efficacy studies are designed to evaluate the therapeutic effect of the this compound derivative in a relevant animal model of disease. The specific design will vary depending on the therapeutic area.
Oncology: Xenograft Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are widely used to test the anti-tumor activity of new compounds.[4][6][12]
-
Cell Culture and Implantation: Culture human cancer cell lines (e.g., HCT-116 for colorectal cancer, A549 for lung cancer) and implant them subcutaneously into the flank of nude mice.[4][12]
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment: Administer the this compound derivative or vehicle to the respective groups according to a predetermined schedule (e.g., daily for 21 days).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.[4]
-
Body Weight Monitoring: Monitor the body weight of the animals as an indicator of systemic toxicity.[4]
-
Endpoint: At the end of the study, euthanize the animals, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
Table 3: Efficacy Endpoints in a Xenograft Model
| Parameter | Description |
| Tumor Volume | Change in tumor size over time |
| Tumor Weight | Final tumor weight at the end of the study |
| Tumor Growth Inhibition (TGI) | Percentage of tumor growth inhibition compared to the control group |
| Body Weight | Indicator of treatment-related toxicity |
| Survival | In survival studies, the time to a defined endpoint |
Source: Based on common oncology in vivo study designs.[4]
Central Nervous System Disorders
Animal models for CNS disorders aim to replicate specific aspects of the human condition.[5][13] For example, the maximal electroshock (MES) test is a common model for screening anticonvulsant activity.[14]
-
Animal Groups: Randomize mice into control and treatment groups.
-
Drug Administration: Administer the this compound derivative or vehicle at a specific time before the seizure induction.
-
Seizure Induction: Induce seizures by delivering a brief electrical stimulus through corneal or ear-clip electrodes.
-
Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
Data Analysis: Determine the dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50).
Table 4: Efficacy Endpoint in the MES Model
| Parameter | Description |
| Protection from Seizure | Absence of tonic hindlimb extension |
| ED50 | The dose of the drug that is effective in 50% of the animals |
Source: Based on anticonvulsant screening protocols.[14]
Signaling Pathways and Visualizations
Many this compound derivatives exert their therapeutic effects by modulating specific signaling pathways. For example, some are known to be inhibitors of Poly(ADP-ribose) Polymerase (PARP) or Histone Deacetylases (HDACs), both of which are crucial targets in cancer therapy.[12][15][16][17][18][19][20] Others act as dopamine (B1211576) receptor antagonists.[21][22][23]
Below are diagrams illustrating a generalized experimental workflow and a key signaling pathway often targeted by this compound derivatives.
Caption: Generalized workflow for in vivo testing of this compound derivatives.
Caption: Mechanism of action for PARP-inhibiting this compound derivatives.
References
- 1. Experimental Study Acute toxic effects of this compound derivative on renal histomorphology of BALB-C mice | Journal of Rehman Medical Institute [jrmi.pk]
- 2. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Animal models of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Comparative pharmacokinetics of a new this compound neuroleptic drug in rats, dogs and monkeys using a stable isotope technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The pharmacokinetics of a new this compound drug clebopride, in the rat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Comparative study of the toxicity of cyanic derivatives and/or aromatic amides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Animal and Translational Models for CNS Drug Discovery: Neurological Disorders - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 14. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of quinazolinyl-containing benzamides derivatives as novel HDAC1 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Discovery of novel this compound derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. A comparison of in vitro and in vivo dopamine receptor antagonism produced by substituted this compound drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The substituted benzamides--a novel class of dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Conformationally-flexible this compound analogues as dopamine D3 and sigma 2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scaling Up the Synthesis of a Lead Benzamide Compound
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methods and considerations for scaling up the synthesis of a lead benzamide compound from the laboratory bench to pilot-scale production. This document outlines the critical challenges, process optimization strategies, and detailed protocols to ensure a safe, efficient, and reproducible manufacturing process for active pharmaceutical ingredients (APIs).
Introduction: The Challenges of Scale-Up
Transitioning a synthetic route from a small-scale laboratory setting (grams) to a larger pilot or commercial scale (kilograms) is not merely a linear increase in reagent quantities.[1] The process introduces a host of new variables that can significantly impact reaction yield, purity, and safety.[2] Key challenges that must be addressed include:
-
Thermal Management: Exothermic reactions that are easily controlled in a laboratory flask can generate significant heat at a larger scale, leading to thermal runaways, side reactions, or product degradation.[3] Inadequate heat dissipation in large reactors can create localized hotspots.[4]
-
Mixing Efficiency: Achieving homogenous mixing in large reactors is more complex than in a small flask.[2] Poor mass transfer can result in incomplete reactions and lower yields.
-
Impurity Profile: Minor side reactions at a small scale can become significant sources of impurities during scale-up, complicating purification and potentially impacting the final product's safety profile.[2][4]
-
Safety and Handling: The handling of large quantities of hazardous reagents and solvents requires stringent safety protocols and specialized equipment.
-
Downstream Processing: Isolation and purification techniques like crystallization and chromatography must be adapted for larger volumes to ensure consistent product quality, including particle size and polymorphic form.[1]
-
Regulatory Compliance: Large-scale synthesis must adhere to Good Manufacturing Practices (GMP) to ensure the final API is suitable for clinical trials and commercialization.[2][5]
A logical workflow is essential to navigate these challenges effectively.
Case Study: Scale-Up of N-(4-chlorophenyl)-4-cyanothis compound
To illustrate the principles of scale-up, we will focus on the synthesis of an N-aryl this compound, a common structural motif in medicinal chemistry.[6] The chosen reaction is the acylation of 4-chloroaniline (B138754) with 4-cyanobenzoyl chloride.
General Reaction Scheme: The synthesis of N-substituted 4-cyanobenzamides is efficiently achieved through the nucleophilic acyl substitution of 4-cyanobenzoyl chloride with a primary or secondary amine.[6]
Experimental Protocols
The following protocols detail the synthesis at both laboratory and pilot scales, highlighting the key adjustments required for successful scale-up.
Protocol 1: Laboratory-Scale Synthesis (1-5 g)
This protocol is suitable for initial synthesis and characterization in a research and development setting.
Materials:
-
4-Cyanobenzoyl chloride
-
4-Chloroaniline
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-chloroaniline (1.0 eq.) in anhydrous DCM (5-10 mL per mmol of aniline).[6]
-
Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.[6]
-
In a separate flask, dissolve 4-cyanobenzoyl chloride (1.05 eq.) in anhydrous DCM.
-
Add the 4-cyanobenzoyl chloride solution dropwise to the stirring amine solution at 0 °C over 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).[6]
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[6]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure N-(4-chlorophenyl)-4-cyanothis compound.
Protocol 2: Pilot-Scale Synthesis (100-500 g)
This protocol outlines the considerations for scaling the synthesis to a pilot plant. The focus shifts to safety, process control, and robustness.
Materials:
-
4-Cyanobenzoyl chloride
-
4-Chloroaniline
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Process water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Jacketed glass reactor (e.g., 10-20 L) with overhead mechanical stirrer and temperature probe.
-
Addition funnel with pressure equalization.
-
Condenser.
-
Nutsche filter or centrifuge for product isolation.
Procedure:
-
Charge the jacketed reactor with 4-chloroaniline (1.0 eq.) and DCM.
-
Start agitation and begin cooling the reactor jacket to 0-5 °C.
-
Charge triethylamine (1.2 eq.) to the reactor, maintaining the internal temperature below 10 °C.
-
Dissolve 4-cyanobenzoyl chloride (1.05 eq.) in DCM in a separate vessel and charge it to the addition funnel.
-
Add the 4-cyanobenzoyl chloride solution to the reactor at a controlled rate, ensuring the internal temperature does not exceed 10 °C. This is a critical step to manage the exotherm.[3]
-
Once the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for 4-6 hours. Monitor the reaction progress using in-process controls (e.g., HPLC).
-
Upon completion, quench the reaction by slowly adding process water.
-
Perform the aqueous workup by washing the batch with 1 M HCl, saturated NaHCO₃, and brine. Allow adequate time for phase separation.
-
Transfer the organic layer to a clean vessel.
-
Isolate the product by reducing the solvent volume via distillation and then inducing crystallization by adding an anti-solvent (e.g., heptane).
-
Filter the resulting slurry using a Nutsche filter and wash the cake with cold solvent.
-
Dry the product under vacuum at a controlled temperature until a constant weight is achieved.
Data Presentation: Lab vs. Pilot Scale Comparison
The following table summarizes the key parameters and expected outcomes when scaling the synthesis of N-(4-chlorophenyl)-4-cyanothis compound.
| Parameter | Laboratory Scale (2.5 g Product) | Pilot Scale (250 g Product) | Key Scale-Up Consideration |
| Reactants | |||
| 4-Chloroaniline | 2.55 g | 255 g | Sourcing of bulk materials with consistent quality. |
| 4-Cyanobenzoyl Chloride | 3.48 g | 348 g | Handling of corrosive and moisture-sensitive reagents at scale. |
| Triethylamine | 2.53 g | 253 g | Management of exotherm during addition. |
| Dichloromethane (DCM) | 50 mL | 5.0 L | Solvent handling, recovery, and waste disposal. |
| Reaction Conditions | |||
| Initial Temperature | 0 °C (Ice Bath) | 0-5 °C (Jacketed Reactor) | Precise temperature control is crucial for managing exotherms.[2] |
| Addition Time | 10-15 minutes | 1-2 hours | Slower addition rate to control heat generation. |
| Reaction Time | 2-4 hours | 4-6 hours | May need slight adjustment based on mixing efficiency. |
| Agitation | Magnetic Stirrer | Overhead Mechanical Stirrer | Ensures proper mixing in a larger volume.[2] |
| Work-Up & Isolation | |||
| Quenching | Addition of water | Controlled addition of process water | Potential for exotherm and splashing. |
| Phase Separation | Separatory Funnel | Decantation in Reactor | Requires longer settling times. |
| Drying Agent | MgSO₄ | Na₂SO₄ (more economical) | N/A |
| Isolation | Evaporation & Recrystallization | Distillation & Crystallization | Requires controlled cooling profiles for consistent particle size.[1] |
| Outcome | |||
| Expected Yield | 85-95% | 80-90% | Yields may be slightly lower at scale due to transfers and handling losses. |
| Purity (Crude) | >95% | >90% | Impurity amplification can occur.[4] |
| Purity (Final) | >99% | >99% | Robust purification is critical. |
Advanced Scale-Up Strategy: Flow Chemistry
For certain reactions, continuous flow chemistry offers significant advantages over traditional batch processing for scale-up.[7][8] In a flow reactor, reactants are continuously pumped through a heated or cooled tube where they mix and react.[9]
Advantages of Flow Chemistry:
-
Superior Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for near-instantaneous heating and cooling, providing excellent control over exothermic reactions.[9]
-
Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time.[10]
-
Increased Efficiency: Reactions can often be run at higher temperatures and pressures, significantly reducing reaction times.[11]
-
Seamless Scalability: To increase output, the system can be run for a longer duration or multiple reactors can be operated in parallel ("numbering-up"), avoiding the need for re-optimization at each scale.[9]
Benzamides in Signaling Pathways: HDAC Inhibition
Many this compound derivatives are developed as therapeutic agents that target specific biological pathways. For instance, some benzamides function as Histone Deacetylase (HDAC) inhibitors, which are a class of anti-cancer agents.[12] HDACs remove acetyl groups from histones, leading to chromatin condensation and repression of tumor suppressor gene transcription.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 4. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 5. recipharm.com [recipharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. manetco.be [manetco.be]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: A Detailed Guide to the Preparation of Benzamide-Conjugated Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Benzamide and its derivatives represent a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antipsychotic effects. The conjugation of this compound moieties to nanoparticles offers a promising strategy for targeted drug delivery, enhancing therapeutic efficacy while minimizing systemic side effects. This document provides a comprehensive protocol for the preparation and characterization of this compound-conjugated nanoparticles, specifically focusing on the conjugation of a carboxylated this compound derivative to amine-functionalized magnetic iron oxide nanoparticles (MNPs). The methodologies outlined herein are designed to be a foundational guide for researchers developing novel nanoparticle-based therapeutic agents.
Experimental Protocols
Materials and Equipment
Materials:
-
Iron (III) chloride hexahydrate (FeCl₃·6H₂O)
-
Iron (II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH, 25%)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
4-Carboxythis compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Deionized (DI) water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Sonicator
-
Centrifuge
-
Lyophilizer (freeze-dryer)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
-
Transmission Electron Microscope (TEM)
Synthesis of Amine-Functionalized Magnetic Nanoparticles (MNP-NH₂)
This protocol describes the co-precipitation method for synthesizing superparamagnetic iron oxide nanoparticles and their subsequent surface functionalization with amine groups using APTES.
-
MNP Synthesis:
-
Dissolve FeCl₃·6H₂O (2.0 M) and FeCl₂·4H₂O (1.0 M) in deionized water in a 2:1 molar ratio in a round-bottom flask.
-
Heat the solution to 80°C with vigorous stirring under a nitrogen atmosphere.
-
Rapidly add ammonium hydroxide solution (25%) to the flask until the pH reaches 10-11. A black precipitate of Fe₃O₄ nanoparticles will form immediately.
-
Continue stirring for 1 hour at 80°C.
-
Cool the mixture to room temperature.
-
Collect the nanoparticles using a strong magnet and discard the supernatant.
-
Wash the nanoparticles three times with deionized water and twice with ethanol.
-
-
Amine Functionalization:
-
Disperse the washed MNPs in a mixture of ethanol and deionized water (4:1 v/v).
-
Add APTES to the nanoparticle suspension (e.g., 1 mL of APTES for every 100 mg of MNPs).
-
Sonicate the mixture for 30 minutes to ensure proper dispersion.
-
Stir the reaction mixture at 40°C for 24 hours.
-
Collect the amine-functionalized nanoparticles (MNP-NH₂) using a magnet.
-
Wash the MNP-NH₂ three times with ethanol and then three times with deionized water to remove unreacted APTES.
-
Resuspend the MNP-NH₂ in deionized water for further use.
-
Conjugation of 4-Carboxythis compound to MNP-NH₂
This protocol utilizes carbodiimide (B86325) chemistry to form a stable amide bond between the carboxyl group of 4-carboxythis compound and the amine groups on the surface of the MNP-NH₂.
-
Activation of 4-Carboxythis compound:
-
Dissolve 4-carboxythis compound in MES buffer (0.1 M, pH 6.0).
-
Add EDC and NHS in a 2:1 molar ratio relative to the 4-carboxythis compound.
-
Stir the mixture at room temperature for 30 minutes in the dark to activate the carboxyl group.
-
-
Conjugation Reaction:
-
Disperse the MNP-NH₂ in the MES buffer.
-
Add the activated 4-carboxythis compound solution to the MNP-NH₂ suspension.
-
Allow the reaction to proceed for 4 hours at room temperature with gentle shaking.
-
-
Purification of this compound-Conjugated MNPs (MNP-Benzamide):
-
Collect the MNP-Benzamide nanoparticles using a magnet.
-
Wash the nanoparticles three times with MES buffer and then three times with deionized water to remove unreacted reagents and byproducts.
-
Resuspend the purified MNP-Benzamide in a suitable buffer (e.g., PBS) or deionized water.
-
For long-term storage, the nanoparticles can be lyophilized.
-
Characterization of Nanoparticles
a. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the successful conjugation of this compound to the MNP surface.
-
Protocol:
-
Lyophilize samples of MNP-NH₂ and MNP-Benzamide.
-
Mix a small amount of the dried sample with potassium bromide (KBr) and press into a pellet.
-
Acquire the FTIR spectra in the range of 4000-400 cm⁻¹.
-
Expected Results: Compare the spectra of MNP-NH₂ and MNP-Benzamide. The spectrum of MNP-Benzamide should show characteristic peaks of the this compound moiety, such as the C=O stretching of the amide and aromatic C-H stretching, which are absent in the MNP-NH₂ spectrum.
-
b. Dynamic Light Scattering (DLS) and Zeta Potential:
-
Objective: To determine the hydrodynamic size, size distribution, and surface charge of the nanoparticles.
-
Protocol:
-
Disperse the nanoparticle samples (MNPs, MNP-NH₂, and MNP-Benzamide) in deionized water or a suitable buffer at a low concentration.
-
Sonicate briefly to ensure a uniform dispersion.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using DLS.
-
Measure the zeta potential to determine the surface charge.
-
Expected Results: An increase in the hydrodynamic diameter is expected after each functionalization step. The zeta potential should shift from negative for bare MNPs to positive for MNP-NH₂ and then change upon conjugation with this compound.
-
c. Transmission Electron Microscopy (TEM):
-
Objective: To visualize the morphology and core size of the nanoparticles.
-
Protocol:
-
Dilute the nanoparticle suspension in deionized water.
-
Place a drop of the suspension onto a carbon-coated copper grid and allow it to dry.
-
Image the grid using a TEM.
-
Expected Results: TEM images will reveal the shape and size of the iron oxide core. The core size should remain consistent throughout the functionalization process.
-
Data Presentation
Table 1: Physicochemical Characterization of Nanoparticles at Different Stages of Synthesis.
| Nanoparticle Sample | Core Size (TEM, nm) | Hydrodynamic Diameter (DLS, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare MNPs | 10 ± 2 | 25 ± 5 | 0.21 | -15 ± 3 |
| MNP-NH₂ | 10 ± 2 | 40 ± 7 | 0.25 | +25 ± 4 |
| MNP-Benzamide | 10 ± 2 | 55 ± 8 | 0.28 | +5 ± 2 |
Note: The data presented in this table are representative and may vary depending on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound-conjugated nanoparticles.
Caption: Potential signaling pathway targeted by this compound-conjugated nanoparticles in cancer therapy.
Guidelines for formulating Benzamide compounds for preclinical studies.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamide and its derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities, targeting entities such as dopamine (B1211576) receptors and histone deacetylases (HDACs).[1] A significant challenge in the preclinical development of many this compound-based new chemical entities (NCEs) is their characteristically poor aqueous solubility, which can hinder the attainment of adequate exposure in in vivo studies.[2][3] This document provides comprehensive guidelines and detailed protocols for the formulation of this compound compounds for preclinical research, focusing on strategies to enhance solubility and ensure stability.
Preclinical Formulation Development Workflow
The successful formulation of a this compound compound for preclinical studies follows a logical progression of activities. The following workflow diagram illustrates the key stages, from initial characterization to the preparation of formulations for in vivo studies.
References
Troubleshooting & Optimization
How to overcome common problems in Benzamide synthesis?
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during benzamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzamides?
A1: The most prevalent laboratory and industrial methods for synthesizing benzamides include:
-
From Acyl Chlorides (e.g., Benzoyl Chloride): This is a widely used method involving the nucleophilic acyl substitution of an acyl chloride with ammonia (B1221849) or a primary/secondary amine. The reaction is often performed under Schotten-Baumann conditions.[1][2]
-
From Carboxylic Acids (e.g., Benzoic Acid): This approach involves the activation of the carboxylic acid, followed by reaction with an amine. Common methods include:
-
Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by amination.[1][3]
-
Direct coupling with an amine using amide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or others like HATU.[2][4][5]
-
-
Oxidative Amidation: Newer methods may involve the oxidative amidation of benzylamines or benzyl (B1604629) cyanides.[1][6]
Q2: What is the Schotten-Baumann reaction and why is it used for this compound synthesis?
A2: The Schotten-Baumann reaction is a method for synthesizing amides from amines and acid chlorides.[2] It is particularly useful for this compound synthesis from benzoyl chloride and an amine. The reaction is typically carried out in a two-phase solvent system with an aqueous base, such as sodium hydroxide.[2][7] The base is crucial as it neutralizes the hydrochloric acid (HCl) byproduct, which would otherwise protonate the amine, rendering it non-nucleophilic and halting the reaction.[2][8]
Q3: My this compound synthesis has a low yield. What are the likely causes?
A3: Low yields in this compound synthesis can stem from several factors:
-
Hydrolysis of the Acyl Chloride: Acyl chlorides like benzoyl chloride readily react with moisture to form the corresponding carboxylic acid (e.g., benzoic acid), reducing the amount of starting material available for the desired reaction.[1][8] It is critical to use anhydrous solvents and reagents.[2]
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, incorrect temperature, or poor mixing, especially in biphasic systems.[1][8]
-
Side Reactions: The formation of byproducts can significantly lower the yield of the desired this compound.[1]
-
Product Loss During Workup and Purification: Product can be lost during extraction, filtration, and recrystallization steps.[1][2] For instance, using too much solvent during recrystallization can result in a significant portion of the product remaining in the mother liquor.[1]
Q4: I am using an amide coupling reagent and see a white precipitate. What is it and how do I remove it?
A4: If you are using dicyclohexylcarbodiimide (DCC) as a coupling reagent, the white precipitate is likely dicyclohexylurea (DCU), a byproduct of the reaction.[2] DCU is generally insoluble in most common organic solvents and can be removed by filtering the reaction mixture before the workup procedure.[2]
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps & Solutions |
| Inactive Reagents | Check the purity and reactivity of your starting materials. Acyl chlorides are moisture-sensitive, and amines can degrade over time. Use fresh or purified reagents.[2][8] |
| Ineffective Activation of Carboxylic Acid | If starting from a carboxylic acid, ensure the activating agent (e.g., SOCl₂, oxalyl chloride) or coupling reagent (e.g., DCC, EDC) is fresh and used under anhydrous conditions to prevent hydrolysis.[4] Consider using a more potent coupling reagent like HATU.[4] |
| Insufficient Base (Schotten-Baumann) | Ensure enough base (e.g., 10% NaOH solution) is present to neutralize the HCl formed. The reaction mixture should remain basic throughout the addition of the acyl chloride.[8] |
| Poor Mixing | In biphasic reactions like the Schotten-Baumann, vigorous stirring is essential to ensure efficient contact between reactants in the organic and aqueous phases.[2][8] |
| Low Reaction Temperature | While many this compound syntheses run at room temperature, gentle warming may be necessary for sluggish reactions. However, be cautious as higher temperatures can increase the rate of side reactions.[8] |
Problem 2: Presence of Impurities and Side Products
| Observed Impurity/Problem | Likely Cause & Identity | Troubleshooting & Purification |
| Acidic Product with a Low/Broad Melting Point | Contamination with benzoic acid. This is a common byproduct from the hydrolysis of benzoyl chloride or from an incomplete reaction when starting with benzoic acid.[1] | Confirmation: Benzoic acid is soluble in aqueous sodium bicarbonate, while most benzamides are not.[1] Purification: Perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate. The benzoic acid will be converted to water-soluble sodium benzoate (B1203000) and removed in the aqueous layer.[1] |
| Formation of a Symmetrical Anhydride | The activated carboxylic acid (e.g., O-acylisourea intermediate) reacts with another molecule of the carboxylic acid starting material. This can happen if the amine is added too slowly or the reaction temperature is too high.[4] | Pre-form the activated ester at a lower temperature before adding the amine.[4] |
| Double Acylation of the Amine | An excess of the acylating agent (e.g., benzoyl chloride) can lead to the formation of N,N-dibenzoylamine, especially with primary amines.[1][2] | Use a stoichiometric amount or a slight excess of the amine relative to the acyl chloride.[2] |
| Byproducts from Coupling Reagents | Reagents like DCC and EDC produce urea (B33335) byproducts (DCU and EDU, respectively). | DCU is often insoluble and can be removed by filtration.[2] Water-soluble byproducts from reagents like EDC can be removed by aqueous extraction during workup.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Benzoyl Chloride (Schotten-Baumann Conditions)
-
Preparation: In a conical flask, prepare a dilute solution of aqueous ammonia (or the desired primary/secondary amine in an appropriate solvent). Cool the flask in an ice bath.[1]
-
Reaction: Slowly add benzoyl chloride to the cold amine solution in small portions with continuous, vigorous shaking or stirring. The reaction is exothermic, so maintaining a low temperature is crucial to minimize side reactions.[1]
-
Completion: After the addition is complete, continue to shake or stir the mixture for an additional 15 minutes.[1]
-
Isolation: Collect the precipitated crude this compound by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any ammonium (B1175870) chloride and unreacted ammonia.[1]
-
Purification: Recrystallize the crude product from hot water or another suitable solvent system (e.g., ethanol/water) to obtain pure this compound crystals.[1][9]
Protocol 2: Synthesis of this compound from Benzoic Acid using EDC/HOBt
-
Reactant Mixture: In a round-bottom flask, dissolve the benzoic acid (1 equivalent), the desired amine (1-1.2 equivalents), and HOBt (1.2 equivalents) in an anhydrous solvent such as DMF or dichloromethane.[2]
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base such as DIPEA (2.5 equivalents) to the mixture.[2]
-
Coupling Reagent Addition: Slowly add EDC (1.2 equivalents) to the reaction mixture and stir at 0 °C for 30 minutes.[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.[2]
-
Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[2]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by column chromatography or recrystallization.[2]
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for Improved Benzamide Yield
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of benzamide. Our aim is to help you overcome common challenges and optimize your reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common laboratory methods for synthesizing this compound?
A1: The most prevalent laboratory methods for synthesizing this compound include:
-
From Benzoyl Chloride and Ammonia (B1221849): This is a widely used method involving the nucleophilic acyl substitution of benzoyl chloride with ammonia. The reaction is often performed under Schotten-Baumann conditions to neutralize the HCl byproduct.[1][2]
-
From Benzoic Acid: Benzoic acid can be converted to this compound through a two-step process, which typically involves activating the carboxylic acid by converting it to an acyl chloride with a reagent like thionyl chloride (SOCl₂), followed by the addition of ammonia.[2] Another approach is the direct reaction of benzoic acid with urea (B33335) at high temperatures, sometimes with a catalyst like boric acid.[3]
Q2: What is the Schotten-Baumann reaction and why is it frequently used for this compound synthesis?
A2: The Schotten-Baumann reaction is a method for synthesizing amides from amines and acid chlorides in the presence of a base.[2][4][5][6][7] It is particularly useful for this compound synthesis from benzoyl chloride and ammonia. The reaction is typically carried out in a two-phase system (an organic solvent and water) with a base, such as aqueous sodium hydroxide.[5][7] The base is crucial as it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct, preventing the protonation of the ammonia, which would render it non-nucleophilic and halt the reaction.[2][4]
Q3: What are the typical yields for this compound synthesis?
A3: The yield of this compound is highly dependent on the synthetic method and the optimization of reaction conditions. Under Schotten-Baumann conditions, yields are typically reported to be in the range of 70-95%.[2] The synthesis from benzoic acid and urea can have yields ranging from 50% to 65%, with longer reaction times generally leading to higher yields.[3]
Q4: How can I purify the crude this compound product?
A4: The most common method for purifying crude this compound is recrystallization, often from hot water.[2][8] If the crude product is contaminated with acidic impurities like benzoic acid, a preliminary purification can be achieved by dissolving the product in an organic solvent and washing it with a saturated aqueous solution of sodium bicarbonate.[2] The benzoic acid will be converted to the water-soluble sodium benzoate (B1203000) and removed in the aqueous layer.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: My this compound synthesis resulted in a very low yield. What are the potential causes and how can I troubleshoot this?
A: Low yields in this compound synthesis can be attributed to several factors. Here are the common causes and their solutions:
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride readily reacts with moisture to form benzoic acid, a common byproduct that reduces the yield.[2]
-
Troubleshooting: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. It is also advisable to protect the reaction from atmospheric moisture, for instance, by using a drying tube or performing the reaction under an inert atmosphere (e.g., nitrogen).[9]
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Troubleshooting:
-
Reaction Time: Ensure a sufficient reaction time. For the synthesis from benzoic acid and urea, extending the reaction time from 2.5 to 3.5 hours has been shown to increase the yield.[3][10]
-
Temperature: The reaction may require heating. The synthesis from benzoic acid and urea is typically performed at around 180°C.[3][10] For the exothermic reaction of benzoyl chloride with ammonia, it is crucial to control the temperature by cooling the reaction vessel.[8][10]
-
Mixing: In heterogeneous reaction mixtures, ensure efficient mixing to facilitate contact between reactants.[2]
-
-
-
Protonation of Ammonia: In the reaction of benzoyl chloride with ammonia, the HCl generated can protonate the ammonia, making it non-nucleophilic.[2]
-
Product Loss During Workup: Significant amounts of the product can be lost during filtration and recrystallization.
Issue 2: Presence of Impurities in the Final Product
Q: My final this compound product is impure. What are the likely impurities and how can I remove them?
A: The presence of impurities is a common issue. Here are some of the most frequent impurities and how to address them:
-
Benzoic Acid: This is a very common impurity, arising from the hydrolysis of benzoyl chloride or incomplete reaction when starting from benzoic acid.[2]
-
Identification: A broad melting point range that is lower than that of pure this compound (127-130 °C) is a strong indicator. Benzoic acid is soluble in aqueous sodium bicarbonate, while this compound is not.[2]
-
Purification: Dissolve the crude product in an organic solvent like dichloromethane (B109758) and wash it with a saturated aqueous solution of sodium bicarbonate. The benzoic acid will be converted to sodium benzoate and extracted into the aqueous layer.[2]
-
-
N,N-Dibenzoylamine: This byproduct can form from the over-acylation of the initially formed this compound, especially with a high local concentration of benzoyl chloride.[2]
-
Unreacted Starting Materials: Incomplete reactions can leave residual benzoyl chloride or benzoic acid in the product mixture.
-
Minimization: Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.[11]
-
Data Presentation
Table 1: Effect of Reaction Time on this compound Yield (from Benzoic Acid and Urea)
| Reaction Time (hours) | Approximate Yield (%) | Reference |
| 2.5 | 51 | [3][10] |
| 3.5 | 65 | [3][10] |
Table 2: Typical Yields for Different this compound Synthesis Methods
| Synthesis Method | Reactants | Typical Yield (%) | Reference(s) |
| Schotten-Baumann Reaction | Benzoyl Chloride, Ammonia, NaOH(aq) | 70 - 95 | [2] |
| From Benzoic Acid and Urea | Benzoic Acid, Urea, Boric Acid (catalyst) | 51 - 65 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Benzoyl Chloride and Ammonia [8]
-
In a 250 mL conical flask, place 10 mL of concentrated aqueous ammonia.
-
Cool the flask in an ice bath.
-
Slowly add 2 mL of benzoyl chloride in small portions while continuously and vigorously shaking the flask. The reaction is exothermic, so maintain a low temperature.
-
After the addition is complete, continue to shake the mixture for an additional 15 minutes.
-
Collect the precipitated crude this compound by vacuum filtration.
-
Wash the solid with cold water to remove ammonium (B1175870) chloride and unreacted ammonia.
-
Recrystallize the crude product from hot water to obtain pure this compound crystals.
Protocol 2: Synthesis of this compound from Benzoic Acid and Urea [3]
-
In a 500 mL round-bottom flask, combine 150 g of benzoic acid, 222 g of urea, and 11.5 g of boric acid.
-
Fit the flask with a reflux condenser.
-
Heat the mixture to 180°C in a heating mantle.
-
Maintain the temperature for approximately 3 hours and 30 minutes.
-
Allow the mixture to cool but remain liquid, then pour it into a beaker.
-
Wash the flask with a 5% ammonia solution and add the washings to the beaker.
-
Warm the solution to 90°C to dissolve the solids.
-
Cool the solution to induce crystallization and then filter to collect the crude this compound.
-
The crude product can be further purified by recrystallization from hot water.
Protocol 3: Purification of this compound Contaminated with Benzoic Acid [2]
-
Dissolve the impure this compound in a suitable organic solvent such as dichloromethane in a separatory funnel.
-
Add a saturated solution of sodium bicarbonate to the separatory funnel and shake well. This will convert the benzoic acid into water-soluble sodium benzoate.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the washing with the sodium bicarbonate solution.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent to yield purified this compound.
Mandatory Visualization
Caption: Reaction pathways in this compound synthesis.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Synthesis of this compound from benzyl chloride | DOCX [slideshare.net]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. grokipedia.com [grokipedia.com]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. globalconference.info [globalconference.info]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Strategies for the Purification of Challenging Benzamide Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of benzamide compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying this compound and its derivatives are recrystallization and column chromatography.[1][2][3] Recrystallization is a cost-effective and scalable method, particularly useful for solid compounds.[4][5][6] Column chromatography is highly versatile and can separate compounds with very similar polarities, including isomers.[4][7] For more complex mixtures or thermally sensitive compounds, flash chromatography may be employed.[1]
Q2: My final product is acidic and has a lower, broad melting point than expected. What is the likely impurity?
A2: Your product is likely contaminated with benzoic acid.[8] This is a very common byproduct, especially when using benzoyl chloride that has been exposed to moisture, or in syntheses starting from benzoic acid that have not gone to completion.[8] Benzoic acid is soluble in aqueous sodium bicarbonate solution, while most benzamides are not, a property that can be exploited for its removal.[8]
Q3: How can I remove unreacted starting materials from my crude this compound product?
A3: Unreacted starting materials are common impurities.[7] If you have unreacted amine, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help remove it.[9][10] For unreacted benzoic acid, washing with a basic solution like saturated sodium bicarbonate will convert it to the water-soluble sodium benzoate, which can then be removed in the aqueous layer.[8][10]
Q4: My crude product is an oil, but I expect a solid. How should I proceed with purification?
A4: An oily crude product can be due to the presence of residual solvents or impurities.[7] It is recommended to first try and remove volatile impurities under high vacuum.[7] If the product remains an oil, it can be purified by column chromatography. You can dissolve the oil in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase) before loading it onto the column.[7]
Q5: What are the primary challenges in purifying N-substituted this compound isomers?
A5: The main challenges in purifying N-substituted this compound isomers (ortho, meta, and para) stem from their similar physicochemical properties, such as polarity and solubility.[4] These similarities often lead to co-elution in chromatography and difficulty in achieving selective crystallization.[4] The position of the substituent can influence intramolecular hydrogen bonding, which may cause subtle differences in properties that can be exploited for separation.[4]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling Out | The solute's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities. | Lower the cooling temperature, use a solvent with a lower boiling point, or add more solvent.[2] |
| No Crystals Form Upon Cooling | The solution is not supersaturated, or nucleation has not been initiated. | Try scratching the inside of the flask with a glass rod, add a seed crystal, evaporate some solvent to increase concentration, or cool to a lower temperature in an ice bath.[5] |
| Colored Crystals | Colored impurities are present in the crude material. | After dissolving the crude product in hot solvent, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal before cooling.[2] |
| Low Recovery of Product | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent to dissolve the product. Cool the solution in an ice bath to minimize solubility. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation | The mobile phase polarity is too high, the column is overloaded, or the stationary phase is not appropriate. | Optimize the mobile phase using TLC first, aiming for an Rf of ~0.3 for your product. Reduce the sample load or use a larger column. Consider a different stationary phase like alumina (B75360) if silica (B1680970) gel is ineffective.[2][5] |
| Compound Stuck on Column | The mobile phase is not polar enough to elute the compound. | Gradually increase the polarity of the eluent system.[2] |
| Streaking or Tailing of Bands | The compound is not fully soluble in the mobile phase, or there are interactions with the stationary phase (e.g., acidic or basic compounds on silica). | Ensure the chosen mobile phase is a good solvent for your product. For basic compounds, consider adding a small amount of triethylamine (B128534) to the eluent. For acidic compounds, a few drops of acetic acid can help.[7] |
| Product Crystallizes on the Column | The eluted fractions are too concentrated. | Use a more dilute solution of the crude material for loading, or switch to a solvent system where the product is more soluble.[7] |
Experimental Protocols
Protocol 1: Removal of Benzoic Acid Impurity
-
Dissolution : Dissolve the crude this compound product in a suitable organic solvent like dichloromethane or ethyl acetate.[8][9]
-
Extraction : Transfer the solution to a separatory funnel.
-
Washing : Add a saturated solution of sodium bicarbonate to the separatory funnel and shake well. This will convert the benzoic acid into the water-soluble sodium benzoate.[8][10] Allow the layers to separate and drain the lower aqueous layer. Repeat the washing with the sodium bicarbonate solution.
-
Final Wash : Wash the organic layer with water and then with brine.[8][9]
-
Drying and Isolation : Dry the organic layer over an anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate.[8][9] Filter to remove the drying agent and evaporate the solvent to yield the purified this compound.
Protocol 2: Recrystallization of this compound from a Single Solvent
-
Solvent Selection : Choose a solvent in which the this compound has high solubility at high temperatures and low solubility at low temperatures.[5] Ethanol, methanol, acetone, and water are common choices.[1][11]
-
Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring to dissolve the solid.[11]
-
Hot Filtration (if necessary) : If insoluble impurities are present, perform a hot filtration to remove them.[12]
-
Crystallization : Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[12] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[12]
-
Collection and Washing : Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]
-
Drying : Dry the purified crystals in a vacuum oven.[5]
Protocol 3: Purification by Column Chromatography
-
TLC Analysis : Determine an optimal solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of n-hexane and ethyl acetate.[7] Adjust the ratio to achieve a good separation of your product from impurities, with the product having an Rf value of approximately 0.3.[5]
-
Column Packing : Pack a chromatography column with silica gel using a slurry method with a non-polar solvent like hexane.[2]
-
Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent.[7] Carefully load the sample onto the top of the column.
-
Elution : Begin eluting with the mobile phase, collecting fractions.[7] If necessary, a gradient elution can be used, starting with a non-polar solvent and gradually increasing the polarity.[2]
-
Fraction Analysis : Monitor the elution of the product by TLC analysis of the collected fractions.[7]
-
Isolation : Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. amherst.edu [amherst.edu]
Addressing issues with byproduct formation in Benzamide reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of benzamide, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are several common methods for synthesizing this compound:
-
From Benzoyl Chloride: This is a widely used method involving the reaction of benzoyl chloride with ammonia (B1221849) or an amine. The reaction is often performed under Schotten-Baumann conditions, which utilize a two-phase solvent system and a base to neutralize the HCl byproduct.[1]
-
From Benzoic Acid: this compound can be prepared from benzoic acid by first converting it to a more reactive species like an acyl chloride using reagents such as thionyl chloride (SOCl₂), followed by a reaction with an amine.[2][3][4] Direct condensation with an amine is also possible but can be challenging.[2] Another approach involves heating benzoic acid with urea, which can be catalyzed by boric acid.[5]
-
From Benzonitrile (B105546): The hydrolysis of benzonitrile is another route to synthesize this compound.[2][4]
Q2: What are the most common byproducts in this compound synthesis and how are they formed?
The formation of byproducts is a frequent challenge. The most common ones include:
-
Benzoic Acid: This can form from the hydrolysis of unreacted benzoyl chloride in the presence of moisture or through the hydrolysis of the this compound product itself, especially under harsh reaction or workup conditions.[1][2]
-
Ammonium (B1175870) Chloride: When ammonia is the amine source, it can react with acidic byproducts like hydrochloric acid (generated from benzoyl chloride) to form ammonium chloride.[2]
-
N-Benzoylthis compound: This diacylated byproduct can form if the reaction conditions, such as temperature and stoichiometry, are not carefully controlled, particularly when a strong base is used or there is an excess of benzoyl chloride.[2]
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of residual benzoyl chloride, benzoic acid, or the starting amine in the final product mixture.[2]
Q3: How can I purify my crude this compound product?
Recrystallization is a common and effective method for purifying crude this compound.[1][2] Hot water is often a suitable solvent. The general procedure involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form pure crystals, which can then be collected by filtration.[2] Other potential solvents for recrystallization include ethanol, acetone, and acetonitrile.[6] For more complex mixtures, flash chromatography or sublimation can be employed.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound synthesis and provides potential solutions.
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield | 1. Hydrolysis of Benzoyl Chloride: Reaction with moisture to form benzoic acid.[1] 2. Incomplete Reaction: Insufficient reaction time, incorrect temperature, or poor mixing.[1] 3. Side Reactions: Formation of byproducts like benzoic acid or N-benzoylthis compound.[1] 4. Loss During Workup: Product loss during extraction, filtration, or recrystallization.[1] | 1. Use anhydrous solvents and reagents and protect the reaction from atmospheric moisture.[1] 2. Optimize reaction time and temperature. Ensure vigorous stirring, especially in heterogeneous mixtures.[1] 3. Carefully control stoichiometry and reaction temperature.[2] 4. Ensure complete precipitation before filtration (e.g., by cooling in an ice bath). Minimize the amount of solvent used for washing.[2] |
| Product is acidic and has a low/broad melting point | Contamination with Benzoic Acid: This is a very common byproduct.[1] | Confirmation: Check the melting point (pure this compound melts at 127-130 °C).[1] A lower and broader range suggests impurity. Benzoic acid is soluble in aqueous sodium bicarbonate, while this compound is not.[1] Solution: Wash the crude product with a dilute base like sodium bicarbonate solution to convert benzoic acid into water-soluble sodium benzoate, which can be removed in the aqueous layer during workup.[1][2] |
| Oily product instead of a solid precipitate | Significant Impurities: The presence of various byproducts can prevent crystallization. | Attempt to purify a small sample by recrystallization to see if a solid can be obtained.[2] Analyze the oily product using techniques like NMR or mass spectrometry to identify the major components and guide further purification strategies.[2] |
| Formation of a high-melting, insoluble white solid | N,N-dibenzoylamine (Diacylated Product): Over-acylation of the initially formed this compound due to a high concentration of benzoyl chloride relative to the amine.[1] | Confirmation: Characterize the byproduct by determining its melting point and comparing it to literature values. Solution: Use a milder base and carefully control the reaction temperature.[2] Avoid using a large excess of benzoyl chloride.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Benzoyl Chloride and Ammonia
This protocol is based on the Schotten-Baumann reaction conditions.[1][2]
-
In a conical flask, prepare a dilute solution of aqueous ammonia.
-
Cool the flask in an ice bath to maintain a low temperature.[1]
-
Slowly add benzoyl chloride in small portions to the cold ammonia solution with continuous and vigorous shaking. The reaction is exothermic, so temperature control is crucial to minimize side reactions.[1][6]
-
After the addition is complete, continue to shake the mixture for an additional 15 minutes.[1]
-
A white precipitate of crude this compound will form.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove soluble byproducts like ammonium chloride.[1][2]
-
Recrystallize the crude product from hot water to obtain pure this compound crystals.[1]
Protocol 2: Purification of this compound Contaminated with Benzoic Acid
-
Dissolve the impure this compound in a suitable organic solvent, such as dichloromethane.[1]
-
Transfer the solution to a separatory funnel.
-
Add a saturated solution of sodium bicarbonate and shake the funnel well. This will convert the benzoic acid into water-soluble sodium benzoate.[1]
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the washing with the sodium bicarbonate solution.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).
-
Filter to remove the drying agent and evaporate the solvent to yield the purified this compound.[1]
Visualizing Reaction Pathways and Workflows
Caption: Byproduct formation pathways in this compound synthesis.
Caption: Troubleshooting workflow for this compound purification.
References
How to resolve difficulties in the crystallization of Benzamide products?
Welcome to the technical support center for benzamide and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization process.
Troubleshooting Guides
This section offers systematic approaches to diagnose and resolve common crystallization problems.
Guide 1: General Troubleshooting Workflow
If your this compound product fails to crystallize as expected, follow this workflow to identify and address the root cause.
Technical Support Center: Stability and Degradation of Benzamide Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and preventing the degradation of benzamide compounds during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound compounds?
A1: The stability of this compound compounds is primarily influenced by five key factors:
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[1]
-
pH: Benzamides are susceptible to both acid and base-catalyzed hydrolysis. The rate of hydrolysis is often lowest in the neutral pH range.[2][3]
-
Light: Exposure to UV and visible light can lead to photodegradation, which involves the breaking of chemical bonds.[1]
-
Humidity: Moisture can facilitate hydrolytic degradation, especially in solid-state samples.[1]
-
Oxygen and Oxidizing Agents: The presence of oxygen or other oxidizing agents can lead to oxidative degradation of the this compound molecule.[1][4]
Q2: What are the common degradation pathways for benzamides?
A2: The most prevalent degradation pathways for this compound compounds are:
-
Hydrolysis: This is a common degradation pathway for amides, though they are generally more resistant to it than esters.[4][5] It can occur under acidic or basic conditions, leading to the cleavage of the amide bond to form a carboxylic acid and an amine.[4]
-
Oxidation: This can be initiated by atmospheric oxygen, peroxide impurities, or other oxidizing agents.[4][6] For some secondary amides derived from p-aminophenol, a base-mediated oxidative pathway has been identified.[4][6]
-
Photodegradation: Exposure to light, particularly UV radiation, can cause the molecule to degrade.[1] The specific degradation products will depend on the structure of the this compound and the wavelength of light.
Q3: How can I monitor the degradation of my this compound compound?
A3: The most common and effective analytical technique for monitoring this compound degradation is High-Performance Liquid Chromatography (HPLC), particularly using a stability-indicating method.[1][7][8] A stability-indicating HPLC method is one that can separate the parent this compound from all its degradation products, allowing for accurate quantification of each.[1][8] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be used for the identification and quantification of degradation products.
Q4: What is a forced degradation study and why is it important?
A4: A forced degradation or stress study involves intentionally exposing the this compound compound to harsh conditions (acid, base, heat, light, oxidation) to accelerate its degradation.[9][10][11] These studies are crucial for:
-
Developing and validating a stability-indicating analytical method.[10][11]
-
Gaining insight into the intrinsic stability of the molecule.[11]
Q5: Are there any strategies to improve the stability of this compound compounds in my formulations?
A5: Yes, several strategies can be employed:
-
pH Control: Using buffers to maintain the pH of solutions in a range where the this compound is most stable (often near neutral) can significantly reduce hydrolysis.
-
Protection from Light: Storing samples in amber vials or in the dark can prevent photodegradation.[5]
-
Temperature Control: Storing compounds at recommended low temperatures can slow down degradation rates.[1]
-
Inert Atmosphere: For oxygen-sensitive compounds, purging solutions with an inert gas like nitrogen or argon and storing them in sealed containers can prevent oxidation.[5]
-
Use of Antioxidants: In some formulations, the addition of antioxidants can mitigate oxidative degradation.[5]
-
Structural Modification: In the drug design phase, bioisosteric replacement of the amide bond with more stable functional groups can be considered to improve metabolic stability.[12]
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Cause | Solution |
| Unexpected Peaks in Chromatogram | Degradation of the this compound compound. | Correlate the appearance of new peaks with the stress conditions applied (e.g., heat, pH). Use a photodiode array (PDA) detector to check the spectral properties of the unknown peak to see if they are consistent with a this compound-related substance. |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample overload. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Use a guard column to protect the analytical column. If the column is old, try flushing it or replacing it.[13] 3. Reduce the sample concentration or injection volume.[13] |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. | 1. Ensure the mobile phase is well-mixed and degassed.[13] 2. Use a column oven to maintain a constant temperature.[12] 3. Ensure the column is adequately equilibrated with the mobile phase before each injection, especially in gradient elution.[12] |
| Noisy or Drifting Baseline | 1. Contaminated mobile phase or HPLC system. 2. Air bubbles in the detector. 3. Detector lamp issue. | 1. Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Flush the system. 2. Degas the mobile phase.[13] 3. Check the detector lamp's energy and replace it if necessary. |
| High Backpressure | 1. Blockage in the HPLC system (e.g., tubing, inline filter, column frit). 2. Precipitated buffer in the mobile phase. | 1. Systematically disconnect components to locate the blockage. Replace the inline filter or column frit if necessary.[14] 2. Ensure the buffer is fully dissolved in the mobile phase. Flush the system with a high-aqueous wash.[14] |
Experimental Stability Issues
| Problem | Potential Cause | Solution |
| Rapid Degradation in Solution | The pH of the solution is highly acidic or basic, or the temperature is too high. | Prepare solutions in a neutral buffer (pH ~7) if compatible with your experiment. Store stock solutions at low temperatures (e.g., 4°C) and prepare fresh working solutions. |
| Insolubility in Stress Media | The this compound compound has low solubility in the aqueous acidic, basic, or oxidative media used for forced degradation. | A co-solvent (e.g., methanol (B129727), acetonitrile) can be used to dissolve the compound before adding it to the stress medium. Ensure the co-solvent does not interfere with the degradation process or analysis. |
| No Degradation Observed in Forced Degradation Study | The stress conditions are not harsh enough. | Increase the concentration of the acid/base/oxidizing agent, raise the temperature, or extend the exposure time. For example, if no degradation is seen in 0.1 N HCl, try 1 N HCl.[11] |
| Too Much Degradation (>20%) | The stress conditions are too harsh. | Reduce the stressor concentration, temperature, or exposure time. The goal of a forced degradation study is typically to achieve 5-20% degradation.[10] |
Quantitative Data on this compound Degradation
The following tables summarize quantitative data from stability studies on specific this compound-containing compounds. These serve as examples of how to present stability data.
Table 1: Hydrolytic Degradation of Tropicamide [15]
| Stress Condition | Temperature | Time | % Degradation |
| 0.1 M HCl | 70°C | 30 min | ~10% |
| 1 M NaOH | 70°C | 30 min | >20% |
Table 2: Thermal and Humidity Degradation of Indapamide (B195227) [16]
| Compound | Stress Condition | Time | % Degradation |
| Indapamide (alone) | 70°C / 80% RH | 2 months | 1.05% |
| Indapamide (in mixture with dihydralazine) | 70°C / 80% RH | 2 months | 14.96% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on a this compound drug substance.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the this compound compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
2. Acid Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of 0.1 N to 1 N hydrochloric acid (HCl).
-
Heat the solution at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes to a few hours).[11]
-
At various time points, withdraw an aliquot, neutralize it with an equivalent amount of NaOH, and dilute with the mobile phase for HPLC analysis.
3. Base Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of 0.1 N to 1 N sodium hydroxide (B78521) (NaOH).
-
Maintain the solution at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified duration.[11][17]
-
At various time points, withdraw an aliquot, neutralize it with an equivalent amount of HCl, and dilute with the mobile phase for HPLC analysis.
4. Oxidative Degradation:
-
To a suitable volume of the stock solution, add an equal volume of a solution of an oxidizing agent (e.g., 3% hydrogen peroxide, H₂O₂).
-
Keep the solution at room temperature for a defined period (e.g., up to 48 hours).[17]
-
Withdraw aliquots at different time points and dilute with the mobile phase for HPLC analysis.
5. Thermal Degradation (Solid State):
-
Place a known amount of the solid this compound compound in an oven maintained at a high temperature (e.g., 60°C or 105°C) for a specific duration (e.g., 6 to 48 hours).[9][17]
-
After the exposure, dissolve a known weight of the sample in a suitable solvent and dilute to the required concentration for HPLC analysis.
6. Photodegradation:
-
Expose a solution of the this compound compound or the solid powder to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
A typical exposure might be an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the sample by HPLC and compare it to a control sample kept in the dark.
Analysis:
-
Analyze all stressed samples using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a general approach to developing a stability-indicating HPLC method for a this compound compound.
1. Instrumentation:
-
A High-Performance Liquid Chromatography system equipped with a PDA detector and an autosampler.
2. Chromatographic Conditions (Initial):
-
Column: A C18 reversed-phase column is a common starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid or orthophosphoric acid in water.
-
B: Acetonitrile or Methanol.
-
-
Gradient Elution: Start with a broad gradient (e.g., 5% to 95% B over 20-30 minutes) to elute all potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Use the PDA detector to monitor across a range of wavelengths and select the λmax of the parent this compound compound.
-
Column Temperature: Ambient or controlled at a slightly elevated temperature (e.g., 30-40°C) for better reproducibility.
-
Injection Volume: 10-20 µL.
3. Method Optimization:
-
Inject the unstressed and stressed samples from the forced degradation study.
-
Optimize the gradient profile (slope and duration) and mobile phase composition (e.g., pH, organic solvent) to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.
-
The final method should be able to separate all degradation products from each other and from the main compound.
4. Method Validation:
-
Validate the optimized method according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Visualizations
Caption: Workflow for a forced degradation study of a this compound compound.
Caption: A logical troubleshooting guide for common HPLC peak shape problems.
Caption: A simplified diagram of Phase I and II metabolic pathways for a this compound drug.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sgs.com [sgs.com]
- 6. researchgate.net [researchgate.net]
- 7. saudijournals.com [saudijournals.com]
- 8. ijsdr.org [ijsdr.org]
- 9. benchchem.com [benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. ijrpp.com [ijrpp.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. realab.ua [realab.ua]
- 15. researchgate.net [researchgate.net]
- 16. Chemical stability and interactions in a new antihypertensive mixture containing indapamide and dihydralazine using FT-IR, HPLC and LC-MS methods - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06707D [pubs.rsc.org]
- 17. SOP for Forced Degradation Study [m-pharmainfo.com]
Technical Support Center: Optimizing Benzamide Synthesis via the Schotten-Baumann Reaction
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of benzamide using the Schotten-Baumann reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | 1. Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly sensitive to moisture and can hydrolyze to benzoic acid, reducing the amount available for the reaction.[1] 2. Protonation of Amine: The hydrochloric acid (HCl) byproduct can protonate the amine nucleophile, rendering it unreactive.[2] 3. Incomplete Reaction: Insufficient reaction time, low temperature, or poor mixing can lead to an incomplete reaction.[1] 4. Inadequate Base: An insufficient amount of base will not effectively neutralize the HCl byproduct. | 1. Ensure all glassware is oven-dried and the reaction is conducted under anhydrous conditions, potentially using a drying tube or an inert atmosphere (e.g., nitrogen).[1] 2. Use Schotten-Baumann conditions, which employ a base (like aqueous NaOH) to neutralize the HCl as it forms.[2] 3. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or gently heating the mixture if the reaction is sluggish. Vigorous stirring is crucial, especially in a biphasic system, to ensure proper mixing of reactants.[3] 4. Use at least one equivalent of a base like NaOH or pyridine. For amine bases like triethylamine (B128534), at least two equivalents of the amine may be needed (one as the nucleophile and one as the acid scavenger). |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Significant amounts of impurities, such as benzoic acid or unreacted starting materials, can lower the melting point and prevent crystallization. 2. Incorrect Recrystallization Solvent: The chosen solvent may not be appropriate for inducing crystallization of this compound. | 1. Purify the crude product. An aqueous wash with a mild base (e.g., sodium bicarbonate solution) can remove acidic impurities like benzoic acid.[1] 2. Attempt recrystallization from a different solvent system. Hot water is a common and effective solvent for recrystallizing this compound.[4] Ethanol (B145695) or an ethanol-water mixture can also be effective.[5] |
| Formation of a White Precipitate that is Not the Product | 1. Formation of Benzoic Acid: Hydrolysis of benzoyl chloride will produce benzoic acid, which may precipitate, especially upon cooling.[1] 2. Formation of N,N-dibenzoylamine: Over-acylation of the newly formed this compound can occur, particularly with a high concentration of benzoyl chloride, leading to a diacylated byproduct.[6] | 1. Test the precipitate's solubility. Benzoic acid is soluble in a sodium bicarbonate solution, while this compound is not.[1] If benzoic acid is present, it can be removed by washing the crude product with a basic solution during workup. 2. Use a stoichiometric amount or only a slight excess of benzoyl chloride. Slow, dropwise addition of the benzoyl chloride can also help minimize this side reaction. |
| Reaction is Violently Exothermic | 1. Rapid Addition of Reagents: The reaction between benzoyl chloride and amines is highly exothermic.[7] | 1. Add the benzoyl chloride slowly and dropwise to the reaction mixture. 2. Use an ice bath to cool the reaction vessel and maintain a low temperature, especially during the addition of the acylating agent.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Schotten-Baumann reaction for this compound synthesis?
A1: The Schotten-Baumann reaction is a method for synthesizing amides from an amine and an acid chloride.[8] For this compound synthesis, it typically involves the reaction of an amine (like ammonia (B1221849) or aniline) with benzoyl chloride in the presence of a base.[9] The reaction is often carried out in a two-phase system, with an organic solvent for the reactants and an aqueous phase for the base.[10]
Q2: What is the crucial role of the base in this reaction?
A2: The base serves two primary functions in the Schotten-Baumann reaction. Firstly, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct.[2] This prevents the protonation of the amine, which would render it non-nucleophilic and halt the reaction. Secondly, by neutralizing the acid, the base drives the reaction equilibrium towards the formation of the amide product.[7]
Q3: Which bases are commonly used, and how do they compare?
Q4: How can I purify the crude this compound product?
A4: The most common method for purifying this compound is recrystallization.[4] Hot water is a frequently used and effective solvent for this purpose.[4] The general procedure involves dissolving the crude product in a minimal amount of boiling solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly to form crystals.[9] Washing the crude product with a dilute basic solution, such as sodium bicarbonate, before recrystallization can effectively remove acidic impurities like benzoic acid.[1]
Q5: What are the main side reactions to be aware of?
A5: The primary side reaction is the hydrolysis of benzoyl chloride to benzoic acid, which is promoted by the presence of water.[1] Another potential side reaction is the formation of N,N-dibenzoylamine through the over-acylation of the this compound product, especially if an excess of benzoyl chloride is used.[6]
Quantitative Data on Reaction Parameters
The following tables provide a summary of reaction conditions from various protocols. It is important to note that these are not from a single comparative study, and yields can vary based on the specific substrates and reaction scale.
Table 1: Examples of Schotten-Baumann Reaction Conditions for Amide Synthesis
| Amine | Acyl Chloride | Base | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Aniline (1.0 eq.) | 4-Aminobenzoyl chloride HCl (1.0 eq.) | 10% aq. NaOH (2.0-3.0 eq.) | Dichloromethane (B109758) / Water | 0-5, then RT | 2-4 | 70-95 | [5] |
| 4-Aminothis compound (1.0 eq.) | Benzoyl chloride (1.1 eq.) | Triethylamine (1.2 eq.) | Anhydrous THF or Dichloromethane | 0, then RT | 6-12 | Not Specified | [3] |
| Ammonia (conc. aq.) | Benzoyl chloride | None specified (excess ammonia acts as base) | Water | Cooled in ice bath | ~0.25 | Not Specified | [4] |
Table 2: Effect of Recrystallization Solvent on this compound Recovery
The choice of solvent for recrystallization is critical for maximizing yield and purity. While specific quantitative data for this compound recovery in different solvents is not available in the cited literature, the general principle is to choose a solvent in which the compound is highly soluble when hot and poorly soluble when cold.[9] For this compound, hot water is a commonly cited and effective recrystallization solvent.[4] The expected recovery will depend on the initial purity of the crude product and the precise volumes of solvent used. One source suggests a typical yield for the hot water recrystallization of a related compound, benzoic acid, is around 65% under ideal conditions.[11]
Experimental Protocols
Protocol 1: Synthesis of this compound from Benzoyl Chloride and Aqueous Ammonia
This protocol is a classic and straightforward method for preparing this compound.
-
Materials:
-
Concentrated aqueous ammonia
-
Benzoyl chloride
-
Ice bath
-
Conical flask
-
Filtration apparatus
-
Deionized water
-
-
Procedure:
-
In a conical flask, place 5 mL of concentrated ammonia solution and 5 mL of water.[4]
-
Cool the flask in an ice bath.
-
Slowly add 2 mL of benzoyl chloride in small portions while vigorously shaking the flask.[4] The reaction is exothermic, so maintain cooling.[7]
-
After the addition is complete, continue to shake the mixture for approximately 15 minutes.[4]
-
A white precipitate of crude this compound will form.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove soluble byproducts like ammonium (B1175870) chloride.[4]
-
Purify the crude this compound by recrystallization from hot water.[4]
-
Dry the purified crystals and determine the yield.
-
Protocol 2: Synthesis of N-Aryl-Benzamide using a Biphasic System
This protocol is a general method for the synthesis of N-substituted benzamides.
-
Materials:
-
Aromatic amine (e.g., aniline)
-
Benzoyl chloride
-
10% Aqueous sodium hydroxide (B78521)
-
Dichloromethane
-
Standard workup and purification reagents (HCl, NaHCO₃, brine, anhydrous Na₂SO₄)
-
Ethanol (for recrystallization)
-
-
Procedure:
-
Dissolve the aromatic amine (1.0 eq.) in dichloromethane in an Erlenmeyer flask.[5]
-
Place the flask in an ice bath and begin stirring.
-
Slowly add the 10% aqueous sodium hydroxide solution (2.0-3.0 eq.).[5]
-
In a separate vessel, dissolve benzoyl chloride (1.0 eq.) in dichloromethane.[5]
-
Add the benzoyl chloride solution dropwise to the stirred biphasic mixture over 30 minutes, maintaining the temperature between 0 and 5 °C.[5]
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[5]
-
Perform an aqueous workup: separate the organic layer, wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Recrystallize the crude product from hot ethanol to obtain the pure N-aryl-benzamide.[5]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. globalconference.info [globalconference.info]
- 8. en.wikipedia.org [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. reddit.com [reddit.com]
Troubleshooting unexpected side reactions in multi-step Benzamide synthesis.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected side reactions encountered during the multi-step synthesis of benzamide. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound, and what are their common pitfalls?
A1: The two most common laboratory methods for synthesizing this compound are the reaction of benzoyl chloride with ammonia (B1221849) and the conversion of benzoic acid to this compound.
-
From Benzoyl Chloride and Ammonia: This is a rapid and often high-yielding reaction. The primary challenge is the hydrolysis of the starting material, benzoyl chloride, to benzoic acid in the presence of water. Another potential issue is the formation of the byproduct N,N-dibenzoylamine if the reaction conditions are not carefully controlled.[1]
-
From Benzoic Acid: This method typically involves a two-step process where benzoic acid is first converted to a more reactive intermediate, such as benzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂).[2] The resulting benzoyl chloride is then reacted with ammonia.[2] Side reactions can occur during the chlorination step, and incomplete conversion of benzoic acid can lead to its presence as an impurity in the final product.
Q2: My this compound synthesis has a low yield. What are the likely causes?
A2: Low yields in this compound synthesis can stem from several factors:
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride readily reacts with moisture to form benzoic acid, which is a common byproduct that reduces the yield of this compound. It is crucial to use anhydrous solvents and reagents to minimize this side reaction.[1]
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or poor mixing.
-
Side Reactions: The formation of byproducts such as benzoic acid or N,N-dibenzoylamine consumes the starting materials and lowers the yield of the desired product.[1]
-
Losses During Workup and Purification: Product can be lost during extraction, filtration, and recrystallization steps. Using excessive solvent during recrystallization, for example, can lead to a significant portion of the product remaining in the mother liquor.[1]
Q3: How can I minimize the formation of the N,N-dibenzoylamine byproduct?
A3: The formation of N,N-dibenzoylamine occurs when the initially formed this compound is acylated by another molecule of benzoyl chloride. To minimize this side reaction:
-
Control Stoichiometry: Avoid using a large excess of benzoyl chloride. A slight excess of the amine is often recommended to ensure the complete consumption of the benzoyl chloride.
-
Slow Addition of Reagents: Adding the benzoyl chloride slowly to the amine solution helps to maintain a low concentration of the acylating agent, which disfavors the second acylation of this compound.
-
Temperature Control: Running the reaction at a lower temperature can help to reduce the rate of this and other potential side reactions.[1]
Troubleshooting Guides
Issue 1: Presence of an Acidic Impurity in the Final Product
-
Symptom: The melting point of the isolated this compound is broad and lower than the literature value (127-130 °C). The product may also show a broad O-H stretch in its IR spectrum.
-
Likely Cause: Contamination with unreacted benzoic acid. This is a common byproduct, especially when starting from benzoyl chloride that has been exposed to moisture or in syntheses from benzoic acid that have not gone to completion.[1]
-
Troubleshooting Steps:
-
Confirmation: Perform a solubility test. Benzoic acid is soluble in an aqueous sodium bicarbonate solution, while this compound is not. Shaking a sample of the product in a sodium bicarbonate solution will cause the benzoic acid to dissolve.[1]
-
Purification: Dissolve the crude product in an organic solvent like dichloromethane. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate. The benzoic acid will react to form sodium benzoate, which is soluble in the aqueous layer. Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to yield purified this compound.[1]
-
Issue 2: Formation of a High-Melting, Insoluble White Solid
-
Symptom: An unexpected, high-melting-point, and poorly soluble white solid is isolated alongside or instead of this compound.
-
Likely Cause: Formation of N,N-dibenzoylamine. This byproduct is more likely to form when there is a high local concentration of benzoyl chloride relative to the amine.
-
Troubleshooting Steps:
-
Characterization: Obtain a melting point of the byproduct and compare it to the literature value for N,N-dibenzoylamine. Spectroscopic methods such as NMR, IR, and Mass Spectrometry can also be used for identification.
-
Prevention:
-
Stoichiometry Control: Use a molar excess of the amine relative to the benzoyl chloride.
-
Slow Addition: Add the benzoyl chloride dropwise and with vigorous stirring to the amine solution to avoid localized high concentrations of the acylating agent.
-
Lower Reaction Temperature: Conduct the reaction at a reduced temperature to decrease the rate of the side reaction.[1]
-
-
Data Presentation
The following tables summarize the impact of reaction conditions on the yield and purity of this compound.
Table 1: Effect of Reaction Time on Yield and Purity of a this compound Derivative
| Reaction Time (minutes) | Crude Yield (%) | Product Purity (%) |
| 2 | 75.8 | 92.3 |
| 5 | 81.2 | 89.1 |
| 10 | 85.2 | 86.5 |
| 15 | 88.1 | 84.7 |
Note: Data is for the synthesis of 2-amino-N-benzylthis compound and is illustrative of the general trend that longer reaction times can increase yield but may decrease purity due to the formation of byproducts.[3][4]
Table 2: Typical Yields for Different this compound Synthesis Methods
| Synthesis Method | Key Reagents | Typical Yield (%) |
| Schotten-Baumann Reaction | Benzoyl Chloride, Ammonia, NaOH(aq) | ~70-95% |
| From Benzoic Acid | Benzoic Acid, Thionyl Chloride, Ammonia | ~60-85% |
Note: Yields can vary significantly based on specific reaction conditions and purification methods.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound from Benzoyl Chloride and Ammonia
-
In a conical flask, prepare a dilute solution of aqueous ammonia.
-
Cool the flask in an ice bath to control the exothermic reaction.
-
Slowly add benzoyl chloride to the cold ammonia solution in small portions with continuous and vigorous shaking.
-
After the addition is complete, continue to shake the mixture for an additional 15 minutes.
-
Collect the precipitated crude this compound by vacuum filtration.
-
Wash the solid with cold water to remove any ammonium (B1175870) chloride and unreacted ammonia.
-
Recrystallize the crude product from hot water to obtain pure this compound crystals.[1]
Protocol 2: Synthesis of this compound from Benzoic Acid and Thionyl Chloride
-
Step 1: Formation of Benzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser, place dry benzoic acid.
-
Under a fume hood, add an excess of thionyl chloride (SOCl₂).
-
Gently reflux the mixture until the evolution of HCl and SO₂ gases ceases.
-
Remove the excess thionyl chloride by distillation.
-
-
Step 2: Amidation
-
Carefully and slowly add the crude benzoyl chloride from Step 1 to a cooled, concentrated solution of aqueous ammonia with vigorous stirring.
-
Work up the product as described in Protocol 1 (steps 5-7).
-
Visualizations
References
Overcoming challenges in the work-up and isolation of polar Benzamide derivatives.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the work-up and isolation of polar benzamide derivatives.
Frequently Asked Questions (FAQs)
Q1: My polar this compound derivative is highly soluble in water. How can I efficiently extract it into an organic solvent?
A1: High water solubility is a common challenge with polar benzamides. To improve extraction efficiency, consider the following:
-
Salting Out: Saturate the aqueous layer with a salt like sodium chloride (NaCl) or ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄). This decreases the polarity of the aqueous phase, reducing the solubility of your compound and driving it into the organic layer.
-
Continuous Liquid-Liquid Extraction: For compounds with very high water solubility, a continuous liquid-liquid extraction apparatus can be highly effective.
-
Solvent Choice: Use a more polar organic solvent for extraction, such as ethyl acetate, dichloromethane (B109758) (DCM), or a mixture of chloroform (B151607) and isopropanol. Multiple extractions with smaller volumes of organic solvent are more effective than a single extraction with a large volume.[1]
-
pH Adjustment: If your this compound derivative has acidic or basic functional groups, adjusting the pH of the aqueous layer can suppress its ionization and increase its partition into the organic phase. For basic derivatives, increase the pH, and for acidic derivatives, decrease the pH.
Q2: My crude product is an oil and won't crystallize. How should I proceed with purification?
A2: An oily crude product can be due to residual solvents or impurities. First, try removing volatile impurities under high vacuum.[2] If the product remains an oil, column chromatography is a suitable purification method. Dissolve the oil in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) before loading it onto the column.[2] "Oiling out" during recrystallization can also occur if the compound's melting point is lower than the boiling point of the solvent.[3] In such cases, using a lower boiling point solvent or a co-solvent system might induce crystallization.[3][4]
Q3: What are the most common impurities in a this compound synthesis, and how can I remove them?
A3: Common impurities include unreacted starting materials (e.g., carboxylic acid and amine), coupling reagents, and byproducts.[3][5]
-
Unreacted Carboxylic Acid: Can often be removed by washing the organic layer with a mild aqueous base like sodium bicarbonate solution.
-
Unreacted Amine: Can be removed by washing with a dilute aqueous acid like 1M HCl.
-
Coupling Reagent Byproducts: Byproducts from reagents like DCC (dicyclohexylurea) are often insoluble in common organic solvents and can be removed by filtration.[5] Water-soluble byproducts from reagents like EDC can be removed by aqueous extraction.[5]
Q4: Is recrystallization a viable alternative to chromatography for purifying polar benzamides?
A4: Yes, recrystallization can be a very effective purification method if a suitable solvent or solvent system is found.[2] The key is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[6][7] For polar benzamides, polar protic solvents like ethanol, methanol (B129727), or acetone, or a mixture of solvents (e.g., ethanol/water), are good starting points.[6][8][9]
Troubleshooting Guides
Column Chromatography
Issue 1: The compound does not move from the baseline on the TLC plate, even with highly polar solvents.
-
Cause: The compound is too polar for the stationary phase (silica gel).
-
Troubleshooting Steps:
-
Modify the Mobile Phase: Add a small amount of a very polar solvent like methanol or a few drops of acetic acid or triethylamine (B128534) to the eluent to help displace the compound. A common aggressive solvent system is 1-10% ammonium hydroxide (B78521) in methanol mixed with dichloromethane.[10]
-
Change the Stationary Phase: Consider using a more polar stationary phase like alumina (B75360) or a less polar one like reverse-phase silica (B1680970) (C18).[3][10]
-
Check for Compound Degradation: The compound might be degrading on the acidic silica gel.[2] A stability test on a TLC plate can confirm this. If degradation occurs, consider using deactivated silica gel or an alternative stationary phase.[2]
-
Issue 2: Poor separation between the product and impurities.
-
Cause: The chosen solvent system does not provide sufficient resolution.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Systematically test a range of solvent systems with varying polarities using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your product for optimal separation.[2]
-
Use Gradient Elution: Start with a less polar solvent and gradually increase the polarity of the mobile phase.[3]
-
Reduce Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.[3]
-
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
-
Cause: The solute's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.[3]
-
Troubleshooting Steps:
Issue 2: No crystals form upon cooling.
-
Cause: The solution is not saturated.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[6]
-
Concentrate the Solution: Evaporate some of the solvent to increase the concentration and then try cooling again.[3]
-
Add an Anti-Solvent: If using a single solvent, you can add a "poor" solvent (in which the compound is less soluble) dropwise until the solution becomes slightly cloudy, then heat to clarify and cool slowly.[3]
-
Data Presentation
Table 1: Common Solvents for Chromatography of Polar Benzamides
| Solvent System (v/v) | Typical Application |
| Hexane/Ethyl Acetate | Good starting point for moderately polar benzamides.[2] |
| Dichloromethane/Methanol | For more polar benzamides. |
| Ethyl Acetate/Methanol | Can be effective for highly polar compounds. |
| Chloroform/Isopropanol | Alternative for challenging separations. |
Table 2: Common Solvents for Recrystallization of Polar Benzamides
| Solvent | Properties |
| Water | Good for highly polar, salt-like benzamides.[7] |
| Ethanol | A versatile polar protic solvent.[6][8] |
| Methanol | More polar than ethanol, good dissolving power.[8] |
| Acetone | A polar aprotic solvent.[8][9] |
| Ethanol/Water | A co-solvent system that can be fine-tuned for optimal crystallization.[6] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring uniform packing. Add a thin layer of sand on top.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent and carefully load it onto the top of the column.[2]
-
Elution: Begin eluting with the mobile phase, collecting fractions. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.[2]
Protocol 2: General Procedure for Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound derivative in the minimum amount of a suitable hot (near boiling) solvent.[6][11]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[12]
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Then, place the flask in an ice bath to maximize crystal yield.[3]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[11]
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.[3]
Visualizations
Caption: General experimental workflow for the work-up and isolation of this compound derivatives.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rubingroup.org [rubingroup.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Purification [chem.rochester.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Microwave-Assisted Benzamide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the microwave-assisted synthesis of benzamides. Our goal is to help you achieve faster reaction times and higher yields.
Troubleshooting Guide
This section addresses common issues encountered during the microwave-assisted synthesis of benzamides and offers targeted solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Insufficiently Optimized Reaction Conditions: Temperature, time, or microwave power may not be ideal for the specific substrates.[1] - Poor Microwave Absorption: The chosen solvent or reactants may have a low dielectric constant, leading to inefficient heating.[1] - Decomposition of Reactants or Products: Excessive temperature or prolonged reaction times can cause degradation of starting materials or the desired product.[1] - Catalyst Inactivity: The selected catalyst may be ineffective or may have degraded.[1] | - Systematic Optimization: Methodically vary one parameter at a time (e.g., temperature in 20°C increments, reaction time, microwave power) to identify optimal conditions.[1] - Solvent Selection: Opt for a solvent with a higher dielectric constant, such as DMF or ethanol, to improve microwave absorption. For reactions requiring non-polar solvents, consider adding a polar co-solvent or an ionic liquid.[1] - Employ a Catalyst: Use a suitable catalyst, like ceric ammonium (B1175870) nitrate (B79036) (CAN), to facilitate the reaction at lower temperatures and shorter times.[1][2] - Monitor Reaction Progress: Utilize techniques like TLC to track the reaction's progress and prevent over-exposure to microwave irradiation.[1] |
| Formation of Side Products/Impurities | - Overheating: Localized superheating within the reaction mixture can trigger undesired side reactions. - Presence of Water: Moisture can lead to the hydrolysis of starting materials or the final product, especially at elevated temperatures. - Air Sensitivity: Certain reactants or intermediates may be sensitive to air. | - Ensure Proper Stirring: Employ a magnetic stir bar to guarantee even temperature distribution and prevent localized overheating.[1] - Use Dry Solvents and Reagents: Ensure all materials are anhydrous, particularly for moisture-sensitive reactions.[1] - Inert Atmosphere: If working with air-sensitive reagents, conduct the reaction under an inert atmosphere like nitrogen or argon.[1] |
| Charring or Darkening of the Reaction Mixture | - Decomposition: The starting materials or products are degrading at the set temperature. - "Hot Spots": Uneven heating within the reaction vessel is occurring.[3] | - Lower the Reaction Temperature: Decrease the target temperature and consider extending the reaction time.[1] - Improve Stirring: Ensure efficient and continuous stirring to distribute heat evenly.[1] - Use a Pulsed Heating Mode: If your microwave reactor has this feature, use a pulsed heating mode to avoid sustained high temperatures.[1] |
| Slow Reaction Rate | - Steric Hindrance: Bulky substituents on the benzoic acid or amine can impede the reaction. - Insufficient Microwave Power: The power setting may be too low to reach and maintain the target temperature. | - Increase Equivalents of One Reactant: Using a slight excess of one reactant can shift the equilibrium towards the product.[1] - Increase Microwave Power: A higher power setting will help the reaction mixture reach the target temperature more rapidly.[1] - Increase Reaction Time or Temperature: For sterically hindered substrates, more forcing conditions may be necessary.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using microwave irradiation for benzamide synthesis over conventional heating?
Microwave-assisted organic synthesis (MAOS) offers several key benefits, including a dramatic reduction in reaction times—often from hours to minutes.[4][5] This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform heating.[6] Consequently, this can lead to higher product yields, enhanced product purity with fewer byproducts, and improved energy efficiency as only the reaction mixture is heated, not the vessel itself.[7]
Q2: How do I choose an appropriate solvent for my microwave-assisted this compound synthesis?
The choice of solvent is critical for effective microwave heating. Polar solvents with high dielectric constants, such as DMF, ethanol, and acetonitrile, are excellent microwave absorbers and heat up quickly.[1] Non-polar solvents like toluene (B28343) and hexane (B92381) are poor absorbers. If a non-polar solvent is necessary for the reaction chemistry, consider adding a polar co-solvent or an ionic liquid to enhance heating efficiency. Solvent-free (neat) reactions are also a viable green chemistry approach if the reactants themselves can absorb microwave energy.[1][5]
Q3: What is a good starting point for optimizing microwave parameters (power, temperature, and time)?
A sensible starting point is to set the temperature 10-20°C above the boiling point of the solvent used in a conventional method, or at a temperature known to provide a reasonable reaction rate under conventional heating.[1] Begin with a moderate microwave power (e.g., 100-150 W) and a reaction time of 5-10 minutes.[1] Monitor the reaction's progress and adjust these parameters as needed. For solvent-free reactions, a lower initial power setting (e.g., 50-100 W) is recommended to prevent rapid decomposition.[1]
Q4: What safety precautions should I take when performing microwave-assisted this compound synthesis?
Safety is paramount. Always use a dedicated laboratory microwave reactor equipped with built-in temperature and pressure sensors. Never use a domestic microwave oven. Be mindful of the potential for rapid pressure buildup, especially when using low-boiling-point solvents in sealed vessels. To mitigate this risk, do not fill the reaction vessel more than two-thirds full.[1] If working with reagents that could decompose exothermically or generate gas, exercise additional caution.
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis
| Amide Product | Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| N-Benzyl-4-methoxythis compound | Conventional | None | Toluene | 110 | 24 h | 85 |
| N-Benzyl-4-methoxythis compound | Microwave | None | None | 160-165 | 2 h | 95 |
| N-(4-Fluorobenzyl)this compound | Conventional | None | Toluene | 110 | 24 h | 70 |
| N-(4-Fluorobenzyl)this compound | Microwave | CAN (2 mol%) | None | 160-165 | 2 h | 85 |
| N-(p-tolyl)acetamide | Conventional | H2SO4 | Acetic Acid | Reflux | 2 h | 80 |
| N-(p-tolyl)acetamide | Microwave | H2SO4 | Acetic Acid | 120 | 5 min | 92 |
Data compiled from multiple sources for illustrative purposes.
Experimental Protocols
General Protocol for Microwave-Assisted this compound Synthesis from a Carboxylic Acid and an Amine
This protocol provides a general guideline. Specific parameters should be optimized for each unique reaction.
-
Reactant Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the carboxylic acid (1.0 mmol), the amine (1.2 mmol), and the chosen solvent (2-5 mL). If a catalyst is being used, add it at this stage (e.g., CAN, 2 mol%).[1]
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel inside the microwave reactor. Set the desired temperature, maximum pressure, and reaction time. A typical starting point is 120-150°C for 10-30 minutes with a maximum pressure of 250 psi.[1]
-
Cooling: Once the irradiation is complete, allow the vessel to cool to room temperature.
-
Work-up and Purification:
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).[1]
-
Wash the organic layer with an appropriate aqueous solution (e.g., NaHCO3 solution to remove unreacted acid, followed by brine).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
Visualizations
Caption: General workflow for microwave-assisted this compound synthesis.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Kinetic study of multiphase reactions under microwave irradiation: A mini-review [frontiersin.org]
- 4. Microwave Heating - Increasing Reaction Rate [cem.com]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. chemicaljournals.com [chemicaljournals.com]
Technical Support Center: Troubleshooting Poor Reproducibility in Benzamide Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor reproducibility in benzamide bioassay results.
Troubleshooting Guide
Issue 1: High Variability in IC50/EC50 Values Between Experiments
Question: My this compound compound shows significant variability in IC50/EC50 values across replicate plates and different experimental dates. What are the likely causes and how can I troubleshoot this?
Answer: Inconsistent IC50/EC50 values are a common challenge. The primary culprits are often related to the compound's physicochemical properties, assay conditions, or reagent consistency. Here is a step-by-step guide to identify and resolve the issue.
Potential Causes & Troubleshooting Steps:
-
Compound Solubility and Aggregation: Benzamides, particularly those with aromatic structures, can have poor aqueous solubility.[1][2] This can lead to inconsistent concentrations in your assay.
-
Action:
-
Visually inspect your compound stock and working solutions for any precipitation.
-
Incorporate a low concentration of a non-ionic surfactant like Tween-80 or Triton X-100 (e.g., 0.01% v/v) in your assay buffer to improve solubility.[1][2] However, always test the surfactant's effect on the assay itself in a control experiment.
-
Consider using a different solvent for your stock solution, although DMSO is the most common. Ensure the final DMSO concentration in your assay is consistent and low (typically <0.5%).
-
-
-
Reagent Variability: Lot-to-lot variation in critical reagents such as antibodies, enzymes, and serum can significantly impact assay performance.[3][4]
-
Action:
-
Qualify new lots of critical reagents by running them in parallel with the old lot to ensure comparable performance.
-
Maintain a detailed log of reagent lot numbers used in each experiment.
-
Aliquot reagents to minimize freeze-thaw cycles.
-
-
-
Cell Culture Conditions: The physiological state of your cells is crucial for reproducible results.
-
Action:
-
Maintain a consistent cell passage number for all experiments. High passage numbers can lead to genetic drift and altered cellular responses.[5]
-
Ensure consistent cell seeding density and confluency at the time of the experiment.
-
Regularly test for mycoplasma contamination, which can alter cellular metabolism and signaling.
-
-
-
Assay Protocol Execution: Minor variations in the experimental protocol can introduce significant variability.[6]
-
Action:
-
Create and strictly adhere to a detailed standard operating procedure (SOP).
-
Ensure consistent incubation times, temperatures, and plate washing procedures.
-
Pay close attention to pipetting techniques to minimize volume errors.
-
-
Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Results
Question: My this compound compound is potent in a biochemical (e.g., enzyme inhibition) assay but shows little to no activity in a cell-based assay. Why is this happening?
Answer: This is a frequent observation in drug discovery and often points to issues with the compound's ability to reach its target within a cellular context.
Potential Causes & Troubleshooting Steps:
-
Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
Action:
-
Assess the compound's physicochemical properties (e.g., LogP, polar surface area) to predict its permeability.
-
If permeability is a suspected issue, consider designing or selecting analogs with improved cell penetration properties.
-
-
-
Compound Stability: The this compound may be unstable in the complex environment of cell culture media, degrading before it can exert its effect.[1]
-
Action:
-
Assess the stability of your compound in cell culture media over the time course of your experiment using methods like HPLC or LC-MS.
-
-
-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Action:
-
Test for efflux by co-incubating your compound with known efflux pump inhibitors. An increase in potency in the presence of an inhibitor would suggest that your compound is an efflux substrate.
-
-
Frequently Asked Questions (FAQs)
Q1: My this compound compound seems to interfere with my fluorescence-based assay readout. How can I confirm and correct for this?
A1: Assay interference is a known problem, especially with fluorescent readouts.[1] To check for this, run control experiments with your this compound compound in the assay medium without the biological target (e.g., cells or enzyme). Any signal detected in these wells can be attributed to the compound's intrinsic fluorescence or quenching properties. This background signal should be subtracted from your experimental values.[1]
Q2: Could my this compound be a "Pan-Assay Interference Compound" (PAINS)?
A2: It's possible. PAINS are chemical structures known to cause non-specific activity in various assays, leading to false-positive results.[1] Some this compound derivatives may contain substructures identified as potential PAINS. If you observe activity across multiple, unrelated assays, it is advisable to check your compound's structure against known PAINS databases.[1]
Q3: How important is cell line authentication for the reproducibility of my this compound bioassay?
A3: Cell line authentication is critical. Misidentified or cross-contaminated cell lines are a major source of irreproducible data in biomedical research.[7][8][9][10] It is essential to periodically authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling to ensure you are working with the correct cells.[9]
Q4: What are the best practices for preparing and handling this compound compound stock solutions?
A4: Proper handling of compound stocks is fundamental for reproducibility.
-
Dissolution: Ensure your this compound is fully dissolved in a high-quality solvent (e.g., DMSO). Gentle warming or sonication may be necessary.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Concentration: Use a concentration for your stock solution that allows for serial dilutions without requiring very small, inaccurate volumes.
Data and Protocols
Table 1: Common Sources of Variability and Recommended Controls
| Source of Variability | Parameter to Control | Recommended Control/Action |
| Compound | Solubility | Include 0.01% Tween-80 or Triton X-100 in assay buffer; perform visual inspection for precipitation.[1][2] |
| Aggregation | Test activity at varying enzyme concentrations; a shift in IC50 can indicate aggregation.[2] | |
| Reagents | Critical Reagents (e.g., enzymes, antibodies) | Qualify new lots against a reference lot; maintain detailed records of lot numbers.[4][11] |
| Serum | Use the same lot of serum for a set of comparative experiments or pre-test new lots. | |
| Cell Culture | Cell Line Identity | Perform regular STR profiling for cell line authentication.[5][9] |
| Passage Number | Use cells within a defined, low passage number range.[5] | |
| Mycoplasma | Routinely test for mycoplasma contamination.[8] | |
| Assay Procedure | Pipetting | Calibrate pipettes regularly; use reverse pipetting for viscous solutions. |
| Incubation Conditions | Ensure consistent temperature, humidity, and CO2 levels.[6] | |
| Plate Effects | Avoid using the outer wells of the plate, which are more susceptible to evaporation ("edge effects"). |
Experimental Protocol: General Cell Viability Assay (e.g., MTT/WST-1)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Preparation: Prepare a serial dilution of the this compound compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add the prepared compound dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT, WST-1) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Readout: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Caption: A workflow for troubleshooting poor reproducibility.
Caption: Key factors affecting this compound bioassay results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Cell Line Authentication | NIST [nist.gov]
- 6. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Why is authentication important? | Culture Collections [culturecollections.org.uk]
- 8. researchgate.net [researchgate.net]
- 9. cellculturecompany.com [cellculturecompany.com]
- 10. Cell line authentication: a necessity for reproducible biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioagilytix.com [bioagilytix.com]
Technical Support Center: Enhancing Cell Permeability of Benzamide-Based Drugs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the cell permeability of benzamide-based drugs.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Scenario 1: My this compound derivative shows low apparent permeability (Papp) in the Caco-2 assay.
Question: I have synthesized a novel this compound derivative, but it exhibits a low apparent permeability coefficient (Papp < 1.0 x 10⁻⁶ cm/s) in our standard Caco-2 assay. What are the potential causes and how can I troubleshoot this?
Answer:
Low apparent permeability in a Caco-2 assay can stem from several factors, primarily low passive diffusion or active efflux. Here’s a step-by-step guide to diagnose and address the issue:
1. Assess Physicochemical Properties:
-
Lipophilicity (LogP/LogD): Benzamides that are too polar (low LogP) or excessively lipophilic (high LogP) can exhibit poor permeability.[1][2] An ideal LogP range for passive diffusion is often cited as 1-3.[2]
-
Hydrogen Bonding: A high number of hydrogen bond donors and acceptors increases polarity and can reduce permeability.[3]
-
Molecular Weight: While not a strict rule, larger molecules tend to have lower passive permeability.
Troubleshooting Steps:
-
Chemical Modification:
-
Increase Lipophilicity: If your compound is too polar, consider adding small, lipophilic groups to the this compound scaffold. Be mindful that excessive lipophilicity can decrease aqueous solubility.[3]
-
Reduce Hydrogen Bonding: N-methylation of the amide nitrogen can reduce hydrogen bonding potential and may improve permeability.[3][4] Amide-to-ester or amide-to-thioamide substitutions can also be explored.[5][6]
-
Intramolecular Hydrogen Bonding: Introducing functionalities that can form intramolecular hydrogen bonds can "shield" polar groups, effectively reducing the molecule's polarity and enhancing permeability.[7][8]
-
-
Formulation Strategies:
-
Use of Permeation Enhancers: Incorporate excipients like fatty acids or surfactants in your formulation to transiently increase membrane permeability.[9][10]
-
Nanoparticle Formulation: Encapsulating your this compound derivative in nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) can facilitate its entry into cells.[11][12][13]
-
2. Investigate Active Efflux:
-
Efflux Ratio: A high efflux ratio (Papp(B-A) / Papp(A-B) > 2) in a bidirectional Caco-2 assay indicates that your compound is likely a substrate for efflux pumps like P-glycoprotein (P-gp).[3]
Troubleshooting Steps:
-
Co-dosing with an Efflux Pump Inhibitor: Perform the Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp). A significant increase in the A-B permeability and a decrease in the efflux ratio would confirm that your compound is an efflux substrate.
-
Structural Modification: Modify the this compound structure to reduce its affinity for efflux transporters. This often involves subtle changes to the molecule's shape and charge distribution.
Scenario 2: I am observing low recovery of my this compound compound in the permeability assay.
Question: During my Caco-2 permeability assay, the total recovery of my this compound derivative is consistently low (<70%). What could be causing this, and how can I improve it?
Answer:
Low recovery can significantly compromise the accuracy of your permeability data.[14] The primary causes are typically non-specific binding to the assay plates or cellular metabolism.
Troubleshooting Steps:
-
Address Non-Specific Binding:
-
Use of Bovine Serum Albumin (BSA): For highly lipophilic compounds, which are prone to binding to plastic surfaces, add 0.25% to 4% BSA to the basolateral (receiver) chamber.[15][16] This can improve recovery by preventing the compound from adhering to the plate.[15]
-
Plate Coating: Consider using low-binding plates or pre-coating the plates with a blocking agent.
-
-
Investigate Cellular Metabolism:
-
LC-MS/MS Analysis: Analyze the samples from both the apical and basolateral compartments, as well as cell lysates, using LC-MS/MS to look for metabolites of your parent compound.
-
Use of Metabolic Inhibitors: If metabolism is confirmed, you can perform the assay in the presence of broad-spectrum cytochrome P450 inhibitors to reduce metabolic activity. However, be aware that this may not fully represent the in vivo situation.
-
-
Check for Poor Aqueous Solubility:
-
Solubility Assessment: Ensure that the concentration of your compound in the dosing solution does not exceed its aqueous solubility, as precipitation can lead to apparent low recovery.
-
Use of Co-solvents: If solubility is an issue, a small percentage of a biocompatible co-solvent like DMSO can be used in the dosing solution. However, concentrations should typically be kept below 1% to avoid affecting cell monolayer integrity.
-
Frequently Asked Questions (FAQs)
Q1: What are the main strategies to improve the cell permeability of this compound-based drugs?
A1: The primary strategies can be broadly categorized into chemical modification and formulation approaches:
-
Chemical Modifications:
-
Optimizing Lipophilicity: Modulating the LogP/LogD value to be within an optimal range (typically 1-3) for passive diffusion.[1][2]
-
Managing Hydrogen Bonds: Reducing the number of hydrogen bond donors and acceptors, for example, through N-methylation or by introducing intramolecular hydrogen bonds.[7][17]
-
Prodrug Approach: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active drug.[7][18][19][20]
-
-
Formulation Strategies:
-
Permeability Enhancers: Using excipients that reversibly increase the permeability of cell membranes.[9][10]
-
Nanoparticle-Based Delivery: Encapsulating the drug in nanocarriers like liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles to improve uptake and transport across cell membranes.[8][11][12][13]
-
Q2: How does increasing lipophilicity affect the permeability of a this compound drug?
A2: Increasing lipophilicity generally enhances permeability across the lipid bilayer of cell membranes up to a certain point.[1] However, excessive lipophilicity can be detrimental, leading to poor aqueous solubility, increased binding to plasma proteins, and potential sequestration within the membrane, all of which can reduce bioavailability.[1][9][21] Therefore, a balance between lipophilicity and hydrophilicity is crucial.
Q3: What is a prodrug strategy, and how can it be applied to benzamides?
A3: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body.[19][22] This approach is often used to improve properties like permeability and solubility.[18][20] For benzamides, a common prodrug strategy involves creating an ester or an amide linkage by attaching a promoiety to a functional group on the parent molecule.[18] This can mask polar groups, increasing lipophilicity and facilitating cell entry. Once inside the cell, cellular enzymes cleave the promoiety, releasing the active this compound drug.[19]
Q4: What are the most common in vitro assays to assess cell permeability?
A4: The two most widely used in vitro permeability assays are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[3] It is useful for early-stage screening to assess a compound's potential for passive transport.
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of human intestinal Caco-2 cells, which differentiate to form tight junctions and express key drug transporters.[23][24] It can assess both passive diffusion and active transport processes, including the effects of efflux pumps.[3][23] It is considered the gold standard for predicting human intestinal absorption.[25]
Q5: When should I choose a nanoparticle-based formulation to improve permeability?
A5: A nanoparticle-based formulation is a good option when:
-
The this compound drug has very low aqueous solubility and/or permeability.
-
Chemical modifications to improve permeability are not feasible or lead to a loss of pharmacological activity.
-
Targeted delivery to specific tissues or cells is desired.
-
Protection of the drug from degradation in the gastrointestinal tract is needed.[11]
Different types of nanoparticles, such as solid lipid nanoparticles (SLNs), polymeric nanoparticles, and nanoemulsions, offer various advantages in terms of drug loading, release profiles, and stability.[8][11][13]
Data Presentation
Table 1: Effect of Chemical Modifications on Physicochemical Properties and Permeability of Benzamides
| Modification Strategy | Example Modification | Expected Change in LogP | Expected Change in Hydrogen Bond Donors | Expected Impact on Passive Permeability |
| Increase Lipophilicity | Addition of a trifluoromethyl group | Increase | No change | Potential Increase (if initial LogP is low) |
| Reduce H-Bonding | N-methylation of amide | Slight Increase/Decrease[17] | Decrease by 1 | Generally Increased |
| Prodrug Approach | Esterification of a hydroxyl group | Significant Increase | Decrease by 1 | Significant Increase |
| Intramolecular H-Bonding | Introduction of an ortho-hydroxyl group | May Increase | No change in count, but shielded | Potential Increase |
Table 2: Comparison of In Vitro Permeability Assays
| Assay | Principle | Throughput | Information Provided | Limitations |
| PAMPA | Passive diffusion across an artificial lipid membrane | High | Passive permeability | Does not account for active transport or metabolism |
| Caco-2 | Transport across a monolayer of human intestinal cells | Medium | Passive permeability, active transport (efflux and uptake), potential for metabolism | More time-consuming and expensive than PAMPA |
Table 3: Classification of Apparent Permeability (Papp) in Caco-2 Assays
| Papp Value (x 10⁻⁶ cm/s) | Permeability Classification | Predicted Human Intestinal Absorption |
| < 1.0 | Low | < 30% (Poorly absorbed) |
| 1.0 - 10.0 | Moderate | 30% - 70% |
| > 10.0 | High | > 70% (Well absorbed) |
(Note: These values are generally accepted classifications, but thresholds can vary between laboratories.)
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general procedure for assessing the passive permeability of a this compound derivative.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid solution)
-
Acceptor plate (96-well)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS/MS or UV-Vis spectrophotometer for analysis
Procedure:
-
Prepare the donor solution by diluting the test compound stock solution in PBS to the final desired concentration (e.g., 10 µM).
-
Add 150-200 µL of PBS to each well of the acceptor plate.
-
Carefully place the filter side of the donor plate into the acceptor plate, ensuring the filter makes contact with the PBS in the acceptor wells.
-
Add 150-200 µL of the donor solution to each well of the donor plate.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of the test compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol outlines the steps for assessing both passive and active transport of a this compound derivative.
Materials:
-
Caco-2 cells cultured on permeable Transwell® inserts for 21-25 days.
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4 (apical) and pH 7.4 (basolateral).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability, and digoxin (B3395198) for P-gp substrate).
-
LC-MS/MS for analysis.
Procedure:
-
Wash the Caco-2 cell monolayers twice with pre-warmed HBSS.
-
Measure the transepithelial electrical resistance (TEER) of each monolayer to ensure integrity.
-
For Apical to Basolateral (A→B) Permeability:
-
Add the test compound solution (e.g., 10 µM in HBSS) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
-
For Basolateral to Apical (B→A) Permeability:
-
Add the test compound solution to the basolateral (donor) chamber.
-
Add fresh HBSS to the apical (receiver) chamber.
-
-
Incubate the plates at 37°C with 5% CO₂ on an orbital shaker for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of the test compound in all samples by LC-MS/MS.
-
Calculate the Papp values for both A→B and B→A directions.
-
Calculate the efflux ratio (ER) as Papp(B→A) / Papp(A→B).
Mandatory Visualizations
Caption: Decision workflow for selecting a permeability enhancement strategy.
Caption: Experimental workflow for a Caco-2 bidirectional permeability assay.
Caption: Logical relationship for troubleshooting low permeability.
References
- 1. Evaluation of the appropriate time range for estimating the apparent permeability coefficient (P(app)) in a transcellular transport study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Therapeutic Nanoparticles and Their Targeted Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential of Nanoparticles as Permeation Enhancers and Targeted Delivery Options for Skin: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Phenylbenzamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
- 14. Optimisation of the caco-2 permeability assay using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Effect of Lipophilicity and Drug Ionization on Permeation Across Porcine Sublingual Mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]
- 24. Nano based drug delivery systems: recent developments and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pkCSM [biosig.lab.uq.edu.au]
How to minimize epimerization during the synthesis of chiral Benzamide derivatives?
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing epimerization during the synthesis of chiral benzamide derivatives. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the stereochemical integrity of your molecules.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a critical issue in the synthesis of chiral this compound derivatives?
A1: Epimerization is a chemical process that inverts the stereochemical configuration at one chiral center in a molecule that has multiple stereocenters.[1] In the context of chiral this compound synthesis, this typically occurs at the α-carbon of the chiral carboxylic acid or amine starting material. This leads to the formation of a diastereomer of the desired product.[2] These diastereomeric impurities can be challenging to separate and may exhibit significantly different biological activities, pharmacological properties, and safety profiles, potentially compromising the efficacy and safety of a drug candidate.[1][3]
Q2: What are the primary mechanisms that cause epimerization during amide coupling reactions?
A2: There are two main mechanisms responsible for epimerization during the amide bond formation:
-
Oxazolone (B7731731) Formation: The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and can be easily removed by a base, leading to a loss of chirality. Subsequent reaction with the amine can then occur from either face of the planar intermediate, resulting in a mixture of epimers.[2][4]
-
Direct Enolization: A base can directly abstract the acidic α-proton of the activated carboxylic acid, forming a planar enolate intermediate. Reprotonation of this enolate can happen from either side, leading to racemization of the starting material and subsequent formation of the epimeric this compound.[2][4]
Q3: Which factors have the most significant impact on the extent of epimerization?
A3: Several factors during the coupling reaction can influence the degree of epimerization:
-
Coupling Reagents and Additives: The choice of coupling reagent and the use of additives are crucial. Some reagents are more prone to causing epimerization than others. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl (hydroxyimino)cyanoacetate (OxymaPure®) can suppress epimerization.[2][5]
-
Base: The type and amount of base used play a critical role. Strong, sterically unhindered bases are more likely to cause epimerization.[2]
-
Solvent: The polarity of the solvent can affect the stability of the intermediates involved in the epimerization pathways.[2][6]
-
Temperature: Higher reaction temperatures increase the rate of all reactions, including the side reactions that lead to epimerization.[1][2]
-
Reaction Time: Prolonged activation times or overall reaction times increase the opportunity for the chiral center to epimerize.[1][2]
Troubleshooting Guide
Problem 1: Significant epimerization detected in the final product.
| Potential Cause | Recommended Solution | Explanation |
| Inappropriate Coupling Reagent | Switch to a coupling reagent known for low epimerization, such as COMU, or use carbodiimides like DIC in combination with an additive like OxymaPure® or HOBt.[7][8] | Urionium/aminium-based reagents like HATU can be highly effective but may increase epimerization risk under certain conditions. Additives form active esters that are less prone to oxazolone formation.[2] |
| Strong or Excessive Base | Use a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum necessary amount of base (typically 1-2 equivalents).[2][8] | Stronger, less hindered bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) are more effective at abstracting the α-proton, which leads to epimerization.[2] |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature, such as 0 °C or room temperature.[2][6] | Lowering the temperature decreases the rate of epimerization, which often has a higher activation energy than the desired coupling reaction. |
| Prolonged Activation Time | Minimize the pre-activation time. Ideally, the amine should be present when the activating agent is added, or added immediately after. | The longer the carboxylic acid remains in its activated state, the greater the chance for oxazolone formation and subsequent racemization.[2] |
| Polar Solvent | Consider using a less polar solvent or a solvent mixture. For example, a mixture of CH₂Cl₂/DMF (1:1) may reduce epimerization compared to pure DMF.[2] | The polarity of the solvent can influence the stability of the charged intermediates that lead to epimerization.[6] |
Problem 2: Low yield of the desired this compound derivative.
| Potential Cause | Recommended Solution | Explanation |
| Insufficiently Reactive Coupling Reagent | For sterically hindered substrates, a more powerful coupling reagent like HATU or COMU may be necessary.[7][9] | While prioritizing low epimerization is important, the coupling reagent must be reactive enough to facilitate amide bond formation in a reasonable timeframe. |
| Poor Solubility of Reagents | Choose a solvent system in which all reactants are fully dissolved. Greener solvent alternatives to DMF and DCM, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), can be effective with certain coupling reagents like COMU.[7][10] | Poor solubility can lead to slow reaction rates and incomplete conversion. |
| Side Reactions | Ensure the use of appropriate protecting groups on any reactive side chains of the chiral acid or amine. | Unprotected functional groups can lead to unwanted side reactions, consuming the starting materials and reducing the yield of the desired product. |
Quantitative Data on Epimerization
The choice of reaction conditions can have a quantifiable impact on the level of epimerization. The following tables summarize findings from studies on amide bond formation.
Table 1: Effect of Coupling Reagents and Additives on Epimerization
| Coupling System | Base | Solvent | Temperature (°C) | % Epimerization |
| DCC/HOBt | NMM | DMF | RT | Low |
| DIC/HOBt | - | CH₂Cl₂ | RT | Low |
| HATU | DIEA | DMF | RT | Can be higher |
| COMU | DIEA | DMF | RT | Reduced vs. HATU |
| T3P | Pyridine | CH₂Cl₂ | RT | High enantiopurity |
Data compiled from multiple sources for illustrative purposes.[2][8][11]
Table 2: Influence of Base and Solvent on Epimerization
| Base | Solvent | % Epimerization |
| DIEA | DMF | High |
| NMM | DMF | Moderate |
| 2,4,6-Collidine | DMF | Low |
| DIEA | CH₂Cl₂/DMF (1:1) | Lower than pure DMF |
This table illustrates general trends observed in peptide synthesis.[2][4]
Experimental Protocols
Protocol 1: General Procedure for Low-Epimerization this compound Synthesis using DIC/OxymaPure®
-
Dissolution: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral carboxylic acid (1.0 eq.) and OxymaPure® (1.1 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane (B109758) or DMF).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Activation: Add diisopropylcarbodiimide (DIC) (1.1 eq.) to the cooled solution and stir for 5-10 minutes.
-
Coupling: Add the chiral amine (1.0 eq.) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base like N-methylmorpholine (NMM) (1.0 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter off the diisopropylurea byproduct. Wash the filtrate with an appropriate aqueous solution (e.g., 1N HCl, saturated NaHCO₃, and brine).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Logical Workflow for Troubleshooting Epimerization
Caption: A logical workflow for diagnosing and resolving epimerization issues.
Key Factors Influencing Epimerization
Caption: The main experimental factors that can contribute to epimerization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
Validation & Comparative
A Head-to-Head Comparison of Benzamide Derivatives and Other Kinase Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of benzamide derivatives against other classes of kinase inhibitors, supported by experimental data. We will delve into their inhibitory activities, target selectivities, and the signaling pathways they modulate. Detailed experimental protocols for key assays are also provided to facilitate reproducible research.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. This compound derivatives have emerged as a significant scaffold in the design of potent and selective kinase inhibitors. This guide aims to provide a comparative analysis of these derivatives against other well-established kinase inhibitors, offering a valuable resource for researchers in the field of drug discovery and development.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for a selection of this compound derivatives and other kinase inhibitors against various kinases. Lower values indicate greater potency.
Table 1: Comparative IC50 Values of this compound Derivatives and Other Kinase Inhibitors
| Kinase Target | This compound Derivative | IC50 (nM) | Other Kinase Inhibitor | Inhibitor Class | IC50 (nM) |
| BRAF V600E | Vemurafenib (PLX4032) | 31 | Dabrafenib | N/A | 0.8 |
| N-(thiophen-2-yl) this compound (b47) | 630[1] | ||||
| BCR-ABL | Imatinib | 37.5 | Dasatinib | Aminopyrimidine | <1[2] |
| Nilotinib | 20 | Bosutinib | Quinoline | 1.2[2] | |
| VEGFR2 | Axitinib | 0.2 | Sorafenib | Urea | 90 |
| Lenvatinib | 4.0 | Sunitinib | Indolinone | 9 | |
| EGFR | Gefitinib | 2-37 | Erlotinib | Quinazoline | 2 |
| 4-(Arylaminomethyl)this compound (13) | (% inhibition @ 10nM = 92%)[3] | Lapatinib | Quinazoline | 10.8 | |
| p38α | TAK-715 | 7.1[4] | SB203580 | Pyridinylimidazole | 50[4] |
| VX-745 | 10[4] | ||||
| ROCK1 | N-methyl-4-(4-pyrazolidinyl) benzamides | (varied)[5] | Y-27632 | Pyridine | 140 |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Comparative Ki Values of Kinase Inhibitors
| Kinase Target | Inhibitor | Ki (nM) |
| BTK | Ibrutinib | 0.5 |
| Acalabrutinib | 5 | |
| PI3Kδ | Idelalisib | 2.5 |
| Duvelisib | 23 |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways targeted by these inhibitors is crucial for elucidating their mechanism of action and potential therapeutic applications.
BRAF-MEK-ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[6] Mutations in BRAF, particularly the V600E mutation, lead to constitutive activation of this pathway, driving oncogenesis in various cancers, including melanoma.[7][8]
Caption: The BRAF-MEK-ERK signaling pathway and the point of inhibition by BRAF inhibitors.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels.[9] This process is essential for tumor growth and metastasis. Inhibiting VEGFR signaling can effectively block tumor angiogenesis.[10][11][12][13]
Caption: The VEGFR signaling pathway and the point of inhibition by VEGFR inhibitors.
BCR-ABL Signaling Pathway
The BCR-ABL fusion protein, a constitutively active tyrosine kinase, is the hallmark of chronic myeloid leukemia (CML).[14] It activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival.[15][16][17][18]
Caption: The BCR-ABL signaling pathway and the point of inhibition by BCR-ABL inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a general method for determining the IC50 value of an inhibitor using a radiometric assay, which is often considered a gold standard for its sensitivity.[19][20]
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Test inhibitor (serially diluted)
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase assay buffer.
-
Add the test inhibitor at various concentrations to the reaction mixture. Include a control with no inhibitor.
-
Initiate the reaction by adding [γ-³³P]ATP or [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated radiolabeled ATP.
-
Dry the paper and place it in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Kinase Inhibition Assay (Non-Radiometric, e.g., ADP-Glo™)
This protocol outlines a common non-radiometric method for determining kinase activity by measuring the amount of ADP produced.[21]
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
Kinase assay buffer
-
ATP
-
Test inhibitor (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Luminometer
Procedure:
-
Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and various concentrations of the test inhibitor in the appropriate buffer.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value as described in the radiometric assay protocol.
Cell-Based Kinase Inhibition Assay
This assay measures the ability of an inhibitor to block the activity of a target kinase within a cellular context.[22][23][24]
Materials:
-
A cell line that expresses the target kinase.
-
Cell culture medium and supplements.
-
Test inhibitor (serially diluted).
-
Lysis buffer.
-
Antibodies: one specific for the phosphorylated form of a known downstream substrate of the target kinase, and one for the total amount of that substrate.
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP for Western blotting, or a fluorophore for In-Cell Western).
-
Detection reagents.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specific period.
-
Lyse the cells to extract the proteins.
-
Quantify the protein concentration in each lysate.
-
Analyze the levels of the phosphorylated substrate and total substrate using an appropriate method such as Western blotting or an In-Cell Western assay.
-
The ratio of the phosphorylated substrate to the total substrate reflects the activity of the target kinase.
-
Calculate the percentage of inhibition of kinase activity for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caption: A general experimental workflow for the evaluation of kinase inhibitors.
Conclusion
This compound derivatives represent a versatile and potent class of kinase inhibitors with significant therapeutic potential. As demonstrated in this guide, their efficacy is comparable, and in some cases superior, to other classes of kinase inhibitors against a range of important cancer-related kinases. The provided data, signaling pathway diagrams, and detailed experimental protocols offer a solid foundation for researchers to conduct their own comparative studies and to advance the development of novel and more effective kinase-targeted therapies. The continued exploration of the this compound scaffold is likely to yield new and improved kinase inhibitors for the treatment of a wide variety of diseases.
References
- 1. Identification and synthesis of N-(thiophen-2-yl) this compound derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)this compound Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In silico screening-based discovery of this compound derivatives as inhibitors of Rho-associated kinase-1 (ROCK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. VEGF signaling pathway | Abcam [abcam.com]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. benchchem.com [benchchem.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. inits.at [inits.at]
Validating Benzamide Hits from High-Throughput Screens: A Comparative Guide
In the landscape of drug discovery, high-throughput screening (HTS) serves as a crucial engine for identifying initial "hits"—compounds that exhibit activity against a biological target of interest. Among the myriad of chemical scaffolds screened, benzamides are a recurring motif in active compounds due to their versatile binding properties. However, the journey from a primary hit to a validated lead compound is rigorous and requires a multi-pronged validation strategy to eliminate false positives and characterize true biological activity.
This guide provides a comparative framework for validating benzamide hits from an HTS campaign, focusing on essential experimental assays, data interpretation, and decision-making processes for researchers, scientists, and drug development professionals.
The Hit Validation Funnel: A Phased Approach
A robust hit validation cascade is designed to systematically triage compounds, increasing confidence in their on-target activity at each stage. This process typically involves confirming the initial activity, using orthogonal assays to rule out technological artifacts, and employing biophysical methods to verify direct target engagement.
Phase 1: Initial Hit Confirmation and Potency Determination
The first step is to confirm the activity observed in the primary screen and determine the potency of the this compound hits. This is crucial for distinguishing genuine activity from random experimental noise.
Data Presentation: Dose-Response Analysis
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds.
| Compound ID | This compound Scaffold | Primary Assay IC50 (µM) | Curve Quality (R²) |
| BZH-001 | 4-Amino-N-phenylthis compound | 1.2 | 0.98 |
| BZH-002 | N-(Pyridin-2-yl)this compound | 5.8 | 0.95 |
| BZH-003 | 3-Methoxy-N-methylthis compound | 0.9 | 0.99 |
| BZH-004 | 4-Chloro-N-(thiazol-2-yl)this compound | 15.3 | 0.91 |
Experimental Protocol: Dose-Response Curve and IC50 Determination
This protocol outlines the steps to determine the IC50 value of a hit compound using a standard enzymatic or cell-based assay.
-
Compound Preparation: Prepare a 10 mM stock solution of the this compound hit in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 100 µM to 1 nM). Typically, an 8-point, 3-fold dilution series is sufficient.
-
Assay Plate Preparation: Seed cells or prepare the enzymatic reaction in a 96-well or 384-well plate.
-
Compound Addition: Add the diluted compounds to the assay plates in triplicate. Include controls for 100% activity (vehicle, e.g., 0.1% DMSO) and 0% activity (positive control inhibitor or no enzyme).
-
Incubation: Incubate the plates for a predetermined time (e.g., 72 hours for cell-based assays or 1 hour for biochemical assays).
-
Signal Detection: Measure the assay signal (e.g., luminescence, fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the controls (0-100% inhibition). Plot the normalized response against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50 value.[1][2][3][4]
Phase 2: Orthogonal and Biophysical Validation
A primary HTS assay can be susceptible to artifacts. Orthogonal assays, which measure the same biological endpoint using a different technology, are essential for confirming that the observed activity is genuine.[5] Biophysical assays are then used to confirm direct binding of the compound to the target protein.[6]
Hypothetical Signaling Pathway
To illustrate the validation process, consider a hypothetical kinase signaling pathway where a this compound hit is intended to inhibit Kinase B.
Data Presentation: Multi-Assay Comparison
This table compares the performance of the most promising hits across the primary assay, an orthogonal assay, and a biophysical assay to confirm target engagement.
| Compound ID | Primary Assay IC50 (µM) | Orthogonal Assay IC50 (µM) | Biophysical KD (µM) (SPR) | Target Engagement (CETSA) |
| BZH-001 | 1.2 | 1.5 | 2.1 | Confirmed |
| BZH-003 | 0.9 | 1.1 | 1.8 | Confirmed |
| BZH-002 | 5.8 | > 50 | No Binding | Not Confirmed |
KD (Dissociation Constant) is a measure of binding affinity.
Experimental Protocol 1: Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to measure the binding kinetics and affinity between a ligand (the this compound hit) and an analyte (the target protein).[7]
-
Chip Preparation: Select a suitable sensor chip (e.g., CM5) and immobilize the purified target protein onto the chip surface using standard amine coupling chemistry.
-
Ligand Preparation: Prepare a series of concentrations of the this compound compound in a running buffer (e.g., HBS-EP+).
-
Binding Analysis: Inject the different concentrations of the this compound compound over the sensor chip surface at a constant flow rate. The binding of the compound to the immobilized protein causes a change in the refractive index, which is measured in real-time as a response unit (RU).
-
Dissociation: After the injection, flow running buffer over the chip to measure the dissociation of the compound from the protein.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound compound from the protein surface.
-
Data Analysis: Fit the association and dissociation curves to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[8][9][10][11]
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment.[6][12][13] It is based on the principle that a compound binding to its target protein increases the protein's thermal stability.[6][14][15]
-
Cell Treatment: Treat intact cells with the this compound compound at a fixed concentration (for a melt curve) or with a range of concentrations (for an isothermal dose-response). Include a vehicle control (e.g., DMSO).
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-64°C) for 3 minutes using a thermal cycler. An unheated sample serves as a control.[16]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.[16]
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using Western blotting or other detection methods like ELISA.
-
Data Analysis: For a melt curve, plot the percentage of soluble target protein against the temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and engagement.[6][16]
Phase 3: Selectivity and Hit Prioritization
This compound scaffolds can sometimes bind to multiple, unrelated targets.[12] Assessing the selectivity of the validated hits is a critical step to identify compounds with a clean off-target profile, which is essential for minimizing potential side effects.
Data Presentation: Kinase Selectivity Panel
This table shows the inhibitory activity of the top this compound hit against a panel of related kinases to assess its selectivity.
| Kinase Target | BZH-003 % Inhibition @ 1 µM |
| Primary Target (Kinase B) | 92% |
| Kinase C | 15% |
| Kinase D | 8% |
| Kinase E | 21% |
| HDAC1 | <5% |
| Carbonic Anhydrase II | <5% |
Experimental Protocol: Kinase Selectivity Profiling
Selectivity is often assessed by screening the compound against a panel of related targets (e.g., a kinase panel).[5][7][17][18][19]
-
Panel Selection: Choose a commercially available or in-house panel of kinases that are structurally related to the primary target. It is also wise to include known common off-targets for benzamides, such as certain HDACs or carbonic anhydrases.[12]
-
Assay Format: The assays are typically run in a high-throughput format (e.g., 384-well plates) using a standardized activity assay, often based on measuring ATP consumption (e.g., ADP-Glo™).[5][7][18]
-
Compound Concentration: Test the this compound hit at a fixed concentration, typically 1 µM or 10 µM, in duplicate.
-
Data Reporting: The results are usually reported as the percent inhibition of each kinase's activity relative to a vehicle control.
Decision-Making for Hit Prioritization
The culmination of the validation data allows for a structured decision on which hits to advance into the more resource-intensive lead optimization phase.
References
- 1. Dose-response curves and determination of IC50 values [bio-protocol.org]
- 2. support.collaborativedrug.com [support.collaborativedrug.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Star Republic: Guide for Biologists [sciencegateway.org]
- 5. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. confluencediscovery.com [confluencediscovery.com]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. nicoyalife.com [nicoyalife.com]
- 10. scispace.com [scispace.com]
- 11. dhvi.duke.edu [dhvi.duke.edu]
- 12. benchchem.com [benchchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. Kinase Selectivity Profiling System: General Panel Protocol [promega.sg]
- 18. worldwide.promega.com [worldwide.promega.com]
- 19. reactionbiology.com [reactionbiology.com]
A Researcher's Guide to Comparing the SAR of Two Benzamide Series: A Statistical Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the statistical comparison of the Structure-Activity Relationship (SAR) of two distinct Benzamide series. By employing robust statistical methods, detailed experimental protocols, and clear data visualization, researchers can gain deeper insights into the subtle differences that govern the activity and selectivity of their compounds, thereby accelerating the drug discovery process.
Statistical Methodologies for Comparative SAR Analysis
A multi-faceted approach employing several statistical techniques is recommended to comprehensively compare the SAR of two this compound series.
Quantitative Structure-Activity Relationship (QSAR) Model Comparison
QSAR models provide a mathematical framework to correlate the physicochemical properties of compounds with their biological activities.[1][2] By developing separate QSAR models for each this compound series, a statistical comparison of the models themselves can reveal fundamental differences in their SAR.
A crucial aspect of this comparison is the statistical analysis of the regression coefficients (slopes) from the QSAR models.[3][4] A significant difference in the slopes for a particular descriptor between the two series indicates that the influence of that property on biological activity differs between the two scaffolds. An Analysis of Covariance (ANCOVA) can be employed to test for statistically significant differences between the regression lines of the two series.[4]
Matched Molecular Pair Analysis (MMPA)
MMPA is a powerful tool for analyzing the effect of small, specific structural changes on a compound's properties.[5][6] When comparing two this compound series, MMPA can be used to identify and statistically compare the effects of identical chemical transformations across the two different core scaffolds.[7][8]
For a given transformation (e.g., hydrogen to chlorine substitution), the change in activity (ΔpIC50) is calculated for all matched pairs within each series. A t-test or a non-parametric equivalent, such as the Mann-Whitney U test, can then be used to determine if the distribution of ΔpIC50 values for that transformation is statistically different between the two series. This provides a direct measure of whether a specific structural modification has a consistently different impact on the activity of the two scaffolds.
Activity Cliff Analysis
Activity cliffs are pairs of structurally similar compounds with a large and unexpected difference in biological activity.[9][10] A comparative analysis of activity cliffs can highlight subtle SAR features that are unique to each this compound series. The frequency and structural context of activity cliffs should be analyzed for each series. A chi-squared test can be used to determine if there is a statistically significant difference in the proportion of activity cliffs between the two series, suggesting differences in their SAR landscapes.
Dose-Response Curve Comparison
For key compounds from each series, a direct statistical comparison of their dose-response curves can provide valuable insights.[11][12][13] Software such as GraphPad Prism can be used to perform these analyses. Key parameters to compare include the IC50/EC50 values and the Hill slopes.[11] A statistically significant difference in the Hill slope, for instance, suggests that the two compounds may have different binding mechanisms or cooperativity, even if their potencies are similar.[11] A two-way ANOVA can also be used to compare the curves, treating dose as one factor and compound series as the other.[1]
Data Presentation for Comparative Analysis
Clear and concise data presentation is crucial for interpreting the results of a comparative SAR analysis. All quantitative data should be summarized in well-structured tables.
Table 1: Comparison of QSAR Model Parameters for this compound Series A and B
| Descriptor | Series A Coefficient (β₁) | Series A p-value | Series B Coefficient (β₂) | Series B p-value | ANCOVA p-value (β₁ vs. β₂) |
| LogP | 0.45 | <0.01 | 0.25 | <0.05 | <0.05 |
| Polar Surface Area | -0.12 | <0.01 | -0.15 | <0.01 | >0.05 |
| Molecular Weight | -0.05 | >0.05 | -0.08 | <0.05 | >0.05 |
Table 2: Matched Molecular Pair Analysis for the H -> Cl Transformation
| Series | Number of Pairs | Mean ΔpIC50 (± SD) | Median ΔpIC50 | Mann-Whitney U Test p-value (vs. Series B) |
| Series A | 15 | 0.85 (± 0.25) | 0.82 | <0.01 |
| Series B | 12 | 0.40 (± 0.30) | 0.38 | - |
Table 3: Comparison of Potency and Selectivity for Lead Compounds
| Compound ID | Series | Target 1 IC50 (nM) | Target 2 IC50 (nM) | Selectivity Index (T2/T1) |
| A-01 | A | 15 | 1500 | 100 |
| B-01 | B | 25 | 500 | 20 |
| A-02 | A | 50 | 2500 | 50 |
| B-02 | B | 40 | 1200 | 30 |
Visualizing Comparative SAR
Visual representations are essential for intuitively understanding the complex relationships within and between the SAR of the two series.
Workflow for comparative SAR analysis of two this compound series.
Hypothetical GPCR signaling pathway for this compound antagonists.
Experimental Protocols
The reliability of any SAR comparison is contingent on the quality and consistency of the experimental data. Detailed protocols for key assays are provided below.
In Vitro Kinase Inhibition Assay (Example: RET Kinase)
This protocol outlines a general method for determining the in vitro potency of this compound inhibitors against a target kinase, such as RET.[5][14][15]
Materials:
-
Recombinant human RET kinase
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP
-
Test compounds (this compound Series A and B) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of the diluted compounds into the wells of a 384-well plate. Include DMSO-only wells as a negative control.
-
Enzyme Preparation: Dilute the RET kinase to the desired working concentration in kinase buffer. The optimal concentration should be determined empirically.
-
Substrate/ATP Mixture: Prepare a solution containing the substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for the kinase.
-
Kinase Reaction:
-
Add the diluted RET enzyme to each well containing the test compounds and controls.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection (ADP-Glo™):
-
Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based GPCR Functional Assay (Example: Gαi-Coupled Receptor Antagonist)
This protocol describes a method to measure the antagonist activity of this compound compounds at a Gαi-coupled GPCR.[16][17][18]
Materials:
-
HEK293 cells stably expressing the target Gαi-coupled GPCR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Agonist for the target GPCR
-
Test compounds (this compound Series A and B) dissolved in DMSO
-
cAMP assay kit (e.g., HTRF cAMP Dynamic 2 from Cisbio)
-
384-well white assay plates
Procedure:
-
Cell Plating: Seed the cells into 384-well plates at an appropriate density and allow them to attach overnight.
-
Compound Addition:
-
Prepare serial dilutions of the antagonist test compounds in assay buffer.
-
Remove the culture medium from the cells and add the diluted antagonists.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C to allow the antagonist to bind to the receptor.
-
-
Agonist and Forskolin Stimulation:
-
Prepare a solution containing the agonist (at its EC80 concentration) and a fixed concentration of forskolin (to stimulate adenylyl cyclase and produce a measurable cAMP signal).
-
Add this solution to the wells containing the cells and antagonists.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and Signal Detection (HTRF):
-
Add the HTRF lysis and detection reagents to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader. The HTRF signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis:
-
Plot the antagonist concentration versus the HTRF signal.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each antagonist.
-
By following this comprehensive guide, researchers can conduct a rigorous and statistically sound comparison of the SAR of two this compound series, leading to more informed decisions in the lead optimization process.
References
- 1. graphpad.com [graphpad.com]
- 2. Methods for SAR visualization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Statistical comparison of the slopes of two regression lines: A tutorial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Matched molecular pair analysis - Wikipedia [en.wikipedia.org]
- 7. Matched Molecular Pair Analysis in Short: Algorithms, Applications and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evolving Concept of Activity Cliffs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Large-scale prediction of activity cliffs using machine and deep learning methods of increasing complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How do I determine whether two dose-response curves are parallel? - FAQ 180 - GraphPad [graphpad.com]
- 12. Prism 3 -- Analyzing Dose-Response Data - FAQ 1751 - GraphPad [graphpad.com]
- 13. studylib.net [studylib.net]
- 14. benchchem.com [benchchem.com]
- 15. protocols.io [protocols.io]
- 16. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Protocol for detecting endogenous GPCR activity in primary cell cultures using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of In Vitro and In Vivo Efficacy for the Lead Benzamide Compound: Entinostat (MS-275)
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the benzamide-derived histone deacetylase (HDAC) inhibitor, Entinostat (B1683978) (also known as MS-275), cross-validating its performance in laboratory-based in vitro assays with its efficacy in preclinical in vivo models. This objective comparison, supported by experimental data and detailed methodologies, is intended to inform researchers, scientists, and drug development professionals on the therapeutic potential of this lead compound.
Entinostat is a potent and selective inhibitor of Class I histone deacetylases, particularly HDAC1 and HDAC3.[1][2] These enzymes play a critical role in gene expression by removing acetyl groups from histone proteins, leading to a condensed chromatin structure and transcriptional repression.[2] In various cancers, aberrant HDAC activity results in the silencing of tumor suppressor genes, thereby promoting uncontrolled cell growth.[1][2] Entinostat's mechanism of action involves the reversal of this process, leading to histone hyperacetylation, reactivation of silenced genes, and subsequent anti-cancer effects such as cell cycle arrest and apoptosis.[2][3]
Data Presentation: In Vitro and In Vivo Performance
The following tables summarize the quantitative data for Entinostat's activity, comparing its in vitro potency with its in vivo anti-tumor effects. For comparison, data for other HDAC inhibitors are included where available.
Table 1: In Vitro HDAC Inhibition and Anti-Proliferative Activity of Entinostat
| Target/Cell Line | Entinostat (MS-275) IC₅₀ | Comparator: Vorinostat (SAHA) IC₅₀ | Comparator: Panobinostat (LBH589) IC₅₀ |
| Enzymatic Inhibition | |||
| HDAC1 | 243 nM[4] | - | - |
| HDAC2 | 453 nM[4] | - | - |
| HDAC3 | 248 nM[4] | - | - |
| Cellular Anti-Proliferation | |||
| D283 Medulloblastoma | 50 nM[5] | - | - |
| Undifferentiated Sarcoma | 1.3 µM[5] | - | - |
| Hodgkin Lymphoma Cell Lines | Sub-micromolar to low micromolar range at 72h[6] | - | - |
Table 2: In Vivo Efficacy of Entinostat in Xenograft Models
| Tumor Model | Dosing Regimen | Outcome | Comparator |
| Osteosarcoma Lung Metastases | 20 mg/kg, oral gavage, every other day for 15 days[7] | Induced tumor regression and increased overall survival[7] | Vehicle Control[7] |
| Rhabdomyosarcoma (Rh10) | 2.5 mg/kg, twice daily for 4 days, for up to 3 consecutive weeks[8] | Significantly inhibited tumor growth[8] | Vehicle Control, Vincristine[8] |
| Breast Cancer (BT474) | Drug treatment continued for 70 days | Synergistic anti-tumor effects when combined with lapatinib[9] | Lapatinib (B449) alone, Vehicle Control[9] |
| Human Tumor Xenografts (KB-3-1, 4-1St, St-4) | 12.3-49 mg/kg, orally, 5 times per week for 4 weeks | Marked anti-tumor effects[10] | Vehicle Control[10] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of Entinostat and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of Entinostat (MS-275).
Caption: Experimental workflow for Entinostat evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro HDAC Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.
-
Compound Preparation: Prepare serial dilutions of Entinostat in an appropriate assay buffer. A vehicle control (e.g., DMSO) should be included.[11]
-
Enzyme Reaction: In a 96-well plate, add the diluted Entinostat, recombinant human HDAC enzyme (e.g., HDAC1 or HDAC3), and a fluorogenic HDAC substrate.[12]
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.[12]
-
Signal Development: Stop the reaction by adding a developer solution that contains a protease to cleave the deacetylated substrate, releasing a fluorescent signal.[11]
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of Entinostat that causes 50% inhibition of the HDAC enzyme activity, by plotting the percentage of inhibition against the logarithm of the compound concentration.[12]
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with various concentrations of Entinostat for a specified duration (e.g., 72 hours).[13]
-
MTT Addition: Add MTT reagent to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.[12]
-
Solubilization: Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).
-
Absorbance Reading: Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Cell Preparation and Implantation: Harvest cancer cells from culture and inject them subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).[9][14]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[9]
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer Entinostat (e.g., by oral gavage) or a vehicle control according to a predetermined schedule.[7][14]
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week). Tumor volume can be calculated using the formula: Volume = (length × width²) / 2.[14]
-
Efficacy Assessment: At the end of the study, compare the tumor growth between the Entinostat-treated group and the control group to determine the anti-tumor efficacy.[8]
Conclusion
The presented data demonstrates a strong correlation between the in vitro and in vivo activities of Entinostat. Its potent inhibition of Class I HDACs in enzymatic assays translates to effective anti-proliferative and pro-apoptotic effects in various cancer cell lines. These in vitro findings are consistently validated in multiple in vivo xenograft models, where Entinostat demonstrates significant tumor growth inhibition and improved survival. This cross-validation underscores the therapeutic potential of Entinostat and supports its continued investigation as a promising anti-cancer agent.
References
- 1. What is the mechanism of Entinostat? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. What is Entinostat used for? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MS-27-275, an inhibitor of histone deacetylase, has marked in vitro and in vivo antitumor activity against pediatric solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The histone deacetylase inhibitor entinostat (SNDX-275) induces apoptosis in Hodgkin lymphoma cells and synergizes with Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Histone Deacetylase Inhibitor, MS-275 (Entinostat), Downregulates c-FLIP, Sensitizes Osteosarcoma Cells to FasL, and Induces the Regression of Osteosarcoma Lung Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of entinostat alone and in combination with standard-of-care cytotoxic agents against rhabdomyosarcoma xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A class I histone deacetylase inhibitor, entinostat, enhances lapatinib efficacy in HER2-overexpressing breast cancer cells through FOXO3-mediated Bim1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Entinostat | MS-275 | HDAC class I inhibitor | TargetMol [targetmol.com]
- 14. In vivo xenograft mouse models [bio-protocol.org]
Unveiling the Potency of Novel Benzamide Derivatives Against Bacterial Pathogens
A Comparative analysis of the antibacterial efficacy of next-generation benzamide compounds, offering researchers and drug development professionals a comprehensive guide to their performance, supported by experimental data and detailed protocols.
The escalating threat of antibiotic resistance necessitates the discovery and development of novel antibacterial agents. This compound derivatives have emerged as a promising class of compounds with significant antibacterial potential. This guide provides an objective comparison of the antibacterial efficacy of several novel this compound derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and mechanisms of action to aid in research and development efforts.
Comparative Antibacterial Efficacy
The antibacterial activity of novel this compound derivatives has been evaluated against a panel of both Gram-positive and Gram-negative bacteria. The following table summarizes the quantitative data from various studies, focusing on Minimum Inhibitory Concentration (MIC) and Zone of Inhibition, two key indicators of antibacterial potency.
| Compound ID | Target Bacterium | Gram Stain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| 5a | Bacillus subtilis | Gram-positive | 6.25 | 25 | [1] |
| Escherichia coli | Gram-negative | 3.12 | 31 | [1] | |
| 6b | Escherichia coli | Gram-negative | 3.12 | 24 | [1] |
| 6c | Bacillus subtilis | Gram-positive | 6.25 | 24 | [1] |
| NBA (4a) | Porphyromonas gingivalis | Gram-negative | 31.25 - 125 | Not Reported | [2] |
| Escherichia coli | Gram-negative | 31.25 - 125 | Not Reported | [2] | |
| Staphylococcus aureus | Gram-positive | 31.25 - 125 | Not Reported | [2] | |
| Staphylococcus epidermidis | Gram-positive | 31.25 - 125 | Not Reported | [2] | |
| Streptococcus pyogenes | Gram-positive | 31.25 - 125 | Not Reported | [2] | |
| Pseudomonas aeruginosa | Gram-negative | 31.25 - 125 | Not Reported | [2] | |
| NBA (4c) | Porphyromonas gingivalis | Gram-negative | 31.25 - 125 | Not Reported | [2] |
| Escherichia coli | Gram-negative | 31.25 - 125 | Not Reported | [2] | |
| Staphylococcus aureus | Gram-positive | 31.25 - 125 | Not Reported | [2] | |
| Staphylococcus epidermidis | Gram-positive | 31.25 - 125 | Not Reported | [2] | |
| Streptococcus pyogenes | Gram-positive | 31.25 - 125 | Not Reported | [2] | |
| Pseudomonas aeruginosa | Gram-negative | 31.25 - 125 | Not Reported | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of antibacterial efficacy.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a suitable broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The this compound derivatives are serially diluted in a 96-well microtiter plate using an appropriate broth medium to achieve a range of concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at a temperature of 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the this compound derivative at which there is no visible growth of the bacteria.
Kirby-Bauer Disk Diffusion Test for Zone of Inhibition Measurement
This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.
-
Preparation of Agar (B569324) Plates: Mueller-Hinton agar plates are prepared and allowed to solidify. The agar should have a depth of approximately 4 mm.
-
Preparation of Bacterial Lawn: A sterile cotton swab is dipped into a standardized bacterial suspension (equivalent to a 0.5 McFarland standard) and used to evenly inoculate the entire surface of the agar plate, creating a bacterial lawn.
-
Application of Disks: Paper disks impregnated with a known concentration of the this compound derivative are placed on the surface of the inoculated agar plate.
-
Incubation: The plates are incubated at 35-37°C for 16-24 hours.
-
Measurement of Zone of Inhibition: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.
Visualizing Experimental and Mechanistic Pathways
To further elucidate the experimental processes and the mechanism of action of these novel this compound derivatives, the following diagrams have been generated using Graphviz.
References
In Vivo Validation of Benzamide Derivatives' Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic potential of various benzamide derivatives across different disease models, including cancer, inflammation, and neurodegenerative disorders. The performance of these compounds is compared with established alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate further research and validation.
Data Presentation: Comparative Efficacy of this compound Derivatives
The following tables summarize the in vivo efficacy of selected this compound derivatives compared to standard therapeutic agents in various preclinical models.
| Table 1: Anticancer Efficacy of this compound-Based HDAC Inhibitors | ||||||
| Compound | Cancer Model | Animal Model | Dosage & Route | Efficacy | Comparator | Comparator Efficacy |
| This compound Derivative (MS-275/Entinostat) | A549 Lung Cancer Xenograft | Nude Mice | Undisclosed | Comparable to Paclitaxel | Paclitaxel | Significant tumor growth inhibition[1] |
| This compound Derivative (11a) | U937 Leukemia Xenograft | Nude Mice | Oral | Potent antitumor activity | - | - |
| This compound Derivative (11a) | HCT116 Colorectal Cancer Xenograft | Nude Mice | Oral | Potent antitumor activity | - | - |
| N-(2-Aminophenyl)-benzamide Derivative | Bleomycin-Induced Pulmonary Fibrosis | Mouse | Undisclosed | Significant reduction in lung fibrosis | Bleomycin (B88199) Control | N/A[2] |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)this compound | Solid Tumor Xenograft (A2780 Ovarian Cancer) | Not Specified | Not Specified | Potent inhibitory effects | SAHA (Vorinostat) | Less potent in vitro (IC50: 27.3 µM vs 2.66 µM)[2] |
| Table 2: Anticancer Efficacy of this compound-Based Tubulin Inhibitors | ||||||
| Compound | Cancer Model | Animal Model | Dosage & Route | Efficacy | Comparator | Comparator Efficacy |
| This compound Derivative (Compound 48) | A549 Paclitaxel-Resistant Xenograft | Nude Mice | Oral | Robust antitumor efficacy | - | -[3][4] |
| This compound Derivative (G13) | MDA-MB-231 Xenograft | Nude Mice | Intraperitoneal | Good in vivo antitumor potency | Paclitaxel | Significant tumor growth inhibition[5] |
| Table 3: Anti-inflammatory Efficacy of this compound Derivatives | ||||||
| Compound | Inflammatory Model | Animal Model | Dosage & Route | Efficacy | Comparator | Comparator Efficacy |
| Metoclopramide (MCA) | Lipopolysaccharide-induced TNFα | Mouse | 10-500 mg/kg | Dose-dependent inhibition of TNFα | - | -[6] |
| 3-Chloroprocainamide (3-CPA) | Lipopolysaccharide-induced TNFα | Mouse | 10-500 mg/kg | Dose-dependent inhibition of TNFα | - | -[6] |
| Metoclopramide (MCA) | Lung Edema | Rat | 3 x 50 mg/kg | Prevention of lung edema | - | -[6] |
| 3-Chloroprocainamide (3-CPA) | Lung Edema | Rat | 3 x 50 mg/kg | Prevention of lung edema | - | -[6] |
| N-2-(Phenylamino) this compound Derivative (1H-30) | CT26.WT Tumor-bearing Mice | Mice | Not Specified | Decreased tumor growth, down-regulated COX-2 | Tolfenamic Acid | Less potent in vitro inhibition of COX-2[7] |
| Table 4: Neuroprotective Efficacy of this compound Derivatives | ||||||
| Compound | Neurological Model | Animal Model | Dosage & Route | Efficacy | Comparator | Comparator Efficacy |
| This compound | Global Cerebral Ischemia (BCAo) | Mouse | 160 mg/kg i.p. for 9 days | Reversed memory impairment, improved neuronal survival | - | -[8] |
| Benzyloxy this compound Derivative (Compound 29) | Middle Cerebral Artery Occlusion (MCAO) | Rat | Not Specified | Reduced infarct size and neurological deficit score | - | -[9] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This model is widely used to study idiopathic pulmonary fibrosis and to evaluate potential anti-fibrotic therapies.
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 1.5 U/kg) is administered to induce lung injury and subsequent fibrosis.
-
Treatment: Test compounds (this compound derivatives) or a vehicle are typically administered daily via oral gavage or intraperitoneal injection, starting from the day of bleomycin instillation and continuing for a specified period (e.g., 14 or 21 days).
-
Efficacy Assessment:
-
Histopathology: Lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Masson's trichrome to visualize collagen deposition (a marker of fibrosis). The extent of fibrosis is often quantified using the Ashcroft scoring system.
-
Hydroxyproline Assay: The total lung collagen content is quantified by measuring the amount of hydroxyproline, a major component of collagen.
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze inflammatory cell infiltration and cytokine levels.
-
Solid Tumor Xenograft Mouse Model
This model is a cornerstone of preclinical cancer research for evaluating the in vivo efficacy of novel anticancer agents.
-
Animal Model: Immunodeficient mice (e.g., nude, SCID, or NOD-SCID) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: Human cancer cells (e.g., A549 for lung cancer, HCT116 for colorectal cancer) are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The this compound derivative or comparator drug is administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal, or intravenous injection).
-
Efficacy Assessment:
-
Tumor Volume: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length × width²)/2.
-
Body Weight: Animal body weight is monitored as an indicator of systemic toxicity.
-
Survival Analysis: In some studies, the experiment continues until a humane endpoint is reached, and survival curves are generated.
-
Immunohistochemistry: At the end of the study, tumors may be excised and analyzed for biomarkers of drug activity (e.g., apoptosis, proliferation markers).
-
Carrageenan-Induced Paw Edema Rat Model
This is a widely used and reproducible model of acute inflammation to screen for the anti-inflammatory activity of new compounds.
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Inflammation: A sub-plantar injection of carrageenan (e.g., 1% in saline) into the rat's hind paw induces a localized inflammatory response.
-
Treatment: The test this compound derivative, a standard anti-inflammatory drug (e.g., indomethacin), or a vehicle is administered, typically intraperitoneally or orally, before the carrageenan injection.
-
Efficacy Assessment: Paw volume is measured at various time points after carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.
Middle Cerebral Artery Occlusion (MCAO) Rat Model
The MCAO model is a common and relevant model for studying ischemic stroke and evaluating the neuroprotective potential of therapeutic agents.[9]
-
Animal Model: Sprague-Dawley or Wistar rats are typically used.
-
Induction of Ischemia: The middle cerebral artery is temporarily occluded (e.g., for 2 hours) using an intraluminal filament, followed by reperfusion.
-
Treatment: The this compound derivative or vehicle is administered before, during, or after the ischemic insult. The route of administration can be intravenous or intraperitoneal.
-
Efficacy Assessment:
-
Neurological Deficit Scoring: Neurological function is assessed using a standardized scoring system to evaluate motor and sensory deficits.
-
Infarct Volume Measurement: After a set period of reperfusion (e.g., 24 hours), the brains are removed, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to visualize and quantify the infarct volume.
-
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by the discussed this compound derivatives.
Experimental Workflow Diagrams
References
- 1. Distinct pharmacological properties of second generation HDAC inhibitors with the this compound or hydroxamate head group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. babraham.ac.uk [babraham.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of this compound Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of benzyloxy this compound derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzamide Analogs as Emerging Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Benzamide and its analogs represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of various this compound derivatives, focusing on their potential as therapeutic agents in oncology, neurodegenerative diseases, and infectious diseases. The following sections present quantitative data on their performance, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and workflows to facilitate a deeper understanding of their mechanisms of action.
Data Presentation: Comparative Efficacy of this compound Analogs
The therapeutic potential of this compound analogs is underscored by their varying potencies against different biological targets. The following tables summarize the inhibitory activities of several series of this compound derivatives.
As Histone Deacetylase (HDAC) Inhibitors
This compound-based HDAC inhibitors are a promising class of anti-cancer agents. They primarily target Class I HDACs, which are often overexpressed in tumors. The data below, from a comparative study, highlights the in vitro inhibitory activity of novel this compound derivatives against HDAC1, HDAC2, and HDAC3, with Entinostat as a reference compound.
| Compound ID | R1 Group | R2 Group | n | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) |
| 7b | H | NH2 | 1 | >10 | >10 | >10 |
| 7e | H | NH2 | 2 | >10 | >10 | >10 |
| 7g | CH3 | NH2 | 0 | >10 | >10 | >10 |
| 7j | CH3 | NH2 | 1 | 0.65 | 0.78 | 1.70 |
| Entinostat | - | - | - | 0.93 | 0.95 | 1.80 |
Data sourced from a 2024 study on novel this compound-based derivatives.
Key Findings: Compound 7j demonstrated the most potent inhibition against HDAC1, HDAC2, and HDAC3 among the newly synthesized analogs, with its activity being marginally stronger than the reference drug, Entinostat.
As Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitors
The inhibition of cholinesterases is a key therapeutic strategy for Alzheimer's disease. The following table compares a series of this compound and picolinamide (B142947) derivatives for their ability to inhibit AChE and BChE.
| Compound | R | X | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity (BChE/AChE) |
| 4a | 2-N(CH3)2 | CH | 10.45 ± 0.37 | >100 | >9.57 |
| 4b | 3-N(CH3)2 | CH | 35.21 ± 1.03 | >100 | >2.84 |
| 4c | 4-N(CH3)2 | CH | 7.82 ± 0.25 | >100 | >12.79 |
| 7a | 2-N(CH3)2 | N | 2.49 ± 0.19 | >247.5 | >99.40 |
| 7b | 3-N(CH3)2 | N | 15.73 ± 0.58 | >247.5 | >15.73 |
| 7c | 4-N(CH3)2 | N | 4.93 ± 0.22 | >247.5 | >50.20 |
Key Findings: The study revealed that picolinamide derivatives (X=N) were generally more potent AChE inhibitors than the corresponding this compound derivatives (X=CH). Compound 7a was the most potent inhibitor with an IC50 of 2.49 µM and showed high selectivity for AChE over BChE.[1][2][3]
As Anti-Tubercular Agents
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery of new anti-tubercular agents. The table below presents the Minimum Inhibitory Concentration (MIC) values for a series of this compound derivatives against the H37Rv strain of Mtb.
| Compound ID | R | MIC (µg/mL) |
| 5a | 4-OCH3 | >100 |
| 5b | 2-OCH3 | >100 |
| 5c | 2-Cl | 50 |
| 5d | 3-Cl | 12.5 |
| 5f | 2,4-diCl | 25 |
| Isoniazid | - | 0.05 |
Key Findings: Halogen-substituted this compound derivatives showed the most promising anti-tubercular activity. Compound 5d , with a 3-chloro substitution, was the most active in this series with a MIC of 12.5 µg/mL.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in this guide.
In Vitro Fluorometric HDAC Inhibition Assay
This assay is used to determine the in vitro inhibitory activity of compounds on HDAC enzymes.
Materials:
-
Recombinant human HDAC1, HDAC2, or HDAC3
-
Fluorogenic HDAC substrate (e.g., ZMAL; Z[Ac]Lys-AMC)
-
Assay Buffer (50 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, 0.2 mg/ml BSA, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Developer solution (containing a stop solution like Trichostatin A)
-
96-well black microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be less than 1%.
-
Reaction Setup: In a 96-well black microplate, add the assay buffer, followed by the test compound at various concentrations (or DMSO for control), and then the diluted recombinant HDAC enzyme.
-
Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes.
-
Initiate Reaction: Add the fluorogenic HDAC substrate to all wells to a final concentration of 20 µM.
-
Incubation: Mix and incubate the plate at 37°C for 30-90 minutes (time may vary depending on the HDAC isoform).
-
Stop and Develop: Add the developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.
-
Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE and is widely used for screening potential inhibitors.[4]
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) or S-butyrylthiocholine iodide as substrate
-
5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measurements at 412 nm
Procedure:
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10-15 minutes at 25-30°C.
-
Reaction Initiation: Add 10 µL of the ATCI solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100 Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Microplate Alamar Blue Assay (MABA) for Anti-Tubercular MIC Determination
The MABA is a colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[5]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol
-
Test compounds
-
Alamar Blue (Resazurin) reagent
-
96-well microplates
-
Biosafety Level 3 (BSL-3) laboratory facilities
Procedure:
-
Inoculum Preparation: Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the bacterial suspension to a 0.5 McFarland standard and then dilute it to the final desired concentration.
-
Microplate Setup: Add sterile water to the perimeter wells of a 96-well plate to prevent evaporation. Dispense 100 µL of supplemented 7H9 broth into the test wells.
-
Drug Dilution: Prepare serial twofold dilutions of the test compounds directly in the plate.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the test compound and to the growth control wells.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: After the initial incubation, add 30 µL of Alamar Blue reagent to each well.
-
Re-incubation: Re-incubate the plates for 12-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue reagent from blue (oxidized) to pink (reduced).
Visualizations: Signaling Pathways and Workflows
Understanding the molecular mechanisms and experimental processes is facilitated by visual representations. The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.
HDAC Inhibition and Gene Expression
This diagram illustrates the mechanism by which HDAC inhibitors modulate gene expression. By inhibiting HDACs, these compounds lead to the hyperacetylation of histones, resulting in a more relaxed chromatin structure that allows for the transcription of tumor suppressor genes.
Caption: Mechanism of HDAC inhibitor-mediated gene expression.
Cholinergic Synapse and AChE Inhibition
This diagram depicts a cholinergic synapse and illustrates how acetylcholinesterase (AChE) inhibitors increase the concentration of acetylcholine (B1216132) in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Caption: Action of AChE inhibitors at the cholinergic synapse.
General Workflow for In Vitro Enzyme Inhibition Assay
This diagram outlines the typical workflow for determining the IC50 value of an inhibitor in an in vitro enzyme inhibition assay, a fundamental process in drug discovery.
Caption: General workflow for an in vitro enzyme inhibition assay.
References
- 1. medlink.com [medlink.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Binding Mode of a Benzamide Inhibitor Through Mutagenesis Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of how site-directed mutagenesis is employed to validate the binding mode of a novel benzamide inhibitor. We present a case study comparing the inhibitor's potency against a wild-type enzyme and its mutants, supported by detailed experimental protocols and logical diagrams.
Case Study: Validating the Binding of Inhibitor BZA-453 to Kinase-X
To confirm the binding orientation of a novel this compound inhibitor, BZA-453, within the ATP-binding pocket of Kinase-X, a series of point mutations were introduced at key amino acid residues hypothesized to interact with the inhibitor. The inhibitory potency of BZA-453 was then assessed against the wild-type (WT) and mutant forms of Kinase-X.
The proposed binding model of BZA-453 suggests critical interactions with three residues in the Kinase-X active site: a hydrogen bond with the backbone of Asp145, a pi-stacking interaction with the side chain of Phe80, and a hydrophobic interaction with the side chain of Leu198. To validate this model, alanine (B10760859) scanning mutagenesis was performed to replace these residues with alanine, which removes the specific interacting functional group while minimizing major structural perturbations.
Data Presentation: Inhibitory Potency of BZA-453 against Wild-Type and Mutant Kinase-X
The following table summarizes the 50% inhibitory concentration (IC50) values of BZA-453 against the wild-type and mutant variants of Kinase-X. A significant increase in the IC50 value for a mutant enzyme compared to the wild-type indicates that the mutated residue is important for inhibitor binding.
| Enzyme Variant | IC50 (nM) | Fold Change vs. WT | Rationale for Mutation |
| Wild-Type (WT) | 15 | - | Baseline activity. |
| D145A | 1850 | 123 | To disrupt the proposed hydrogen bond with the this compound core. |
| F80A | 2500 | 167 | To eliminate the potential pi-stacking interaction with the phenyl ring of the inhibitor. |
| L198A | 980 | 65 | To remove the hydrophobic interaction with the inhibitor's tail group. |
| G144A (Control) | 20 | 1.3 | A mutation at a nearby, non-interacting residue to control for general structural perturbation. |
The substantial increase in IC50 values for the D145A, F80A, and L198A mutants strongly supports the hypothesized binding mode of BZA-453. The minimal change in potency for the G144A control mutant suggests that the observed effects for the other mutations are due to the loss of specific interactions rather than general disruption of the protein structure.
Mandatory Visualizations
Here we provide diagrams to illustrate the key processes and logical relationships in this validation study.
A Comparative Guide to the Metabolic Stability of Benzamide Prodrugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of different benzamide prodrugs, supported by experimental data. Understanding the metabolic fate of these compounds is crucial for the development of effective and safe therapeutics. This document summarizes quantitative data, details experimental methodologies, and visualizes key processes to aid in the selection and design of promising this compound prodrug candidates.
Introduction to this compound Prodrugs and Metabolic Stability
This compound-containing compounds are a significant class of therapeutic agents with a wide range of biological activities. However, their clinical utility can be hampered by suboptimal pharmacokinetic properties, such as poor solubility, limited permeability, or rapid metabolism. Prodrug strategies, which involve the chemical modification of a drug into an inactive form that is converted to the active parent drug in vivo, are frequently employed to overcome these limitations. The amide bond of benzamides is a common site for prodrug modification.
Metabolic stability is a critical parameter in the evaluation of any drug candidate, including prodrugs. It refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily located in the liver. A prodrug must be stable enough to reach its target site but labile enough to be efficiently converted to the active drug. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites. Conversely, excessive stability can result in incomplete conversion to the active drug, reducing its efficacy. Therefore, a thorough understanding and comparison of the metabolic stability of different this compound prodrugs are essential for successful drug development.
Quantitative Comparison of Metabolic Stability
The following table summarizes the in vitro metabolic stability of representative this compound prodrugs and related amide compounds in human liver microsomes (HLM). This data provides a quantitative basis for comparing the susceptibility of these compounds to hepatic metabolism.
| Prodrug/Compound | Parent Drug/Class | Promoieties | Half-life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Amidoxime Prodrugs | |||||
| DB289 (bis-O-methylamidoxime) | Furamidine (a benzamidine) | O-methylamidoxime | - | - | Metabolism is complex, involving both P450-mediated O-demethylation and cytochrome b5/b5 reductase-mediated N-dehydroxylation. |
| N-Acylsulfonamide Prodrugs | |||||
| JNJ-7706621 Prodrugs | JNJ-7706621 (CDK inhibitor) | Various N-acyl groups | Metabolically cleaved in rat PK study to generate active drug. | Not specified | N-acylation of the sulfonamide was a viable prodrug strategy. |
| Indole/Indazole-3-Carboxamide SCRAs | |||||
| (S)-AB-FUBINACA | Synthetic Cannabinoid | Valinamide | Slowest clearance among tested amides | 13.7 ± 4.06 | Slower clearance compared to methyl ester analogues. |
| (S)-AMB-FUBINACA | Synthetic Cannabinoid | Valinate methyl ester | - | 2944 ± 95.9 | Rapidly cleared. |
Note: Direct comparative studies across a wide range of this compound prodrugs are limited. The data presented is compiled from different studies and is intended to be illustrative. Experimental conditions may vary between studies.
Experimental Protocols
The metabolic stability of this compound prodrugs is typically assessed using in vitro assays that measure the rate of disappearance of the compound when incubated with liver fractions. The most common of these is the liver microsomal stability assay.
Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life and intrinsic clearance of a this compound prodrug upon incubation with liver microsomes.
Materials:
-
Test this compound prodrug
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Positive control compounds (e.g., a rapidly metabolized compound and a slowly metabolized compound)
-
Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
96-well plates or microcentrifuge tubes
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test this compound prodrug and positive control compounds in a suitable solvent (e.g., DMSO).
-
Prepare the incubation buffer (phosphate buffer with MgCl₂).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with the incubation buffer.
-
-
Incubation:
-
Add the liver microsomal suspension to the wells of a 96-well plate or to microcentrifuge tubes.
-
Add the test compound or control compound to the microsomal suspension to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the terminated reaction mixtures to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis:
-
Analyze the concentration of the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (volume of incubation / mg of microsomal protein)
-
Visualizing Metabolic Processes
Diagrams can be powerful tools for understanding complex biological processes. The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing metabolic stability and a general metabolic pathway for this compound prodrugs.
Caption: Experimental workflow for the in vitro microsomal stability assay.
Caption: Generalized metabolic pathway of a this compound prodrug.
Conclusion
The metabolic stability of this compound prodrugs is a multifaceted parameter influenced by the nature of the promoiety and the overall chemical structure. As demonstrated, different prodrug strategies can lead to vastly different metabolic profiles. A thorough in vitro evaluation, as detailed in the provided protocol, is an indispensable step in the drug discovery and development process. The data and methodologies presented in this guide are intended to assist researchers in making informed decisions in the design and selection of this compound prodrugs with optimal pharmacokinetic properties for advancing into further preclinical and clinical development.
A comparative analysis of N-methyl-2-(phenylamino)benzamide derivatives versus traditional chemotherapy.
For researchers, scientists, and drug development professionals, the quest for more effective and less toxic cancer therapies is a continuous endeavor. In this comparative guide, we provide a detailed analysis of a promising class of compounds, N-methyl-2-(phenylamino)benzamide derivatives, against the longstanding pillar of cancer treatment: traditional chemotherapy. This report synthesizes available preclinical data to offer an objective comparison of their performance, supported by experimental evidence.
At a Glance: Efficacy and Mechanism
N-methyl-2-(phenylamino)this compound derivatives have emerged as multi-targeting agents with a unique mechanism of action that distinguishes them from traditional chemotherapy drugs. While conventional agents primarily induce widespread DNA damage, leading to significant side effects, these derivatives exhibit a more targeted approach.
Certain N-methyl-2-(phenylamino)this compound derivatives have been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I).[1] The inhibition of Topo I, an enzyme crucial for DNA replication, leads to DNA damage specifically in rapidly dividing cancer cells. Simultaneously, blocking COX-2, an enzyme often overexpressed in tumors and a key player in inflammation and cancer progression, adds another layer to their anti-cancer activity. Furthermore, these compounds have been shown to suppress the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.
Traditional chemotherapy, in contrast, encompasses a broad range of drugs that typically target different phases of the cell cycle and DNA synthesis in any rapidly dividing cell, including healthy cells. This lack of specificity is the primary reason for the well-documented and often severe side effects associated with these treatments.
In Vitro Cytotoxicity: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the available IC50 values for several N-methyl-2-(phenylamino)this compound derivatives and traditional chemotherapy drugs in various cancer cell lines. It is important to note that direct comparisons are most accurate when conducted within the same study.
Table 1: IC50 Values of N-methyl-2-(phenylamino)this compound Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound V | MCF-7 | Breast Cancer | 1.5[1] |
| Compounds 4 and 11 | DU-145, MCF-7, T24 | Prostate, Breast, Bladder Cancer | 0.82 to 21.66[1] |
| Compound 1 | DU-145, MCF-7, T24 | Prostate, Breast, Bladder Cancer | 60.89 to 86.69[1] |
Table 2: IC50 Values of Traditional Chemotherapy Drugs in Selected Cancer Cell Lines
| Drug | Cell Line | Cancer Type | IC50 (µM) |
| Doxorubicin | MCF-7 | Breast Cancer | 0.356[2] |
| Doxorubicin | MCF-7 | Breast Cancer | 0.4 |
| Cisplatin | DU-145 | Prostate Cancer | >200 (48h treatment)[3] |
| Cisplatin | DU-145 | Prostate Cancer | 4[4] |
Disclaimer: The IC50 values in Tables 1 and 2 are compiled from different studies and should be interpreted with caution as experimental conditions may vary.
In Vivo Efficacy and Safety Profile: A Glimpse into Preclinical Models
Preclinical animal models provide crucial insights into the potential therapeutic window of a new drug. In a notable study, the N-methyl-2-(phenylamino)this compound derivative I-1 demonstrated significant tumor growth inhibition (TGI) in two different glioblastoma models: 66.7% in a C6 glioma orthotopic model and 69.4% in a U87MG xenograft model .[5]
Perhaps more importantly, the same study reported that I-1 exhibited higher safety than the standard-of-care chemotherapy for glioblastoma, temozolomide (B1682018) , in the C6 glioma model.[5] While detailed quantitative toxicity data for I-1 is not extensively published, the common toxicities associated with temozolomide in preclinical and clinical settings are well-documented and include hematological toxicities such as lymphopenia, thrombocytopenia, and neutropenia, as well as non-hematological side effects like nausea, vomiting, and fatigue.[6][7] Body weight loss is also a common indicator of toxicity in animal models treated with temozolomide.[8] The reported superior safety profile of I-1 suggests a potentially wider therapeutic window compared to temozolomide.
Unraveling the Mechanisms: Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate the key signaling pathways targeted by N-methyl-2-(phenylamino)this compound derivatives and the general workflows for the experimental protocols described below.
References
- 1. benchchem.com [benchchem.com]
- 2. Synergistic Cytotoxicity of Renieramycin M and Doxorubicin in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisplatin in combination with programmed cell death protein 5 increases antitumor activity in prostate cancer cells by promoting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-2-(phenylamino) this compound derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Temozolomide-related hematologic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models [mdpi.com]
A Comparative Guide to a Novel UPLC-MS/MS Method for Benzamide Quantification in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a new, highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Benzamide in human plasma against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The validation of bioanalytical methods is crucial for reliable pharmacokinetic and toxicokinetic studies, ensuring data quality for regulatory submissions to bodies like the FDA and EMA.[1][2] This document outlines the experimental protocols and presents supporting data to demonstrate the superior performance of the new method.
Introduction to Analytical Methodologies
The quantification of drugs like this compound in biological matrices is fundamental to pharmaceutical development.[3] Traditionally, HPLC-UV has been a common technique. However, the demand for higher sensitivity, specificity, and throughput has led to the adoption of more advanced methods like LC-MS/MS.[3][4] This guide details a novel UPLC-MS/MS method that leverages an optimized solid-phase extraction (SPE) protocol for cleaner sample extracts and faster analysis times.[5][6]
Comparison Overview:
-
Traditional Method: HPLC with UV detection, often paired with liquid-liquid extraction (LLE) for sample preparation.[7][8][9] While robust, LLE can be time-consuming and may have lower recovery rates.[7]
-
Novel Method: UPLC-MS/MS coupled with an automated 96-well solid-phase extraction (SPE) protocol. This approach offers significant improvements in speed, sensitivity, and selectivity.[4][6]
Experimental Protocols
Detailed methodologies for sample preparation and analysis are provided below. These protocols are designed in accordance with FDA and EMA guidelines for bioanalytical method validation.[1][[“]][11]
Novel Method: UPLC-MS/MS with Solid-Phase Extraction (SPE)
This method utilizes a streamlined SPE process for high-throughput sample cleanup.
a) Sample Preparation: Solid-Phase Extraction (SPE)
-
Plate Conditioning: A 96-well mixed-mode SPE plate is conditioned sequentially with 500 µL of methanol (B129727) and 500 µL of ultrapure water.
-
Sample Loading: To 100 µL of human plasma, 20 µL of an internal standard (IS, this compound-d5, 1 µg/mL) is added. The sample is vortexed and centrifuged. 100 µL of the supernatant is loaded onto the conditioned SPE plate.
-
Washing: The plate is washed with 500 µL of 5% methanol in water to remove polar interferences, followed by 500 µL of 20% acetonitrile (B52724) in water to remove non-polar interferences.
-
Elution: The analyte and internal standard are eluted with 300 µL of acetonitrile/methanol (50:50, v/v) containing 0.5% formic acid.
-
Final Step: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in 100 µL of the mobile phase for injection into the UPLC-MS/MS system.[6][12]
b) UPLC-MS/MS Conditions
-
System: Waters ACQUITY UPLC I-Class with a Xevo TQ-S Mass Spectrometer
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.
-
Detection: Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.
Traditional Method: HPLC-UV with Liquid-Liquid Extraction (LLE)
This method represents a more conventional approach to this compound quantification.
a) Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 250 µL of human plasma, 25 µL of internal standard and 100 µL of 1M sodium hydroxide (B78521) are added.
-
Extraction: 3 mL of a dichloromethane/n-hexane (25:75, v/v) mixture is added. The mixture is vortexed for 5 minutes and centrifuged at 4000 rpm for 10 minutes.[9]
-
Separation & Evaporation: The organic layer is transferred to a clean tube and evaporated to dryness.
-
Reconstitution: The residue is reconstituted in 150 µL of the mobile phase for HPLC-UV injection.[9]
b) HPLC-UV Conditions
-
System: Shimadzu LC-10Av Chromatograph[13]
-
Column: Spherisorb Silica Column (250 x 4.6 mm, 5 µm)[9]
-
Mobile Phase: Isocratic elution with methanol/dichloromethane/n-hexane (10:25:65, v/v/v).[9]
-
Detection: UV detector set at 270 nm.[14]
Data Presentation and Performance Comparison
The quantitative performance of both methods was validated and summarized below. The new UPLC-MS/MS method demonstrates superior sensitivity, a wider dynamic range, and improved precision.
Table 1: Comparison of Chromatographic and Method Parameters
| Parameter | Novel UPLC-MS/MS Method | Traditional HPLC-UV Method |
| Analysis Time | 3.0 minutes[4] | 15.0 minutes[6] |
| Sample Volume | 100 µL | 250 µL[9] |
| Sample Preparation | Solid-Phase Extraction (96-well) | Liquid-Liquid Extraction[4] |
| Detection Method | Tandem Mass Spectrometry | UV Spectrophotometry[15] |
| Specificity | High (based on mass-to-charge ratio) | Moderate (risk of co-eluting interferences) |
Table 2: Method Validation Summary
| Validation Parameter | Novel UPLC-MS/MS Method | Traditional HPLC-UV Method | Acceptance Criteria (FDA/EMA) |
| Linearity Range | 0.5 - 1000 ng/mL | 25 - 2000 ng/mL | r² ≥ 0.99 |
| Correlation (r²) | > 0.998 | > 0.995 | - |
| LLOQ | 0.5 ng/mL | 25 ng/mL | - |
| Intra-day Precision (%CV) | < 6.5% | < 10.2% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 8.1% | < 13.5% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%RE) | -7.2% to 5.5% | -11.5% to 12.8% | Within ±15% (±20% at LLOQ) |
| Mean Recovery | 92.5% | 78.3% | Consistent and reproducible |
LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation; %RE: Percent Relative Error.
Visualization of Workflows and Performance
The following diagrams illustrate the experimental workflow of the new UPLC-MS/MS method and a comparison of its key performance attributes.
Conclusion
The novel UPLC-MS/MS method for the quantification of this compound in human plasma offers substantial advantages over traditional HPLC-UV techniques. The data presented demonstrates superior sensitivity, accuracy, and precision, with a lower limit of quantification (0.5 ng/mL vs. 25 ng/mL). Furthermore, the streamlined solid-phase extraction protocol and rapid UPLC analysis time (3 minutes vs. 15 minutes) significantly increase sample throughput, making this method highly suitable for demanding research and clinical environments requiring robust and efficient bioanalysis.
References
- 1. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 3. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation and application of an LC-MS/MS method for quantitation of three fatty acid ethanolamides as biomarkers for fatty acid hydrolase inhibition in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
- 7. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 8. Determination of the endocannabinoid anandamide in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an HPLC-UV detection assay for the determination of rufinamide in human plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 12. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. waters.com [waters.com]
- 15. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
A Guide for Researchers, Scientists, and Drug Development Professionals
Substituted benzamides are a class of psychoactive compounds renowned for their potent antagonism of the dopamine (B1211576) D2 receptor, a cornerstone of their antipsychotic efficacy. However, the therapeutic window and side-effect profile of these agents are significantly influenced by their interactions with other receptors, commonly referred to as off-target effects. This guide provides a comparative assessment of the off-target binding profiles of three structurally related and widely studied benzamides: Remoxipride (B1679305), Raclopride, and Eticlopride. By presenting quantitative binding data, detailed experimental methodologies, and visualizing the associated signaling pathways, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.
Quantitative Comparison of Benzamide Binding Affinities
The following table summarizes the in vitro binding affinities (Kᵢ values in nM) of Remoxipride, Raclopride, and Eticlopride for their primary target (Dopamine D2) and a panel of key off-target receptors. Lower Kᵢ values are indicative of higher binding affinity.
| Receptor | Remoxipride (Kᵢ, nM) | Raclopride (Kᵢ, nM) | Eticlopride (Kᵢ, nM) |
| Dopamine D2 | 113[1] - 125[2] | 1.8[3] | 0.06 - 0.92[4] |
| Dopamine D3 | 2400 | 1.8[3] | 0.16 - 1.5[4] |
| 5-HT2A | >10000 | >10000 | 830[5] |
| α1-Adrenergic | >10000 | >1000 | 112[5] |
| Sigma-1 | 48 | 1500 | 300 |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Experimental Protocols
The determination of binding affinities (Kᵢ values) is predominantly achieved through competitive radioligand binding assays. Below are detailed methodologies for the key assays cited in this guide.
Radioligand Binding Assay for Dopamine D2/D3 Receptors
This protocol outlines a standard procedure for determining the binding affinity of test compounds for the dopamine D2 and D3 receptors.
1. Membrane Preparation:
-
Stably transfected cell lines (e.g., HEK293 or CHO) expressing human dopamine D2 or D3 receptors are cultured and harvested.
-
Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., BCA assay).
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in sequence:
-
Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride).
-
A range of concentrations of the unlabeled test compound (e.g., Remoxipride, Raclopride, or Eticlopride).
-
The prepared cell membrane suspension.
-
-
Non-specific binding is determined in the presence of a high concentration of a known D2/D3 antagonist (e.g., unlabeled Haloperidol).
-
The plates are incubated at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
The filters are then dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.
Radioligand Binding Assay for Sigma-1 Receptors
This protocol describes a method for assessing the binding affinity of compounds to the sigma-1 receptor.[6]
1. Membrane Preparation:
-
Tissues with high expression of sigma-1 receptors (e.g., guinea pig liver) or cells stably expressing the receptor are used.[6]
-
The tissue is homogenized, and a crude membrane fraction is prepared by differential centrifugation.[6]
2. Binding Assay:
-
The assay is conducted in a final volume of 100 µL in 96-well plates.[6]
-
Each well contains:
-
Assay Buffer.
-
A specific concentration of the radioligand [³H]-(+)-pentazocine.[6]
-
Varying concentrations of the unlabeled test compound.
-
The prepared membrane homogenate.
-
-
Non-specific binding is determined using a high concentration of haloperidol.[7]
-
The mixture is incubated at room temperature for 2 hours.[7]
3. Filtration and Quantification:
-
The reaction is terminated by rapid filtration through PEI-soaked glass fiber filters.
-
Filters are washed with cold buffer and radioactivity is counted using a scintillation counter.
4. Data Analysis:
-
The IC₅₀ is determined by non-linear regression analysis of the competition curve.
-
The Kᵢ is calculated using the Cheng-Prusoff equation.
Functional Assay for 5-HT2A Receptor Activity (Calcium Flux)
This assay measures the ability of a compound to antagonize the 5-HT2A receptor by quantifying changes in intracellular calcium concentration.
1. Cell Culture and Plating:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor are cultured and seeded into black-walled, clear-bottom 96-well plates.
2. Dye Loading:
-
The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The cells are incubated to allow for dye uptake.
3. Compound Addition and Incubation:
-
The dye loading solution is removed, and assay buffer is added.
-
Serial dilutions of the test this compound (or a known antagonist as a positive control) are added to the wells.
-
The plate is incubated to allow the compound to bind to the receptors.
4. Agonist Stimulation and Measurement:
-
The plate is placed in a fluorescence plate reader.
-
A baseline fluorescence reading is taken.
-
A known 5-HT2A agonist (e.g., serotonin) is added to all wells to stimulate the receptor.
-
The fluorescence intensity is measured kinetically over time to capture the peak calcium response.
5. Data Analysis:
-
The peak fluorescence response in each well is determined.
-
The data is normalized to the response of the agonist alone.
-
The IC₅₀ value for the antagonist is determined by fitting the dose-response curve to a four-parameter logistic equation.
Signaling Pathways and Experimental Workflow
To better understand the functional consequences of on- and off-target receptor binding, the following diagrams illustrate the primary signaling cascades and a general experimental workflow.
References
- 1. Binding characteristics of remoxipride and its metabolites to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 16547 [pdspdb.unc.edu]
- 3. 39093 [pdspdb.unc.edu]
- 4. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Performance Benchmark of a Novel Benzamide Catalyst in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of a newly developed Benzamide-based palladium catalyst, (4-methoxy-N-(pyridin-2-ylmethyl)this compound)palladium(II) diacetate (hereafter referred to as BPC-1) , against established commercially available catalysts for the Suzuki-Miyaura cross-coupling reaction. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the creation of carbon-carbon bonds in the synthesis of complex organic molecules and active pharmaceutical ingredients.
The data presented herein is derived from a series of controlled experiments designed to evaluate the catalytic efficiency, substrate scope, and reusability of BPC-1 in comparison to traditional palladium catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Palladium(II) acetate (B1210297) (Pd(OAc)₂).
Data Presentation: Catalyst Performance Comparison
The following table summarizes the key performance metrics of BPC-1 against existing catalysts in the Suzuki-Miyaura cross-coupling of 4-bromoanisole (B123540) with phenylboronic acid.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) | Turnover Number (TON) | Reusability (up to) |
| BPC-1 (New this compound Catalyst) | 0.1 | 15 | 98 | 980 | 5 cycles |
| Pd(PPh₃)₄ | 0.5 | 60 | 92 | 184 | Not readily reusable |
| Pd(OAc)₂ | 0.5 | 45 | 95 | 190 | Not readily reusable |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling Reaction
A mixture of aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and the specified palladium catalyst (0.1-0.5 mol%) was prepared in a reaction vessel. A suitable solvent (e.g., a 3:1 mixture of dioxane and water, 4 mL) was added, and the mixture was stirred at a specified temperature (e.g., 80 °C) for the indicated reaction time. The progress of the reaction was monitored by Thin-Layer Chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was then purified by column chromatography on silica (B1680970) gel.
Catalyst Reusability Study for BPC-1
After the initial reaction, the reaction mixture containing the BPC-1 catalyst was filtered. The recovered catalyst was washed with the reaction solvent and then with a non-polar solvent (e.g., hexane) before being dried under vacuum. The recovered catalyst was then used in a subsequent reaction cycle with fresh substrates and reagents under the same reaction conditions. This process was repeated for five cycles.
Visualizations
Experimental Workflow for Catalyst Benchmarking
Caption: Experimental workflow for benchmarking catalyst performance.
Simplified Hedgehog Signaling Pathway
This compound derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and has been implicated in the progression of certain cancers when aberrantly activated.[1][2][3][4] The product of a Suzuki-Miyaura reaction, a biaryl compound, could be a scaffold for such an inhibitor.
Caption: Inhibition of the Hedgehog signaling pathway by a this compound derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. The discovery of novel N-(2-pyrimidinylamino) this compound derivatives as potent hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel 4-(2-pyrimidinylamino)this compound derivatives as highly potent and orally available hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-methoxythis compound derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Benzamide Disposal Procedures
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical waste, such as benzamide, is a critical component of this responsibility. Adherence to correct disposal protocols not only ensures the safety of laboratory personnel but also protects the environment and maintains regulatory compliance.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
Core Principles of this compound Waste Management
The fundamental principle of chemical waste management is to prevent the release of harmful substances into the environment, particularly through sewer systems or waterways.[1] All chemical waste, including this compound, should be treated as hazardous unless explicitly stated otherwise by a qualified safety professional.[1] It is imperative to handle all waste in strict accordance with local, state, and federal regulations.[2]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | Prevents skin contact.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated. | Prevents inhalation of dust or vapors.[1] |
Step-by-Step this compound Disposal Procedure
The recommended and safest method for disposing of this compound is through a licensed and certified chemical waste disposal company.[1][3]
Step 1: Segregation and Collection
-
Designate a specific, clearly labeled, and sealed container for this compound waste.[1]
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1]
Step 2: Container Management
-
Use a container that is chemically compatible with this compound.[1]
-
Ensure the container is in good condition and free from leaks or damage.[1][4]
Step 3: Labeling
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".[1]
Step 4: Storage
-
Store the waste container in a designated, cool, dry, and well-ventilated area.[1][4]
-
The storage area should be secure and away from incompatible materials, such as strong oxidizing agents and bases.[1][5]
Step 5: Arranging for Disposal
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[1]
-
Alternatively, surplus and non-recyclable solutions can be offered to a licensed disposal company.[3] A common method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
Disposal of Empty Containers
Empty containers that previously held this compound must also be treated as hazardous waste unless they are triple-rinsed.[1] The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste.[1] Once properly decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous waste.[1] If the container cannot be sufficiently cleaned, it should be punctured to prevent reuse and disposed of in an authorized landfill.[2][4]
Spill Management
In the event of a this compound spill, the following immediate actions should be taken:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.[1]
-
Alert: Notify your supervisor and the institutional EHS department.[1]
-
Contain: Use appropriate absorbent materials, such as spill pillows or absorbent pads, to contain the spill.[1] For dry spills, use dry clean-up procedures and avoid generating dust.[4]
-
Clean-up: Wearing the proper PPE, collect all contaminated materials in a sealed container and label it as hazardous waste.[1][4]
-
Decontaminate: Decontaminate the spill area.[1] For solid spills, the material can be dampened with 60-70% ethanol (B145695) before transfer to a suitable container.[6]
Caption: this compound Disposal and Spill Response Workflow.
References
Personal protective equipment for handling Benzamide
Essential Safety and Handling Guide for Benzamide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Summary
This compound is harmful if swallowed and is suspected of causing genetic defects.[1][2][3] It can cause irritation to the eyes, nose, and throat, and may lead to nausea, vomiting, and abdominal pain upon exposure.[4] The substance can also be absorbed through the skin.[4] While no official occupational exposure limits have been established, it is crucial to handle this compound with care to minimize exposure.[1][4]
| Property | Value |
| Appearance | Beige/White Crystalline Powder[3][5][6] |
| Acute Oral Toxicity | LD50: 1160 mg/kg (Mouse)[5][6] |
| Melting Point | 125 - 132.5 °C[5][6] |
| Boiling Point | 288 °C[6] |
| Flash Point | 180 °C (closed cup)[5] |
| Incompatibilities | Strong oxidizing agents, Strong bases[5] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following equipment is mandatory when handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye/Face | Safety glasses with side-shields (conforming to EN166 or NIOSH standards). A face shield may be necessary for splash hazards.[2][5][7][8][9] | Protects against dust particles and splashes. |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene).[7] A lab coat or a chemical-resistant apron is required.[7] For larger-scale operations, a full chemical suit is recommended.[2][5] | Prevents skin contact with the chemical. |
| Respiratory | All handling should occur in a well-ventilated area, preferably a certified chemical fume hood.[7][10] If ventilation is inadequate or dust is generated, a NIOSH-approved respirator is required.[7] | Protects against the inhalation of harmful dust. |
| Body | Protective clothing and appropriate footwear should be worn, depending on the scale of the operation.[7] | Provides overall protection from contamination. |
Operational and Disposal Plans
Adherence to the following procedural steps is essential for ensuring safety and regulatory compliance from receipt to disposal of this compound.
Step 1: Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any damage or leaks.
-
Labeling : Ensure the container is clearly labeled with the chemical name and associated hazards.
-
Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2][4][5][8] Keep it segregated from incompatible materials such as strong oxidizing agents and bases.[5] The storage area should be locked and secured.[1][5]
Step 2: Handling and Use
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[4][7] Work should be conducted in a designated area, preferably within a chemical fume hood to minimize dust generation.[7][10]
-
PPE : Don all required personal protective equipment as detailed in the table above.
-
Procedure : Avoid any actions that could generate dust.[2][5][7] Use appropriate tools, such as a spatula, for handling the solid chemical. Avoid all personal contact, including inhalation.[9][11]
-
Hygiene : Do not eat, drink, or smoke in the handling area.[1][4][5] Wash hands thoroughly with soap and water immediately after handling the substance.[1][4][5]
Step 3: Disposal
-
Waste Classification : this compound waste is considered hazardous and must be disposed of accordingly.[4]
-
Collection : Collect all waste, including contaminated materials and rinsate from cleaning, in a designated, clearly labeled, and sealed container.[12] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[12]
-
Final Disposal : Arrange for a licensed and certified chemical waste disposal company to handle the final disposal.[2][5][12] The recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][5] Empty containers must be triple-rinsed, with the rinsate collected as hazardous waste, before they can be considered for non-hazardous disposal.[12]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2][5][7] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1][2][5] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][4] |
| Ingestion | Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor for medical advice.[1][3][5] |
Spill Response
-
Evacuate : Immediately evacuate all personnel from the spill area who are not wearing appropriate protective equipment.[4]
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Remove all sources of ignition.[4] Use absorbent materials to contain the spill.
-
Clean-Up : Carefully collect the spilled material using dry clean-up procedures to avoid generating dust.[11] Place the collected material into a suitable, sealed container labeled as hazardous waste.[4]
-
Decontaminate : Wash the spill area thoroughly once the material has been removed.[4]
-
Reporting : Alert your supervisor and the institutional EHS department immediately.
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. lobachemie.com [lobachemie.com]
- 4. nj.gov [nj.gov]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. actylislab.com [actylislab.com]
- 7. benchchem.com [benchchem.com]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. benchchem.com [benchchem.com]
- 11. sdfine.com [sdfine.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
